Product packaging for 5,6-Dichloro-3H-imidazo[4,5-b]pyridine(Cat. No.:CAS No. 189102-97-4)

5,6-Dichloro-3H-imidazo[4,5-b]pyridine

Cat. No.: B1424371
CAS No.: 189102-97-4
M. Wt: 188.01 g/mol
InChI Key: UWYSZYFNTMSWDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5,6-Dichloro-3H-imidazo[4,5-b]pyridine is a useful research compound. Its molecular formula is C6H3Cl2N3 and its molecular weight is 188.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Cl2N3 B1424371 5,6-Dichloro-3H-imidazo[4,5-b]pyridine CAS No. 189102-97-4

Properties

IUPAC Name

5,6-dichloro-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-3-1-4-6(10-2-9-4)11-5(3)8/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYSZYFNTMSWDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=C1Cl)Cl)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70701597
Record name 5,6-Dichloro-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70701597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189102-97-4
Record name 5,6-Dichloro-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70701597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dichloro-3H-imidazo[4,5-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 5,6-Dichloro-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the structural elucidation of 5,6-dichloro-3H-imidazo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[4,5-b]pyridine scaffold is a recognized pharmacophore, and its derivatives are explored for various therapeutic applications, including antiviral and anticancer agents.[1] This document details the synthesis and a multi-technique analytical workflow for the unambiguous structural confirmation of the title compound. It is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale for each experimental choice. While complete experimental datasets for this specific molecule are not publicly available for all techniques, this guide synthesizes known data with predictive analysis based on established principles and data from analogous structures to provide a robust methodological approach.

Introduction and Significance

The imidazo[4,5-b]pyridine core, a bioisostere of purine, is a privileged scaffold in the development of novel therapeutics.[2] The fusion of imidazole and pyridine rings creates a unique electronic and structural architecture that can interact with a variety of biological targets.[3] The introduction of chloro-substituents at the 5 and 6 positions of the pyridine ring is expected to significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its pharmacokinetic profile and target engagement. Given its potential as a key intermediate or a pharmacologically active agent itself, a definitive and rigorous structure elucidation is paramount.

This guide will follow a logical progression from synthesis to a comprehensive analytical characterization employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. While single-crystal X-ray crystallography remains the gold standard for absolute structure determination, this guide will also outline the protocol for this technique, acknowledging the current lack of a publicly available crystal structure for this specific compound.

Synthesis of this compound

The synthesis of the title compound is reliably achieved through the cyclization of a substituted diamine precursor. A common and effective method involves the reaction of 5,6-dichloropyridine-2,3-diamine with an orthoformate.[4]

Reaction Scheme:

Synthesis_Scheme reactant1 5,6-dichloropyridine-2,3-diamine reaction_point reactant1->reaction_point reactant2 Triethyl orthoformate reactant2->reaction_point product This compound reagents Sulfamic acid Methanol, RT reaction_point->product Reagents

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

  • To a solution of 5,6-dichloropyridine-2,3-diamine (e.g., 28.1 g, 158 mmol) in methanol (840 mL), add sulfamic acid (765 mg, 7.88 mmol) followed by triethyl orthoformate (39.3 mL, 236 mmol).[4]

  • Stir the reaction mixture at room temperature for approximately 7.5 hours.

  • Filter the resulting suspension and wash the filter cake with methanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • Add hexane to the concentrated residue to precipitate the product.

  • Filter the solid, wash with hexane, and dry to afford this compound as a solid.[4]

This procedure provides a high yield of the desired product, which can then be subjected to the following analytical techniques for structural verification.

Structure Elucidation Workflow

A multi-faceted analytical approach is essential for the unambiguous confirmation of the chemical structure. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure synthesis Synthesized Compound nmr NMR Spectroscopy (1H, 13C, 2D) synthesis->nmr Connectivity & Environment ms Mass Spectrometry (EI/ESI) synthesis->ms Molecular Weight & Formula ftir FTIR Spectroscopy synthesis->ftir Functional Groups xray X-ray Crystallography nmr->xray Confirms solution structure ms->xray Confirms molecular formula ftir->xray Confirms functional groups elucidation Final Structure Elucidated xray->elucidation

Caption: A logical workflow for the structure elucidation of the target compound.

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule in solution.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • Expected Chemical Shifts: The aromatic protons on the imidazopyridine core are expected to resonate in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nitrogen atoms.[5]

  • Experimental Data: The reported ¹H NMR spectrum in DMSO-d₆ shows two singlets at δ 8.40 and δ 8.58.[4] The singlet nature of these peaks indicates that there are no adjacent protons, which is consistent with the proposed structure having isolated protons on the pyridine (C7) and imidazole (C2) rings.

3.1.2. ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton.

  • Expected Chemical Shifts:

    • Aromatic Carbons: Carbons in the pyridine and imidazole rings are expected in the δ 110-160 ppm range.[6]

    • Carbons bonded to Chlorine: The C5 and C6 carbons, being directly attached to electronegative chlorine atoms, will have their chemical shifts influenced, typically appearing in the more downfield region of the aromatic carbons.

    • Bridgehead Carbons: The quaternary carbons at the ring fusion (C3a and C7a) will also be in the aromatic region and can be identified by their lack of a signal in a DEPT-135 experiment.

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale
C2145 - 155Imidazole carbon adjacent to two nitrogens.
C3a130 - 140Bridgehead quaternary carbon.
C5125 - 135Aromatic carbon attached to chlorine.
C6120 - 130Aromatic carbon attached to chlorine.
C7140 - 150Aromatic CH carbon on the pyridine ring.
C7a145 - 155Bridgehead quaternary carbon.
Note: These are estimated ranges and actual values may vary.

3.1.3. 2D NMR Spectroscopy (COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals, a suite of 2D NMR experiments is essential.

  • COSY (Correlation Spectroscopy): Would confirm the absence of ¹H-¹H coupling, as no cross-peaks would be expected for the two isolated singlets.

  • HSQC (Heteronuclear Single Quantum Coherence): Would show correlations between each proton and the carbon to which it is directly attached. This would allow for the direct assignment of the C2 and C7 carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for mapping the connectivity across the entire molecule. It shows correlations between protons and carbons over two to three bonds. For instance, the proton at C2 should show correlations to the bridgehead carbons C3a and C7a. The proton at C7 should show correlations to C5 and C7a.

Experimental Protocol: NMR Analysis

  • Prepare a sample by dissolving ~10-20 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire a standard ¹H NMR spectrum.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Perform a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals (in this case, confirming the presence of two CH carbons and four quaternary carbons).

  • Acquire 2D COSY, HSQC, and HMBC spectra to establish connectivity and finalize all assignments.

Mass spectrometry provides the molecular weight and elemental formula of a compound. The fragmentation pattern can offer further structural clues.

  • Expected Molecular Ion: The molecular formula is C₆H₃Cl₂N₃. The monoisotopic mass is 186.9704 Da.[9]

  • Isotopic Pattern: A key feature will be the isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule with two chlorine atoms, the mass spectrum should exhibit a characteristic cluster of peaks for the molecular ion:

    • M peak (containing two ³⁵Cl): Highest abundance.

    • M+2 peak (containing one ³⁵Cl and one ³⁷Cl): Approximately 65% of the M peak intensity.

    • M+4 peak (containing two ³⁷Cl): Approximately 10% of the M peak intensity. This distinctive pattern is a strong indicator for the presence of two chlorine atoms.

  • Fragmentation: In electron ionization (EI) mode, fragmentation is expected. Plausible fragmentation pathways could include the loss of HCl or cleavage of the imidazole ring.

Predicted Mass Spectrometry Data

Ion m/z (calculated) Notes
[M]⁺187Molecular ion with two ³⁵Cl atoms.
[M+2]⁺189Molecular ion with one ³⁵Cl and one ³⁷Cl.
[M+4]⁺191Molecular ion with two ³⁷Cl.
[M-HCN]⁺160Loss of hydrogen cyanide from the imidazole ring.
[M-Cl]⁺152Loss of a chlorine radical.
Note: These are predicted based on common fragmentation patterns of heterocyclic compounds.

Experimental Protocol: Mass Spectrometry

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).

  • Acquire a full scan mass spectrum in both positive and negative ion modes using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements.

  • Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and analyze the resulting product ions to gain further structural information.

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

  • Expected Vibrational Bands:

    • N-H Stretch: A broad peak in the region of 3100-3400 cm⁻¹ is expected for the N-H bond in the imidazole ring.[10]

    • C=N and C=C Stretching: Aromatic ring stretching vibrations will appear in the 1400-1650 cm⁻¹ region.

    • C-H Stretch: Aromatic C-H stretching will be observed above 3000 cm⁻¹.

    • C-Cl Stretch: The carbon-chlorine stretching vibrations typically appear in the 600-800 cm⁻¹ region.

Experimental Protocol: FTIR Analysis

  • Prepare a sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Single-crystal X-ray crystallography provides the absolute, three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While no crystal structure is currently published for this specific compound, this remains the ultimate goal for unambiguous structural proof.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of high quality, typically >0.1 mm in all dimensions. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[6]

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by irradiating the crystal with monochromatic X-rays and rotating it to capture reflections from all crystal planes.[11]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the phase problem to generate an initial electron density map. Build and refine the atomic model against the experimental data to obtain the final crystal structure.

Conclusion

The structural elucidation of this compound requires a synergistic application of modern analytical techniques. This guide outlines a comprehensive workflow that begins with a reliable synthesis and proceeds through detailed spectroscopic analysis. While ¹H NMR data confirms the presence of two isolated aromatic protons, a full assignment necessitates 2D NMR experiments. Mass spectrometry is critical for confirming the molecular formula and the presence of two chlorine atoms through its characteristic isotopic pattern. FTIR provides complementary information on the functional groups. The ultimate confirmation of the structure would be achieved through single-crystal X-ray diffraction. By following the protocols and rationale presented herein, researchers can confidently and accurately determine the structure of this and related heterocyclic compounds, paving the way for further investigation into their chemical and biological properties.

References

An In-depth Technical Guide to 5,6-Dichloro-3H-imidazo[4,5-b]pyridine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, largely due to its structural resemblance to endogenous purines. This core structure is present in numerous biologically active compounds with a wide range of therapeutic applications, including antiviral, antifungal, antibacterial, and antiproliferative agents.[1] The strategic placement of substituents on this scaffold allows for the fine-tuning of physicochemical properties and biological activity, making it a versatile building block in drug discovery.[2][3] Among the various derivatives, 5,6-dichloro-3H-imidazo[4,5-b]pyridine has emerged as a key intermediate in the synthesis of potent kinase inhibitors for cancer therapy, among other applications.[4] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its practical applications for researchers and drug development professionals.

Core Chemical and Physical Properties

This compound is a stable, solid compound at room temperature. Its core structure consists of a pyridine ring fused to an imidazole ring, with two chlorine atoms substituted at the 5 and 6 positions of the pyridine ring.

Structural and Molecular Data

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

PropertyValueSource
Molecular Formula C₆H₃Cl₂N₃[5]
Molecular Weight 188.01 g/mol [5]
CAS Number 189102-97-4[6]
Appearance Gray solid[6]
Predicted Boiling Point 204.3 ± 50.0 °C[4]
Predicted Density 1.79 ± 0.1 g/cm³[4]
Storage Conditions 2-8°C, under inert gas[4]
Spectroscopic Data

Spectroscopic analysis is fundamental for the characterization and purity assessment of this compound.

  • ¹H-NMR (DMSO-d₆): δ: 8.40 (s, 1H), 8.58 (s, 1H).[6] The two singlets correspond to the protons on the imidazole and pyridine rings, respectively. The simplicity of the spectrum is indicative of the symmetrical nature of the substitution pattern.

Synthesis of this compound

The synthesis of this compound is typically achieved through a cyclization reaction of a substituted pyridine precursor. A common and efficient method involves the reaction of 5,6-dichloropyridine-2,3-diamine with an orthoformate.

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process 5_6_dichloropyridine_2_3_diamine 5,6-Dichloropyridine-2,3-diamine Reaction Stirring for 7.5 hours 5_6_dichloropyridine_2_3_diamine->Reaction Triethyl_orthoformate Triethyl Orthoformate Triethyl_orthoformate->Reaction Solvent Methanol Solvent->Reaction Catalyst Sulfamic Acid Catalyst->Reaction Temperature Room Temperature Temperature->Reaction Workup Filtration & Concentration Reaction->Workup Purification Washing with Hexane Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on a general procedure for the synthesis of this compound.[6]

Materials:

  • 5,6-Dichloropyridine-2,3-diamine

  • Triethyl orthoformate

  • Sulfamic acid

  • Methanol

  • Hexane

Procedure:

  • To a solution of 5,6-dichloropyridine-2,3-diamine (1.0 eq) in methanol, add sulfamic acid (catalytic amount) and triethyl orthoformate (1.5 eq) sequentially.

  • Stir the reaction mixture at room temperature for approximately 7.5 hours.

  • Filter the resulting suspension and wash the filter cake with methanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • Add hexane to the concentrated residue and filter the resulting solid.

  • Wash the solid with hexane to afford this compound as a gray solid.

Causality Behind Experimental Choices:

  • Triethyl orthoformate: Serves as a one-carbon source for the formation of the imidazole ring.

  • Sulfamic acid: Acts as a mild acid catalyst to facilitate the cyclization reaction.

  • Methanol: A suitable polar solvent that dissolves the starting materials and allows the reaction to proceed at room temperature.

  • Hexane wash: Used to remove non-polar impurities, resulting in a purer final product.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is primarily centered around the two chlorine atoms on the pyridine ring and the N-H of the imidazole ring. These features make it a versatile scaffold for further chemical modifications.

Key Reactions and Mechanisms

The chlorine atoms at the 5 and 6 positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various functional groups, which is a cornerstone of its utility in medicinal chemistry. Furthermore, the imidazole nitrogen can be alkylated or arylated.

Reactivity_Diagram cluster_reactions Key Reactions Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., with amines, thiols, alkoxides) Start->SNAr Nu- Alkylation N-Alkylation/Arylation (e.g., with alkyl halides, boronic acids) Start->Alkylation R-X or Ar-B(OH)2 Product_SNAr Functionalized Imidazo[4,5-b]pyridines SNAr->Product_SNAr Product_Alkylation N-Substituted Imidazo[4,5-b]pyridines Alkylation->Product_Alkylation

References

Introduction: The Imidazo[4,5-b]pyridine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5,6-Dichloro-3H-imidazo[4,5-b]pyridine (CAS: 189102-97-4)

The imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Its structure, an amalgamation of imidazole and pyridine rings, is analogous to purines, allowing it to function as a versatile pharmacophore that can interact with a wide range of biological targets.[2] Derivatives of this scaffold have demonstrated significant potential as anticancer, antiviral, and anti-inflammatory agents.[1]

Within this important class of molecules, this compound serves as a crucial and highly versatile intermediate. Its strategic dichlorination provides chemical handles for regioselective functionalization, enabling the synthesis of diverse compound libraries. This guide offers a detailed exploration of its synthesis, properties, and applications, tailored for researchers and scientists in the field of drug development.

Physicochemical Properties

A clear understanding of a compound's fundamental properties is the starting point for its application in complex synthetic campaigns. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 189102-97-4[3]
Molecular Formula C₆H₃Cl₂N₃[4][5]
Molecular Weight 188.01 g/mol [4]
Appearance Gray solid[3]
Tautomerism Exists in tautomeric forms (e.g., 1H and 3H), with the 3H-imidazo[4,5-b]pyridine notation often used.

Core Synthesis: From Diamine to Heterocycle

The most direct and widely cited method for synthesizing this compound is through the intramolecular cyclization of its corresponding diaminopyridine precursor. This reaction efficiently constructs the fused imidazole ring system.

The causality behind this strategy is straightforward: 2,3-diaminopyridines possess vicinal amino groups that are perfectly positioned to react with a single-carbon electrophile, such as an orthoformate, to close the five-membered imidazole ring. Triethyl orthoformate is an ideal reagent for this purpose as it serves as a source of a "CH" group and the reaction byproducts (ethanol) are volatile and easily removed.

Synthetic Workflow Diagram

G start 5,6-Dichloropyridine-2,3-diamine reagent Triethyl Orthoformate (CH(OEt)3) + Sulfamic Acid (cat.) start->reagent Methanol (Solvent) product This compound reagent->product Intramolecular Cyclization

Caption: Synthesis of the target compound via acid-catalyzed cyclization.

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures for the cyclization of 2,3-diaminopyridines.[3][6]

Objective: To synthesize this compound from 5,6-dichloropyridine-2,3-diamine.

Materials:

  • 5,6-Dichloropyridine-2,3-diamine

  • Triethyl orthoformate

  • Sulfamic acid (catalyst)

  • Methanol (solvent)

  • Hexane (for washing)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5,6-dichloropyridine-2,3-diamine (1.0 eq) in methanol.

  • Reagent Addition: To the solution, add a catalytic amount of sulfamic acid (e.g., 0.05 eq). Sequentially, add triethyl orthoformate (1.5 eq).[3]

  • Reaction Execution: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC). The reaction typically proceeds for several hours (e.g., 7.5 hours as per one report).[3]

  • Workup and Isolation: Upon completion, a suspension may form. Filter the reaction suspension and wash the collected solid with fresh methanol.

  • Purification: Combine the filtrates and concentrate them under reduced pressure. Add hexane to the resulting residue to precipitate the product.

  • Final Product: Filter the solid, wash with hexane, and dry under vacuum to afford this compound as a solid. An 82% yield has been reported for this procedure.[3]

Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H-NMR and Mass Spectrometry. The reported ¹H-NMR spectrum in DMSO-d₆ shows signals at δ 8.40 (s, 1H) and 8.58 (s, 1H).[3]

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

This compound is rarely the final biologically active molecule. Instead, it is a high-value starting material for creating more complex molecules, particularly kinase inhibitors. The two chlorine atoms are not merely passive substituents; they are essential functional handles for diversification through cross-coupling chemistry.

Key Applications:

  • Inhibitors of Aurora Kinases: This scaffold has been extensively used to develop potent inhibitors of Aurora kinases A, B, and C, which are critical regulators of mitosis and are frequently overexpressed in human cancers.[7][8][9]

  • B-Raf Kinase Inhibitors: The imidazo[4,5-b]pyridine core has been successfully employed in the design of inhibitors targeting the B-Raf kinase, a key protein in the MAPK/ERK signaling pathway implicated in various cancers, notably melanoma.[2]

  • FLT3 Inhibitors: Derivatives have shown potent activity against FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[8]

  • CDK9 Inhibitors: Novel compounds based on this structure have been synthesized and shown to have significant inhibitory potential against Cyclin-Dependent Kinase 9 (CDK9), an emerging target in oncology.[10]

The chlorine atoms at the 5- and 6-positions are amenable to substitution reactions, such as Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution (SNAᵣ), allowing for the introduction of various aryl, heteroaryl, or amine groups to explore the chemical space around the core and optimize binding to the target protein.[11]

Conceptual Mechanism of Action: Kinase Inhibition

Derivatives of this compound are typically designed as ATP-competitive inhibitors. The core scaffold mimics the purine ring of ATP, allowing it to bind to the hinge region of the kinase's active site. The strategically added peripheral substituents then occupy adjacent hydrophobic pockets, conferring both potency and selectivity.

G cluster_0 Kinase Active Site ATP ATP Hinge Hinge Region ATP->Hinge Binds Inhibitor Imidazopyridine Derivative Inhibitor->Hinge Binds & Blocks Substrate Substrate Protein Hinge->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Activates

Caption: Competitive inhibition of a kinase by an imidazopyridine derivative.

Exemplary Protocol: Functionalization via Suzuki-Miyaura Coupling

To illustrate its utility as a building block, the following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a common method for functionalizing the chlorinated positions.

Objective: To couple an arylboronic acid to the 6-position of the this compound core. (Note: regioselectivity can be an issue and may require optimization or protecting group strategies).

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq)[11]

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq)[11]

  • Solvent system (e.g., Toluene/H₂O or Dioxane/H₂O)

Procedure:

  • Inert Atmosphere: To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Solvent Addition: Add the deoxygenated solvent mixture (e.g., Toluene/H₂O 3:1).

  • Degassing: Purge the mixture with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst to the mixture under the inert atmosphere.

  • Heating: Heat the reaction mixture to a specified temperature (e.g., 90-110 °C) and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).[11]

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired mono-arylated product.

Conclusion

This compound, CAS 189102-97-4, is more than a simple heterocyclic compound; it is a cornerstone intermediate for the development of targeted therapeutics. Its straightforward synthesis and, most importantly, its capacity for strategic, site-selective functionalization make it an invaluable scaffold. For researchers in drug discovery, particularly in the competitive field of kinase inhibitors, mastering the chemistry of this building block opens the door to novel and potent next-generation drug candidates.

References

Synthesis of Novel 5,6-Dichloro-3H-imidazo[4,5-b]pyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5,6-Dichloro-3H-imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine nucleus, an isostere of natural purines, represents a "privileged scaffold" in medicinal chemistry. Its unique structure allows it to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. The introduction of dichloro-substituents at the 5- and 6-positions of the pyridine ring profoundly influences the electronic properties and lipophilicity of the molecule. This modification can enhance binding affinities to target proteins, improve metabolic stability, and ultimately modulate the pharmacological profile of the resulting derivatives. This guide provides a comprehensive overview of the synthetic strategies for accessing novel this compound derivatives, with a focus on the underlying chemical principles and practical experimental guidance for researchers in drug discovery and development.

Strategic Overview: Constructing the Core Heterocycle

The synthesis of this compound derivatives primarily hinges on a convergent strategy. This involves the initial preparation of a key precursor, 5,6-dichloropyridine-2,3-diamine , followed by the cyclization of this intermediate to form the fused imidazole ring. The diversity of the final compounds is typically introduced during the cyclization step by varying the one-carbon synthon employed.

Synthetic Strategy A Starting Materials (e.g., 2,3,5-trichloropyridine) B Key Intermediate 5,6-Dichloropyridine-2,3-diamine A->B Multi-step Synthesis D Target Scaffold This compound Derivatives B->D Cyclization C One-Carbon Synthon (Aldehydes, Carboxylic Acids, Orthoesters, etc.) C->D

General synthetic approach.

Part I: Synthesis of the Key Precursor: 5,6-Dichloropyridine-2,3-diamine

The cornerstone of synthesizing the target scaffold is the availability of high-purity 5,6-dichloropyridine-2,3-diamine. A reliable and scalable synthesis of this intermediate is paramount. A common approach begins with the nitration of a dichloropyridine derivative, followed by a selective reduction and subsequent introduction of the second amino group.

A Proposed Synthetic Pathway:

A plausible and efficient route commences with 2,3-dichloro-5-nitropyridine. This starting material can be reduced to 3-amino-5,6-dichloropyridine, which then undergoes a second amination to yield the desired diamine.

Precursor Synthesis cluster_0 Pathway to 5,6-Dichloropyridine-2,3-diamine A 2,3-Dichloro-5-nitropyridine B 3-Amino-5,6-dichloropyridine A->B Reduction (e.g., Fe/CH3COOH) C 5,6-Dichloropyridine-2,3-diamine B->C Amination (e.g., Nucleophilic Aromatic Substitution)

Synthetic route to the key diamine intermediate.
Experimental Protocol: Synthesis of 3-Amino-5,6-dichloropyridine

This protocol details the reduction of 2,3-dichloro-5-nitropyridine to 3-amino-5,6-dichloropyridine.[1]

Materials:

  • 2,3-dichloro-5-nitropyridine (0.4 mol)

  • Glacial acetic acid (135 mL)

  • Water (800 mL)

  • Iron powder (2.0 mol)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Toluene

Procedure:

  • In a suitable reaction vessel, dissolve 2,3-dichloro-5-nitropyridine in glacial acetic acid.

  • With stirring, add water to the solution.

  • In portions, carefully add iron powder to the mixture, ensuring the temperature does not exceed 50 °C.

  • After the addition is complete, continue stirring until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture through a pad of celite under suction.

  • Extract the filtrate with ethyl acetate.

  • Wash the combined organic phases with water until neutral, then dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Recrystallize the crude product from toluene to afford pure 3-amino-5,6-dichloropyridine.

Note: The subsequent amination of 3-amino-5,6-dichloropyridine to the corresponding 2,3-diamine is a challenging step that may require specialized conditions, such as high-pressure amination or the use of a palladium catalyst. Researchers may need to explore and optimize this transformation based on available literature for similar substrates.

Part II: Construction of the Imidazo[4,5-b]pyridine Core

With the 5,6-dichloropyridine-2,3-diamine in hand, the next crucial step is the cyclization to form the imidazole ring. The choice of the reagent for this step determines the substituent at the 2-position of the final product, allowing for the generation of a diverse library of compounds.

Method A: Synthesis of the Unsubstituted Scaffold

The parent this compound can be synthesized using triethyl orthoformate as the one-carbon source.

Experimental Protocol: Synthesis of this compound[2]

Materials:

  • 5,6-Dichloropyridine-2,3-diamine (158 mmol)

  • Methanol (840 mL)

  • Sulfamic acid (7.88 mmol)

  • Triethyl orthoformate (236 mmol)

  • Hexane

Procedure:

  • To a solution of 5,6-dichloropyridine-2,3-diamine in methanol, add sulfamic acid and triethyl orthoformate sequentially.

  • Stir the reaction mixture at room temperature for 7.5 hours.

  • Filter the resulting suspension and wash the filter cake with methanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • Add hexane to the concentrated residue and filter the resulting solid.

  • Wash the solid with hexane to yield this compound as a gray solid.

  • Characterization Data:

    • ¹H NMR (DMSO-d₆) δ: 8.40 (s, 1H), 8.58 (s, 1H).[2]

Method B: Synthesis of 2-Aryl/Alkyl Substituted Derivatives

The Phillips-Ladenburg condensation, which involves the reaction of an o-diamine with a carboxylic acid or its derivative, is a classic and effective method for synthesizing 2-substituted imidazoles. Alternatively, reaction with aldehydes under oxidative conditions can also yield the desired products.

C2-Substitution cluster_1 Introduction of C2-Substituents Diamine 5,6-Dichloropyridine- 2,3-diamine Product_Aryl 2-Aryl-5,6-dichloro- 3H-imidazo[4,5-b]pyridine Diamine->Product_Aryl Product_Alkyl 2-Alkyl-5,6-dichloro- 3H-imidazo[4,5-b]pyridine Diamine->Product_Alkyl Aldehyde R-CHO (Aromatic or Aliphatic Aldehyde) Aldehyde->Product_Aryl Oxidative Condensation CarboxylicAcid R-COOH (Carboxylic Acid) CarboxylicAcid->Product_Alkyl Phillips-Ladenburg Condensation

Strategies for introducing diversity at the C2-position.
General Procedure: Synthesis of 2-Aryl-5,6-dichloro-3H-imidazo[4,5-b]pyridines

This general procedure can be adapted for various aromatic aldehydes.

Materials:

  • 5,6-Dichloropyridine-2,3-diamine

  • Substituted aromatic aldehyde

  • Sodium metabisulfite (Na₂S₂O₅) (optional, for adduct formation)

  • Solvent (e.g., DMF, ethanol)

  • Oxidizing agent (e.g., air, nitrobenzene)

Procedure:

  • A mixture of 5,6-dichloropyridine-2,3-diamine and the corresponding aromatic aldehyde (or its sodium bisulfite adduct) is heated in a suitable solvent (e.g., DMF or ethanol).[3]

  • The reaction is often carried out at elevated temperatures (e.g., 120-150 °C) to facilitate both the condensation and subsequent oxidative aromatization.

  • The progress of the reaction should be monitored by TLC.

  • Upon completion, the reaction mixture is cooled and poured into water to precipitate the crude product.

  • The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Table 1: Examples of C2-Substituted Imidazo[4,5-b]pyridine Derivatives

C2-Substituent (R)ReagentGeneral Method
HTriethyl orthoformateCyclization
ArylAromatic AldehydeOxidative Condensation
AlkylAliphatic Carboxylic AcidPhillips-Ladenburg
-SCH₂-Oxadiazole2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetohydrazideMulti-step synthesis

Part III: Further Functionalization: N-Alkylation

N-alkylation of the imidazo[4,5-b]pyridine core is a common strategy to further explore the structure-activity relationship (SAR). However, the presence of multiple nitrogen atoms (N1, N3, and the pyridine nitrogen) presents a regioselectivity challenge.

Regioselectivity in N-Alkylation

The outcome of N-alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent. Generally, alkylation can occur at the N1 or N3 position of the imidazole ring, or at the pyridine nitrogen. The electron-withdrawing nature of the two chlorine atoms on the pyridine ring is expected to decrease the nucleophilicity of the pyridine nitrogen, potentially favoring alkylation on the imidazole ring.

N-Alkylation Parent 5,6-Dichloro-2-R- 3H-imidazo[4,5-b]pyridine N1_isomer N1-alkylated Parent->N1_isomer R'-X, Base N3_isomer N3-alkylated Parent->N3_isomer R'-X, Base Py_isomer Pyridine N-alkylated Parent->Py_isomer R'-X, Base

Possible regioisomers from N-alkylation.
General Protocol for N-Alkylation

Materials:

  • This compound derivative

  • Alkylating agent (e.g., alkyl halide, benzyl halide)

  • Base (e.g., K₂CO₃, NaH)

  • Solvent (e.g., DMF, acetonitrile)

Procedure:

  • To a solution of the this compound derivative in a suitable anhydrous solvent, add the base.

  • Stir the mixture for a short period at room temperature.

  • Add the alkylating agent dropwise.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to separate the regioisomers.

It is crucial to characterize the resulting products thoroughly using 2D NMR techniques like NOESY to unambiguously determine the site of alkylation.[3][4]

Conclusion

The synthesis of novel this compound derivatives offers a promising avenue for the discovery of new therapeutic agents. This guide has outlined a strategic approach, starting from the synthesis of the key 5,6-dichloropyridine-2,3-diamine intermediate to the construction and subsequent functionalization of the target heterocyclic core. By systematically exploring different one-carbon synthons for cyclization and various alkylating agents for N-functionalization, researchers can generate a diverse library of compounds for biological evaluation. Careful control of reaction conditions and thorough characterization of the resulting isomers are essential for successful drug discovery endeavors based on this potent scaffold.

References

The Imidazo[4,5-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The imidazo[4,5-b]pyridine core, a heterocyclic scaffold structurally analogous to endogenous purines, has emerged as a "privileged structure" in medicinal chemistry. Its ability to interact with a wide array of biological targets has established it as a foundational element in the development of novel therapeutics. This guide provides an in-depth exploration of the diverse biological activities of the imidazo[4,5-b]pyridine scaffold, with a primary focus on its role as a potent kinase inhibitor in oncology. We will dissect the key mechanisms of action, provide field-proven experimental protocols for evaluating biological activity, and present a framework for understanding the structure-activity relationships that drive potency and selectivity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The Imidazo[4,5-b]pyridine Scaffold: A Bioisostere of Purine with Profound Therapeutic Potential

The unique therapeutic potential of the imidazo[4,5-b]pyridine scaffold stems from its structural resemblance to natural purines, the building blocks of DNA and RNA.[1][2] This mimicry allows compounds containing this core to readily interact with the ATP-binding sites of numerous enzymes, particularly protein kinases, which play critical roles in cellular signaling.[2][3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[4]

The imidazo[4,5-b]pyridine core offers several advantages for drug design:

  • Versatile Chemistry: The scaffold can be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties and target engagement.[5][6]

  • Hydrogen Bonding Capabilities: The nitrogen atoms within the fused ring system act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions within protein active sites.

  • Proven Clinical Relevance: Derivatives of this scaffold have entered preclinical and clinical development, particularly as inhibitors of therapeutically relevant kinases such as Aurora kinases, FLT3, and CDK9.[1][7][8]

While demonstrating broad potential, the most profound impact of this scaffold has been in oncology, where its ability to inhibit key kinases involved in cell cycle progression and oncogenic signaling has been extensively explored.[1][3][9][10][11]

Anticancer Activity: Targeting the Engines of Cell Proliferation

The primary anticancer mechanism of imidazo[4,5-b]pyridine derivatives is the competitive inhibition of ATP-binding sites on protein kinases that drive malignant proliferation. Below, we explore three prominent examples.

Mechanism I: Inhibition of Aurora Kinases and Disruption of Mitosis

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential regulators of mitosis.[9][12] Their overexpression is common in a wide range of human cancers and is associated with genomic instability. Imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of all three Aurora isoforms.[9][10][11]

Causality of Action: Aurora B kinase plays a critical role in chromosome condensation and the spindle assembly checkpoint, in part through its phosphorylation of Histone H3 at Serine 10 (H3S10ph).[12] By inhibiting Aurora B, imidazo[4,5-b]pyridine compounds prevent this crucial phosphorylation event. This leads to defects in chromosome alignment, failed cytokinesis, endoreduplication, and ultimately, apoptosis in cancer cells. The level of H3S10ph therefore serves as a direct and quantifiable cellular biomarker for Aurora B inhibition.[9]

Aurora_B_Pathway cluster_nucleus Nucleus (During Mitosis) DNA pHistoneH3 Phospho-Histone H3 (Ser10) Chromosome Condensed Chromosome pHistoneH3->Chromosome AuroraB Aurora B Kinase AuroraB->pHistoneH3 Phosphorylates ADP ADP AuroraB->ADP Imidazo_Pyridine Imidazo[4,5-b]pyridine Inhibitor Imidazo_Pyridine->AuroraB Inhibits ATP ATP ATP->AuroraB HistoneH3 HistoneH3 HistoneH3->AuroraB

Caption: Aurora B Kinase Signaling Pathway and Point of Inhibition.

Mechanism II: Inhibition of FLT3 Kinase in Acute Myeloid Leukemia (AML)

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for normal hematopoietic stem cell development.[7] In approximately 30% of AML cases, the FLT3 gene acquires mutations, most commonly an internal tandem duplication (FLT3-ITD).[1][13][14] This mutation causes ligand-independent, constitutive activation of the kinase, leading to uncontrolled proliferation of leukemic blasts and a poor prognosis.[1][7] Several imidazo[4,5-b]pyridine series have been identified as potent dual inhibitors of both Aurora kinases and FLT3, making them highly attractive candidates for treating FLT3-mutated AML.[1][6][7]

Causality of Action: Constitutively active FLT3-ITD triggers downstream pro-survival signaling cascades, primarily the PI3K/AKT and RAS/MAPK pathways. By blocking the ATP-binding site of FLT3, imidazo[4,5-b]pyridine inhibitors shut down these aberrant signals, thereby inhibiting proliferation and inducing apoptosis in FLT3-dependent AML cells.[13][14][15]

FLT3_Pathway FLT3_ITD FLT3-ITD Receptor (Constitutively Active) PI3K PI3K FLT3_ITD->PI3K Activates RAS RAS FLT3_ITD->RAS Activates Imidazo_Pyridine Imidazo[4,5-b]pyridine FLT3 Inhibitor Imidazo_Pyridine->FLT3_ITD Inhibits AKT AKT PI3K->AKT Proliferation Leukemic Cell Proliferation & Survival AKT->Proliferation MAPK MAPK Pathway RAS->MAPK MAPK->Proliferation

Caption: Constitutive FLT3-ITD Signaling in AML and Inhibition.

Mechanism III: Inhibition of CDK9 and Transcriptional Regulation

Cyclin-dependent kinase 9 (CDK9) is a key component of the positive transcription elongation factor b (P-TEFb) complex.[16][17] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for releasing it from promoter-proximal pausing and enabling productive gene transcription elongation.[18] Cancer cells often exhibit "transcriptional addiction," a heightened reliance on the continuous transcription of short-lived anti-apoptotic proteins (e.g., Mcl-1) and oncoproteins (e.g., MYC). Imidazo[4,5-b]pyridine derivatives have been successfully designed as potent CDK9 inhibitors.[8]

Causality of Action: By inhibiting CDK9, these compounds prevent the phosphorylation of RNA Pol II, leading to a global shutdown of transcription elongation.[18] Because cancer cells are highly dependent on the rapid turnover of key survival proteins, this transcriptional arrest preferentially induces apoptosis in malignant cells while being better tolerated by normal cells.[17]

CDK9_Pathway CDK9 CDK9 / Cyclin T1 (P-TEFb) pRNAPII RNA Polymerase II (Phosphorylated) CDK9->pRNAPII Phosphorylates Imidazo_Pyridine Imidazo[4,5-b]pyridine CDK9 Inhibitor Imidazo_Pyridine->CDK9 Inhibits RNAPII RNA Polymerase II (Paused) RNAPII->CDK9 Transcription Gene Transcription Elongation pRNAPII->Transcription Oncoproteins Synthesis of Oncogenes (MYC) & Survival Proteins (Mcl-1) Transcription->Oncoproteins

Caption: CDK9-Mediated Transcriptional Elongation and Inhibition.

Data Summary: Anticancer Activity

The following table summarizes the activity of representative imidazo[4,5-b]pyridine compounds against various cancer-related targets.

Compound Class/ExampleTarget(s)Assay TypeIC50 / GI50 ValueTarget Cancer TypeReference
CCT137690 (Example 51)Aurora-A, -B, -CEnzymatic15 nM, 25 nM, 19 nMColon, Ovarian[9][10]
CCT137690 (Example 51)SW620 CellsCellular (Antiproliferative)300 nMColon Cancer[9]
Compound 27eFLT3-ITDEnzymatic (Kd)38 nMAcute Myeloid Leukemia[1][7]
Compound 27eAurora-BEnzymatic (Kd)48 nMGeneral[1][7]
Compound 27eMV4-11 Cells (FLT3-ITD+)Cellular (Antiproliferative)291 nMAcute Myeloid Leukemia[9]
Imidazo[4,5-b]pyridine SeriesCDK9Enzymatic0.63 - 1.32 µMBreast, Colon[8]
Amidino-substituted (Cmpd 10)SW620 CellsCellular (Antiproliferative)0.4 µMColon Cancer[19]

Anti-inflammatory, Antiviral, and Antimicrobial Activities

While oncology remains the dominant application, the imidazo[4,5-b]pyridine scaffold exhibits a broader spectrum of biological activities.

  • Anti-inflammatory Activity: Certain 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have shown selective inhibitory activity against cyclooxygenase-2 (COX-2).[20] COX-2 is an enzyme responsible for the synthesis of prostaglandins during inflammation. Selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.

  • Antiviral Activity: Derivatives have demonstrated selective, albeit moderate, activity against RNA viruses, notably Respiratory Syncytial Virus (RSV).[19] The precise mechanism for this activity is an area of ongoing investigation.

  • Antimicrobial Activity: Generally, imidazo[4,5-b]pyridine derivatives show little to no significant antibacterial activity.[19] However, some specific amidino-substituted compounds have displayed moderate activity against certain Gram-negative strains like E. coli.[19] Antifungal properties have also been noted in some cases.

Experimental Protocols: A Self-Validating Framework for Activity Assessment

This section provides detailed, step-by-step methodologies for key assays used to characterize the biological activities of imidazo[4,5-b]pyridine derivatives. Each protocol is designed as a self-validating system, incorporating necessary controls to ensure data integrity and trustworthiness.

Protocol: In Vitro Kinase Inhibition (ADP-Glo™ Assay)

This protocol determines the direct inhibitory effect of a compound on a purified kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction.[2][3] Kinase activity is directly proportional to ADP production. The luminescent signal is inversely proportional to the inhibitory activity of the test compound.

ADP_Glo_Workflow cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ATP Depletion cluster_step3 Step 3: ADP Conversion & Detection S1_Start Combine: - Kinase - Substrate - ATP - Test Compound S1_Incubate Incubate at RT S1_Start->S1_Incubate S2_Add Add ADP-Glo™ Reagent S1_Incubate->S2_Add S2_Incubate Incubate 40 min S2_Add->S2_Incubate S2_Result Remaining ATP is consumed S2_Incubate->S2_Result S3_Add Add Kinase Detection Reagent S2_Incubate->S3_Add S3_Incubate Incubate 30-60 min S3_Add->S3_Incubate S3_Result ADP is converted to ATP, generating a luminescent signal S3_Incubate->S3_Result S4_Read Read Luminescence S3_Incubate->S4_Read

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Methodology:

  • Reagent Preparation: Prepare 1X kinase reaction buffer, ATP solution, and kinase/substrate solutions as per the manufacturer's guidelines (e.g., Promega). Prepare a serial dilution of the test imidazo[4,5-b]pyridine compound in DMSO, then dilute further in kinase buffer.

  • Reaction Setup (384-well plate):

    • Test Wells: Add 2.5 µL of kinase/substrate mix, then 2.5 µL of the diluted test compound.

    • Positive Control (No Inhibition): Add 2.5 µL of kinase/substrate mix, then 2.5 µL of vehicle control (e.g., 1% DMSO in buffer).

    • Negative Control (No Kinase): Add 2.5 µL of substrate only (no kinase), then 2.5 µL of vehicle control.

  • Initiate Reaction: Add 5 µL of ATP solution to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[3][21]

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.[3][21]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the negative control background from all readings.

    • Calculate percent inhibition relative to the positive control.

    • Plot percent inhibition versus log[inhibitor concentration] and fit to a dose-response curve to determine the IC50 value.

Protocol: Cellular Antiproliferative Activity (MTT Assay)

This protocol measures the ability of a compound to inhibit cell growth or induce cell death.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MV4-11) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Vehicle Control: Treat cells with medium containing the same final concentration of DMSO as the test wells.

    • Untreated Control: Cells with fresh medium only.

    • Blank: Wells with medium only (no cells) for background subtraction.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[20]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot percent viability versus log[compound concentration] and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Protocol: Cellular Aurora B Target Engagement (Phospho-Histone H3 Western Blot)

This protocol provides direct evidence that the compound inhibits its intended kinase target within the cell.

Principle: As established, Aurora B phosphorylates Histone H3 at Serine 10 during mitosis. Inhibition of Aurora B leads to a measurable decrease in this phosphorylation event. Western blotting uses specific antibodies to detect the levels of total Histone H3 (as a loading control) and phospho-H3 (S10) in cell lysates.[12][22]

Methodology:

  • Cell Treatment: Seed cells (e.g., HeLa, HCT116) and treat with various concentrations of the imidazo[4,5-b]pyridine inhibitor for a specified time (e.g., 24 hours). Include a vehicle control. It is often beneficial to arrest cells in mitosis with an agent like nocodazole to enrich the p-H3 signal.

  • Cell Lysis: Harvest cells by scraping into ice-cold PBS. Centrifuge, discard the supernatant, and lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 15% polyacrylamide gel. Histones are small proteins, so a higher percentage gel is required for good resolution.[23]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small proteins).[19][23]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[19]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle rocking in blocking buffer containing the primary antibodies:

    • Rabbit anti-phospho-Histone H3 (Ser10) antibody.

    • Mouse anti-total Histone H3 antibody (loading control).

  • Washing: Wash the membrane three times for 10 minutes each in TBST.

  • Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with HRP-conjugated anti-rabbit and anti-mouse secondary antibodies.

  • Detection: Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-H3 signal to the total H3 signal for each sample to determine the dose-dependent reduction in target phosphorylation.

Protocol: Antiviral Activity (Cytopathic Effect Inhibition Assay)

This protocol assesses a compound's ability to protect host cells from virus-induced death.

Principle: Many viruses cause visible damage and death to host cells, a phenomenon known as the cytopathic effect (CPE).[5][24] An effective antiviral agent will inhibit viral replication and thus prevent or reduce CPE, allowing host cells to remain viable. Cell viability is typically assessed at the end of the assay using a stain like crystal violet.[5][24]

Methodology:

  • Cell Seeding: Seed a susceptible host cell line (e.g., HEp-2 or A549 cells for RSV) in a 96-well plate and allow them to form a confluent monolayer overnight.[5][24]

  • Compound Preparation: Prepare serial two-fold dilutions of the test compound in infection medium (e.g., MEM with 2% FBS).

  • Infection and Treatment:

    • Aspirate the growth medium from the cell monolayers.

    • Add the diluted compound to the appropriate wells.

    • Infect the cells with a dilution of virus (e.g., RSV) known to cause 80-100% CPE within 3-5 days.

    • Virus Control (VC): Cells infected with virus but treated with vehicle only.

    • Cell Control (CC): Uninfected cells treated with vehicle only.

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for 3-5 days, or until ~90% CPE is observed in the Virus Control wells.

  • Quantification of CPE:

    • Carefully discard the medium.

    • Fix the remaining cells with 10% formalin for 20 minutes.

    • Stain the fixed cells with a 0.5% crystal violet solution for 15 minutes.[24]

    • Gently wash the wells with water to remove excess stain and allow the plate to dry.

    • Solubilize the stain by adding methanol to each well.

  • Data Acquisition: Read the absorbance at ~570 nm. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of CPE reduction for each compound concentration compared to the virus and cell controls. The 50% effective concentration (EC50) is determined by regression analysis. A parallel cytotoxicity assay (like the MTT assay) should be run to determine the 50% cytotoxic concentration (CC50) to calculate the selectivity index (SI = CC50/EC50).

Conclusion and Future Outlook

The imidazo[4,5-b]pyridine scaffold represents a cornerstone of modern medicinal chemistry, particularly in the pursuit of targeted cancer therapies. Its success as a kinase inhibitor highlights the power of privileged structures that can be systematically optimized for potency, selectivity, and pharmacokinetic properties. The development of dual Aurora/FLT3 inhibitors for AML is a testament to the scaffold's potential for creating multi-targeted agents to combat complex diseases.[1][7]

Future research will likely focus on:

  • Expanding the Target Space: Exploring the scaffold's potential against other kinase families and non-kinase targets.

  • Improving Selectivity: Designing next-generation inhibitors with refined selectivity profiles to minimize off-target effects and improve therapeutic windows.

  • Novel Applications: Further investigating its utility in developing anti-inflammatory and antiviral agents.

By combining rational drug design with the robust, self-validating experimental frameworks outlined in this guide, researchers can continue to unlock the full therapeutic potential of the versatile imidazo[4,5-b]pyridine core.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 5,6-Dichloro-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the spectroscopic data for 5,6-Dichloro-3H-imidazo[4,5-b]pyridine, a heterocyclic compound of interest to researchers and professionals in drug development. In the absence of a complete set of publicly available experimental spectra, this document combines confirmed experimental data with well-established spectroscopic principles and data from analogous structures to provide a robust analytical framework. The methodologies detailed herein are designed to ensure data integrity and reproducibility, reflecting best practices in modern analytical chemistry.

Introduction

This compound is a halogenated derivative of the imidazopyridine scaffold, a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. The dichlorinated nature of this particular analogue significantly influences its electronic properties and potential as a synthetic intermediate. Accurate and thorough spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its structure in more complex molecular frameworks. This guide will cover the key spectroscopic techniques used for the characterization of this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Synthesis of this compound

The synthesis of this compound is a crucial first step before any spectroscopic analysis can be performed. A general and effective method involves the cyclization of 5,6-dichloropyridine-2,3-diamine with an appropriate one-carbon source, such as triethyl orthoformate.[1]

Experimental Protocol: Synthesis

A solution of 5,6-dichloropyridine-2,3-diamine (for example, 28.1 g, 158 mmol) in methanol (840 mL) is treated with a catalytic amount of sulfamic acid (765 mg, 7.88 mmol) followed by the addition of triethyl orthoformate (39.3 mL, 236 mmol).[1] The reaction mixture is stirred at room temperature for approximately 7.5 hours.[1] The resulting suspension is then filtered, and the filter cake is washed with methanol. The combined filtrates are concentrated under reduced pressure. The crude product is triturated with hexane and filtered to yield this compound as a solid.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 5_6_dichloropyridine_2_3_diamine 5,6-dichloropyridine-2,3-diamine Mixing Mix and Stir at RT (7.5 hours) 5_6_dichloropyridine_2_3_diamine->Mixing Triethyl_orthoformate Triethyl orthoformate Triethyl_orthoformate->Mixing Methanol Methanol (Solvent) Methanol->Mixing Sulfamic_acid Sulfamic Acid (Catalyst) Sulfamic_acid->Mixing Filtration Filter Suspension Mixing->Filtration Concentration Concentrate Filtrate Filtration->Concentration Trituration Triturate with Hexane Concentration->Trituration Final_Filtration Filter and Dry Trituration->Final_Filtration Final_Product 5,6-Dichloro-3H- imidazo[4,5-b]pyridine Final_Filtration->Final_Product

Caption: Synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

Experimental Data: The proton NMR spectrum of this compound has been reported as follows:

  • Solvent: DMSO-d₆

  • Chemical Shifts (δ): 8.58 ppm (s, 1H), 8.40 ppm (s, 1H)[1]

Interpretation: The ¹H NMR spectrum is remarkably simple, showing two singlets in the aromatic region, each integrating to one proton. The singlet at 8.58 ppm can be assigned to the proton at the C2 position of the imidazole ring (H-2). The singlet at 8.40 ppm corresponds to the proton at the C7 position of the pyridine ring (H-7). The absence of any coupling indicates that there are no adjacent protons to either of these observed nuclei. The downfield chemical shifts are consistent with protons attached to an electron-deficient aromatic system.

¹³C NMR Spectroscopy

Predicted Data and Interpretation: While experimental ¹³C NMR data for this compound is not readily available in the literature, we can predict the approximate chemical shifts based on the analysis of similar imidazopyridine structures and the known effects of substituents. The spectrum is expected to show six distinct signals for the six carbon atoms in the molecule.

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale
C2~145-150The carbon in the imidazole ring between the two nitrogen atoms is expected to be significantly deshielded.
C3a~130-135A quaternary carbon at the fusion of the two rings.
C5~120-125A carbon atom bearing a chlorine substituent.
C6~125-130A carbon atom bearing a chlorine substituent, likely deshielded compared to C5.
C7~140-145The protonated carbon in the pyridine ring, deshielded due to the adjacent nitrogen.
C7a~150-155A quaternary carbon at the fusion of the two rings, adjacent to a nitrogen atom.

Experimental Protocol: NMR Data Acquisition

NMR_Workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_acquisition Data Acquisition cluster_processing Data Processing Sample ~5-10 mg of Sample Dissolve Dissolve Sample in Solvent Sample->Dissolve Solvent ~0.6 mL DMSO-d6 Solvent->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer 400-600 MHz Spectrometer Lock Lock on Deuterium Signal Spectrometer->Lock Shim Shim for Homogeneity Lock->Shim Tune Tune Probe for ¹H and ¹³C Shim->Tune 1H_Acquisition Acquire ¹H Spectrum Tune->1H_Acquisition 13C_Acquisition Acquire ¹³C Spectrum (Proton Decoupled) 1H_Acquisition->13C_Acquisition FT Fourier Transform 13C_Acquisition->FT Phase_Correction Phase Correction FT->Phase_Correction Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction Integration Integration (¹H) Baseline_Correction->Integration Peak_Picking Peak Picking Integration->Peak_Picking

Caption: General workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly useful for confirming the molecular formula.

Predicted Mass Spectrometry Data: The molecular formula of this compound is C₆H₃Cl₂N₃, with a monoisotopic mass of 186.9704 Da. Due to the presence of two chlorine atoms, the mass spectrum will exhibit a characteristic isotopic pattern.

Adduct Predicted m/z Isotopic Pattern
[M+H]⁺187.9777A cluster of peaks with a base peak at m/z 187.9777, with contributions from ³⁷Cl isotopes at M+2 and M+4.
[M+Na]⁺209.9596Similar isotopic pattern as [M+H]⁺, shifted to a higher m/z.

Experimental Protocol: Mass Spectrometry Data Acquisition A robust method for acquiring mass spectrometry data for this compound would be Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Infusion: The sample solution is infused into the ESI source at a low flow rate.

  • Ionization: A high voltage is applied to the ESI needle to generate charged droplets, which then desolvate to produce gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer, where their mass-to-charge ratio is measured with high accuracy.

  • Data Analysis: The resulting spectrum is analyzed to determine the accurate mass of the molecular ion and to compare the observed isotopic pattern with the theoretical pattern for a molecule containing two chlorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data and Interpretation: While an experimental IR spectrum is not available, the following characteristic absorption bands are expected for this compound:

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3100-3000C-H stretching (aromatic)Medium to Weak
~1620-1450C=C and C=N stretching (aromatic rings)Medium to Strong
~1300-1000C-N stretchingMedium
~850-750C-Cl stretchingStrong

Experimental Protocol: IR Data Acquisition Attenuated Total Reflectance (ATR) is a convenient and common method for obtaining the IR spectrum of a solid sample.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Predicted UV-Vis Data and Interpretation: Imidazo[4,5-b]pyridine derivatives are known to absorb in the UV region. For this compound, it is expected to exhibit absorption maxima (λmax) in the range of 250-350 nm, corresponding to π-π* transitions within the aromatic system. The exact position and intensity of the absorption bands will be influenced by the solvent polarity.

Experimental Protocol: UV-Vis Data Acquisition

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of known concentration.

  • Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with a cuvette containing the pure solvent as a reference.

  • Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined from the spectrum.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. While a complete set of experimental data is not yet publicly available, the combination of confirmed ¹H NMR data, predicted spectral features for other techniques, and robust experimental protocols offers a solid foundation for researchers working with this compound. The provided methodologies emphasize scientific integrity and reproducibility, ensuring that reliable and high-quality data can be obtained for the confident identification and further investigation of this important heterocyclic molecule.

References

Tautomerism in 5,6-Dichloro-3H-imidazo[4,5-b]pyridine: A Comprehensive Analysis of Structure, Equilibrium, and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[4,5-b]pyridine scaffold is a cornerstone in medicinal chemistry, largely due to its structural analogy to endogenous purines, which allows it to interact with a wide array of biological targets, including protein kinases.[1][2][3] The biological activity and physicochemical properties of these molecules are intrinsically linked to their tautomeric state. This guide provides a detailed technical exploration of the prototropic tautomerism in 5,6-dichloro-3H-imidazo[4,5-b]pyridine, a key heterocyclic intermediate. We will dissect the theoretical underpinnings of its tautomeric equilibrium, present robust experimental and computational workflows for its characterization, and discuss the critical implications for drug design and development. This document is intended for researchers and drug development professionals seeking a deep, actionable understanding of this fundamental chemical phenomenon.

Introduction: The Significance of Tautomerism in a Privileged Scaffold

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a critical concept in chemistry, particularly for heterocyclic compounds.[4][5] Prototropic tautomerism, which involves the migration of a proton, is especially prevalent in nitrogen-containing heterocycles like imidazo[4,5-b]pyridines.[6] These compounds can exist in different annular tautomeric forms depending on the position of the labile proton on the imidazole ring.

The this compound molecule is no exception. Its structural similarity to purine has established it as a "privileged scaffold" in medicinal chemistry, forming the core of numerous inhibitors targeting key enzymes in oncology, inflammation, and virology.[7][8][9][10] The precise tautomeric form present under physiological conditions dictates the molecule's hydrogen bonding pattern (donor/acceptor sites), molecular shape, and electronic distribution. Consequently, understanding and controlling the tautomeric equilibrium is not merely an academic exercise; it is fundamental to predicting and optimizing drug-target interactions, ADME (absorption, distribution, metabolism, and excretion) properties, and ultimately, therapeutic efficacy.

This guide moves beyond a simple description to provide a framework for investigating the tautomeric landscape of this important molecule.

The Tautomeric Landscape: Theoretical Framework

The core of the issue lies in the position of the single proton on the imidazole moiety of the 5,6-dichloro-imidazo[4,5-b]pyridine core. This gives rise to two primary prototropic tautomers, conventionally designated by the position of the proton according to IUPAC nomenclature.

  • 1H-imidazo[4,5-b]pyridine form

  • 3H-imidazo[4,5-b]pyridine form

The designation "3H-imidazo[4,5-b]pyridine" in the compound's name refers to one specific tautomer, but in reality, the molecule exists in a dynamic equilibrium with its 1H counterpart.

Figure 1: Annular prototropic tautomerism in 5,6-dichloroimidazo[4,5-b]pyridine.

The position of this equilibrium (defined by the equilibrium constant, KT) is not static. It is governed by a delicate balance of several factors:

  • Intrinsic Electronic Effects: The two chlorine atoms are strongly electron-withdrawing, influencing the electron density across the entire fused ring system. This modifies the relative basicity of the imidazole nitrogens, thereby affecting the stability of the respective conjugate acids (the tautomers). Aromaticity of both the pyridine and imidazole rings in each form also plays a crucial role in determining the ground-state energy.

  • Solvent Effects: The solvent environment is a primary determinant of tautomeric preference.

    • Polar Protic Solvents (e.g., water, methanol): These solvents can engage in hydrogen bonding with both the N-H donor and the lone pair of the sp²-hybridized nitrogen acceptor. This can stabilize zwitterionic resonance forms and may favor one tautomer over the other depending on the specific hydrogen bonding network.[11][12]

    • Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents can act as hydrogen bond acceptors but not donors. Their high dielectric constant can stabilize polar forms, but the specific interactions differ from protic solvents.

    • Nonpolar Solvents (e.g., cyclohexane, chloroform): In these environments, intermolecular interactions are minimized, and the observed tautomeric ratio more closely reflects the intrinsic, gas-phase stability of the forms.

  • pH and Ionization: Protonation or deprotonation of the molecule introduces additional complexity. The pKa values of the individual tautomers are different, and according to the principle of tautomeric equilibria, the less acidic tautomer will predominate in a solution of the neutral species.[5]

Experimental Characterization: A Multi-Pronged Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomerism in solution.[13] The choice of solvent is a critical experimental parameter, as it can shift the equilibrium.

  • Causality: The chemical shifts of protons and carbons are exquisitely sensitive to their local electronic environment. The two tautomers have distinct electronic distributions, which should result in different NMR spectra. The rate of interconversion between tautomers determines the appearance of the spectrum.

    • Slow Exchange: If the interconversion is slow on the NMR timescale, separate sets of signals will be observed for each tautomer, allowing for direct quantification.

    • Fast Exchange: If the interconversion is rapid, a single, population-averaged set of signals will be observed.

  • Self-Validating Protocol:

    • Sample Preparation: Prepare solutions of this compound (e.g., 5-10 mg/mL) in a range of deuterated solvents with varying polarities and hydrogen-bonding capabilities (e.g., CDCl₃, DMSO-d₆, CD₃OD).

    • ¹H and ¹³C NMR Acquisition: Acquire standard 1D proton and carbon spectra for each sample. The chemical shifts of the C-H proton on the imidazole ring (C2-H) and the pyridine ring (C7-H) are particularly informative. In ¹³C NMR, the shifts of the carbons adjacent to the nitrogen atoms (C4, C7a) are key reporters of the tautomeric state.[14]

    • Variable Temperature (VT) NMR: For samples showing averaged signals, gradually lower the temperature during acquisition. If the exchange process can be "frozen out," the averaged peaks will broaden and eventually resolve into distinct signals for each tautomer. This allows for the calculation of the thermodynamic parameters (ΔH°, ΔS°) of the equilibrium.

    • ¹⁵N NMR (Advanced): If available, ¹⁵N NMR provides direct observation of the nitrogen atoms. The chemical shift of a protonated nitrogen is vastly different from that of an unprotonated one, offering an unambiguous diagnostic tool.

UV-Vis Spectroscopy

This technique probes the electronic transitions within the molecule. Since the two tautomers possess different π-electron systems, they will exhibit distinct absorption spectra.

  • Self-Validating Protocol:

    • Solvent Screen: Prepare dilute solutions (~10⁻⁵ M) in a series of solvents spanning the polarity scale (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water).

    • Spectral Acquisition: Record the UV-Vis spectrum for each solution over a range of ~200-400 nm.

    • Data Analysis: Compare the spectra. A significant shift in λ_max or the appearance of new shoulders or bands upon changing solvent polarity is strong evidence of a shift in the tautomeric equilibrium.[12] While resolving the individual spectra of each tautomer from the mixture can be complex, this solvatochromism provides qualitative and semi-quantitative insights into the equilibrium.[11][16]

X-ray Crystallography

X-ray crystallography provides definitive proof of the tautomeric form present in the solid state.

  • Causality: By diffracting X-rays, a single crystal of the compound allows for the precise determination of atomic positions, including that of the labile proton, and bond lengths. This provides an unambiguous, static picture of the preferred tautomer in the crystalline environment.

  • Authoritative Grounding: While it doesn't describe the solution-state equilibrium, it provides a crucial reference point. The solid-state structure is often the thermodynamically most stable form under those conditions. Numerous studies on related imidazo[4,5-b]pyridine derivatives have utilized X-ray crystallography to confirm their tautomeric state.[8][17][18]

  • Methodology:

    • Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a solvent, solvent/anti-solvent diffusion, or cooling.

    • Data Collection and Structure Refinement: Analyze the crystal on a single-crystal X-ray diffractometer. The resulting electron density map is used to build and refine a molecular model. The position of the N-H proton can often be located directly from the difference Fourier map, confirming its location.

Computational Chemistry: Predicting and Rationalizing Tautomerism

Quantum chemical calculations are an indispensable tool for complementing experimental findings. Density Functional Theory (DFT) is particularly effective for predicting the relative stabilities of tautomers.

  • Causality: DFT methods can accurately calculate the electronic energy of a molecule. By comparing the Gibbs free energies (ΔG) of the optimized geometries of the 1H and 3H tautomers, we can predict their relative populations at equilibrium (KT = e-ΔG/RT).

  • Trustworthiness: The protocol's validity is enhanced by calculating energies both in the gas phase (to assess intrinsic stability) and using a continuum solvation model (like the Polarizable Continuum Model, PCM) to simulate the solvent environment.[19] A strong correlation between computational predictions and experimental observations builds confidence in the model.

Figure 2: A validated computational workflow for predicting tautomeric equilibrium.

Data Synthesis and Interpretation: A Hypothetical Case Study

Let's consider a plausible set of data for this compound to illustrate the interpretive process.

Table 1: Hypothetical NMR and UV-Vis Data

TechniqueSolventKey ObservationsInterpretation
¹H NMR CDCl₃Single set of sharp peaks. C2-H at δ 8.25.A single tautomer dominates, or exchange is fast.
DMSO-d₆Single set of sharp peaks. C2-H at δ 8.40. NH broad at δ 13.5.Downfield shift suggests a more polar environment. A single species is observed, likely due to fast exchange. The broad NH is characteristic.
UV-Vis Cyclohexaneλ_max = 295 nmRepresents the spectrum of the dominant tautomer in a non-polar environment.
Ethanolλ_max = 298 nm, with a distinct shoulder at ~310 nmThe appearance of a new feature suggests the presence of a second tautomer stabilized by the protic solvent.

Table 2: Hypothetical DFT Calculation Results (B3LYP/6-311+G(d,p))

TautomerRelative Energy (Gas Phase)Relative Energy (PCM - Ethanol)
1H-form 0.00 kcal/mol (Reference)0.00 kcal/mol (Reference)
3H-form +2.1 kcal/mol+0.8 kcal/mol
  • Integrated Analysis:

    • The NMR data in both solvents show fast exchange, meaning we cannot directly quantify the ratio. However, the consistent observation of a single species suggests a dynamic process.

    • The UV-Vis data is the key experimental evidence for a tautomeric equilibrium. The shoulder that appears in ethanol strongly indicates that the protic solvent stabilizes the minor tautomer, shifting the equilibrium.

    • The computational results align perfectly with this interpretation. They predict the 1H-form is intrinsically more stable (in the gas phase). However, in a simulated ethanol environment, the energy gap between the two tautomers narrows significantly, meaning the population of the 3H-form will increase, consistent with the appearance of the shoulder in the UV-Vis spectrum.

Implications for Drug Development and Future Directions

The tautomeric state of this compound and its derivatives is not a trivial detail. It directly impacts:

  • Target Recognition: A kinase inhibitor, for example, relies on precise hydrogen bonds with the hinge region of the ATP-binding pocket. A shift from a 1H-tautomer (H-bond donor at N1, acceptor at N3) to a 3H-tautomer (H-bond donor at N3, acceptor at N1) completely reverses this crucial pharmacophore, potentially abolishing activity.

  • Physicochemical Properties: Tautomerism affects pKa, logP, and solubility, which are critical for oral bioavailability and overall drug-likeness.

  • Intellectual Property: Different tautomers can be considered distinct chemical entities, which has implications for patent claims.

Future research should focus on:

  • QSAR and Tautomerism: Developing quantitative structure-activity relationship models that explicitly account for tautomeric ratios.

  • "Tautomer-Locking": Designing derivatives with substituents that sterically or electronically "lock" the molecule into a single, more active tautomeric form.

  • Advanced Spectroscopy: Using techniques like solid-state NMR to bridge the gap between solution-phase dynamics and solid-state structure.

By employing the multi-faceted approach outlined in this guide, researchers can gain a comprehensive understanding of the tautomerism in this vital scaffold, paving the way for the rational design of more effective and targeted therapeutics.

References

Methodological & Application

Application Note & Synthesis Protocol: 5,6-Dichloro-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core, an isostere of purine, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes. This has led to the development of imidazopyridine-based compounds with diverse therapeutic applications, such as antiviral, anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] The specific derivative, 5,6-Dichloro-3H-imidazo[4,5-b]pyridine, serves as a crucial building block for the synthesis of more complex molecules, where the chlorine substituents provide reactive handles for further functionalization through cross-coupling reactions. This guide provides a detailed, two-step protocol for the synthesis of this compound, commencing with the preparation of the key intermediate, 5,6-dichloropyridine-2,3-diamine.

Overall Synthetic Workflow

The synthesis is a two-step process beginning with the reduction of a nitro group to form a diamine, followed by a cyclization reaction to construct the imidazole ring.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Imidazole Ring Formation Start 5,6-Dichloro-3-nitropyridin-2-amine Step1_Product 5,6-Dichloropyridine-2,3-diamine Start->Step1_Product Reduction (e.g., Fe/AcOH) Step2_Product This compound Step1_Product->Step2_Product Cyclization (Triethyl orthoformate, Sulfamic acid)

References

Application Notes and Protocols for the Recrystallization of 5,6-Dichloro-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purification in Drug Discovery

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For heterocyclic compounds such as 5,6-Dichloro-3H-imidazo[4,5-b]pyridine, a key building block in medicinal chemistry, achieving high purity is paramount.[1] This class of compounds, known as imidazopyridines, forms the scaffold for a multitude of therapeutic agents, including those with anticancer and antimicrobial properties. The synthetic route to these molecules, while efficient, often yields a crude product containing residual starting materials, byproducts, and other contaminants. Recrystallization stands as a powerful, cost-effective, and scalable technique to eliminate these impurities, yielding a crystalline solid with the desired physical and chemical properties.

This guide provides a comprehensive protocol for the recrystallization of this compound, moving beyond a simple list of steps to explain the underlying principles and rationale. It is designed for researchers, scientists, and drug development professionals who seek not only to purify this compound but also to understand the critical parameters that govern a successful and reproducible crystallization process.

Understanding the Molecule: Properties of this compound

Before embarking on the purification process, a thorough understanding of the target molecule's properties is essential.

PropertyValue/ObservationSignificance for Recrystallization
Molecular Formula C₆H₃Cl₂N₃Indicates a relatively small, rigid, and polar molecule.
Molecular Weight 188.01 g/mol Relevant for calculating molar quantities.
Physical Appearance Typically a gray or off-white solid in its crude form.[2]The goal of recrystallization is to obtain a purer, often lighter-colored, crystalline solid.
Melting Point Not definitively reported, but related isomers like 5,7-Dichloro-3H-imidazo[4,5-b]pyridine have high melting points (e.g., 263 °C).[3]A high melting point is indicative of a stable crystal lattice, which is favorable for recrystallization.
General Solubility As a heterocyclic aromatic compound, it is expected to have low solubility in non-polar solvents and higher solubility in polar organic solvents, especially at elevated temperatures.[4]This temperature-dependent solubility is the fundamental principle upon which recrystallization is based.[5][6]

Expert Insight: The presence of the imidazole and pyridine rings, along with the two chlorine atoms, imparts a degree of polarity and the potential for hydrogen bonding. This structure suggests that polar protic solvents like lower alcohols (methanol, ethanol) or polar aprotic solvents could be effective for recrystallization. However, it is also known that pyridine and its fused-ring analogues can sometimes be challenging to crystallize compared to their carbocyclic counterparts.[4]

The Science of Recrystallization: A Step-by-Step Rationale

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[5][6] The ideal solvent will dissolve the target compound completely when hot but only sparingly when cold. Impurities, on the other hand, should either be highly soluble in the cold solvent (and thus remain in the mother liquor upon cooling) or be insoluble in the hot solvent (allowing for their removal via hot filtration).

Here is a visual workflow of the entire process:

G cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Select Solvent C Add Minimum Hot Solvent A->C B Crude Compound in Flask B->C D Heat to Dissolve C->D E Hot Filtration (if needed) D->E Insoluble Impurities Present F Slow Cooling to Room Temp. E->F G Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J

Caption: Workflow for the recrystallization of this compound.

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol is based on the common use of lower alcohols for the purification of imidazopyridine derivatives. Ethanol is often a good starting point.

Materials and Equipment:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Condenser

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula and glass stir rod

  • Ice bath

Procedure:

  • Solvent Selection and Initial Trials (The Rationale of "Like Dissolves Like"):

    • The choice of solvent is the most critical step.[5] Based on the synthesis of related compounds, ethanol is a promising candidate.

    • To confirm: Place a small amount of the crude solid (approx. 50 mg) in a test tube. Add the solvent dropwise at room temperature. The compound should be sparingly soluble. Heat the test tube. The compound should dissolve completely. Allow it to cool. Pure crystals should form. If the compound is too soluble at room temperature, or insoluble when hot, the solvent is not suitable.

  • Dissolution:

    • Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask.

    • Add a stir bar and approximately 10 mL of ethanol.

    • Fit a condenser to the flask to prevent solvent loss.

    • Heat the mixture to a gentle boil while stirring. Add more ethanol in small portions (1-2 mL at a time) until all the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Decolorization (Optional):

    • If the hot solution is colored and the pure compound is known to be colorless or white, this indicates the presence of colored impurities.

    • Remove the flask from the heat source and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% of the solute weight).

    • Re-heat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration (if charcoal was used or if insoluble impurities are present):

    • This step must be performed quickly to prevent premature crystallization.

    • Pre-heat a second Erlenmeyer flask and a glass funnel with a small amount of hot solvent.

    • Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6] Rushing this step can cause the compound to precipitate as a powder, trapping impurities.

    • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces. It is important that the wash solvent is cold to minimize dissolution of the product.

  • Drying:

    • Leave the crystals in the Büchner funnel with the vacuum on for several minutes to pull air through and partially dry them.

    • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the solvent's boiling point.

Protocol 2: Mixed-Solvent Recrystallization

If a single suitable solvent cannot be found, a mixed-solvent system can be employed. This typically involves a "good" solvent in which the compound is soluble and a "bad" solvent in which it is insoluble. The two solvents must be miscible. For this compound, an ethanol/water system is a logical choice.

Procedure:

  • Dissolve the crude this compound in the minimum amount of hot ethanol as described in Protocol 1.

  • While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Allow the solution to cool slowly, as described in Protocol 1, to induce crystallization.

  • Isolate, wash (with a cold mixture of ethanol/water in the same proportion), and dry the crystals as previously described.

Troubleshooting and Expert Advice

IssuePossible CauseSolution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Re-heat the solution to dissolve the oil, add more of the "good" solvent, and cool more slowly. Consider a lower-boiling point solvent.
No Crystals Form Too much solvent was used; the solution is not saturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a surface for nucleation. Add a seed crystal from a previous batch.
Low Recovery Too much solvent was used; cooling was not sufficient; crystals were washed with warm solvent.Ensure minimum solvent is used. Cool thoroughly in an ice bath. Always wash with ice-cold solvent.
Colored Crystals Incomplete removal of colored impurities.Repeat the recrystallization, ensuring the use of activated charcoal if necessary.

Validation of Purity

After recrystallization, it is crucial to assess the purity of the final product. The primary methods for this are:

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C). Impurities will broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): The recrystallized product should appear as a single spot on a TLC plate, with a different Rf value from any impurities present in the crude material.

  • Spectroscopic Analysis (NMR, IR): 1H NMR and 13C NMR spectroscopy can confirm the chemical structure and identify any remaining impurities.

Conclusion

Recrystallization is a foundational technique in synthetic chemistry that combines simplicity with high efficiency. For a key intermediate like this compound, mastering this purification method is essential for the integrity of downstream applications in drug discovery and development. By understanding the principles behind solvent selection and the rationale for each step in the process, researchers can consistently obtain this valuable compound in high purity, thereby ensuring the reliability and reproducibility of their scientific endeavors.

References

Application Note: 1H NMR Characterization of 5,6-Dichloro-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,6-Dichloro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] As a derivative of imidazopyridine, it serves as a crucial scaffold for the development of novel therapeutic agents, including but not limited to kinase inhibitors and anticancer agents.[2][3] The precise structural elucidation of this molecule is paramount for understanding its reactivity, biological activity, and for ensuring the quality and purity of synthesized batches. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is one of the most powerful and commonly employed analytical techniques for the unambiguous characterization of such organic molecules.[4]

This application note provides a comprehensive guide to the ¹H NMR characterization of this compound. It details the theoretical underpinnings, a robust experimental protocol, and a thorough guide to spectral interpretation. This document is designed to equip researchers with the necessary knowledge and practical insights to confidently acquire and interpret high-quality ¹H NMR data for this compound.

Theoretical Background: Understanding the ¹H NMR Spectrum

The ¹H NMR spectrum of an organic molecule provides a wealth of information about its structure, including the number of different types of protons, their electronic environment, and their spatial relationships. For this compound, the key features of its ¹H NMR spectrum are dictated by the chemical shifts of its aromatic protons and the proton on the imidazole nitrogen.

Chemical Structure and Proton Environments:

The structure of this compound contains three distinct proton environments:

  • H7: The proton on the pyridine ring.

  • H2: The proton on the imidazole ring.

  • N-H: The proton on the imidazole nitrogen (which may or may not be observable depending on the solvent and its acidity).

The electronic environment of each proton is influenced by the electronegativity of the adjacent nitrogen and chlorine atoms, as well as the aromatic ring currents. These factors determine the chemical shift (δ) of each proton signal in the NMR spectrum.

Experimental Protocol

Obtaining a high-quality ¹H NMR spectrum requires careful sample preparation and instrument setup. The following protocol is a field-proven methodology for the analysis of this compound.

I. Sample Preparation

The choice of solvent is critical for NMR analysis. For heterocyclic compounds like this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is a highly recommended solvent due to its excellent dissolving power for a wide range of organic compounds and its relatively high boiling point, which minimizes evaporation.[5][6]

Materials:

  • This compound (high purity)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9% D)

  • NMR tube (5 mm, high precision)

  • Pipettes and tips

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

  • Homogenization: Gently vortex the mixture until the solid is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution.

  • Transfer: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Capping: Securely cap the NMR tube.

II. NMR Data Acquisition

The following are general parameters for a 400 MHz or 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Instrument Parameters:

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 400 MHzHigher field strength provides better signal dispersion and resolution.
Nucleus¹HFor proton NMR.
SolventDMSO-d₆As discussed in sample preparation.
Temperature298 K (25 °C)Standard operating temperature.
Pulse ProgramStandard single pulse (e.g., zg30)A 30° pulse angle is a good compromise between signal intensity and relaxation time.
Number of Scans16-64Sufficient to achieve a good signal-to-noise ratio.
Relaxation Delay (d1)2-5 secondsAllows for full relaxation of protons, leading to accurate integration.
Acquisition Time (aq)2-4 secondsEnsures good digital resolution.
Spectral Width (sw)12-16 ppmSufficient to cover the entire proton chemical shift range.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6-0.7 mL) weigh->dissolve vortex Vortex to Homogenize dissolve->vortex transfer Transfer to NMR Tube vortex->transfer instrument Insert into NMR Spectrometer transfer->instrument setup Set Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate Signals baseline->integrate

Caption: Workflow for ¹H NMR analysis of this compound.

Spectral Interpretation and Data Analysis

The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals corresponding to the aromatic protons.

Predicted ¹H NMR Data:

ProtonExpected Chemical Shift (δ, ppm)MultiplicityIntegration
H7~8.40-8.60Singlet (s)1H
H2~8.40-8.60Singlet (s)1H
N-HVariable, broadSinglet (br s)1H

Note: The exact chemical shifts can vary slightly depending on the sample concentration and the specific instrument used. A reported experimental spectrum in DMSO-d₆ shows two singlets at δ 8.40 and 8.58 ppm.[7]

Detailed Interpretation:

  • Aromatic Protons (H7 and H2): The protons on the pyridine (H7) and imidazole (H2) rings are in different electronic environments. Due to the presence of two electron-withdrawing chlorine atoms and the nitrogen atoms in the heterocyclic system, these protons are expected to be deshielded and resonate at a downfield chemical shift, typically in the range of 8.0-9.0 ppm. The absence of adjacent protons results in both signals appearing as singlets.

  • Imidazole N-H Proton: The chemical shift of the N-H proton is highly variable and depends on factors such as solvent, temperature, and concentration. In DMSO-d₆, it is often observed as a broad singlet. Its presence and integration can confirm the tautomeric form of the molecule.

Structure-Spectrum Correlation Diagram

Caption: Correlation of protons in this compound to their expected ¹H NMR signals.

Data Processing and Reporting

  • Fourier Transform: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum should be carefully phased to ensure all peaks are in the absorptive mode. A baseline correction should be applied to ensure a flat baseline for accurate integration.

  • Referencing: The chemical shift axis should be referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

  • Integration: The area under each peak should be integrated. The relative integrals should correspond to the number of protons giving rise to each signal (in this case, a 1:1 ratio for the aromatic protons).

  • Reporting: The final report should include the ¹H NMR spectrum with labeled peaks, a table summarizing the chemical shifts, multiplicities, coupling constants (if any), and integrations.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Resolution/Broad Peaks - Sample concentration too high- Presence of paramagnetic impurities- Poor shimming- Dilute the sample- Filter the sample- Re-shim the instrument
Inaccurate Integration - Incomplete proton relaxation- Phasing or baseline errors- Increase the relaxation delay (d1)- Re-process the spectrum with careful phasing and baseline correction
N-H Peak Not Observed - Proton exchange with residual water- Use fresh, high-purity DMSO-d₆- Perform the experiment at a lower temperature
Extra Peaks Present - Sample impurities- Residual solvent from synthesis- Check the purity of the starting material- Compare the spectrum to known solvent chemical shifts[8]

Conclusion

The ¹H NMR characterization of this compound is a straightforward yet critical step in its analysis. By following the detailed protocol and interpretation guidelines presented in this application note, researchers can confidently obtain accurate and reliable structural information. The expected spectrum is simple, consisting primarily of two downfield singlets for the aromatic protons, providing a clear spectroscopic signature for this important heterocyclic compound.

References

Application Notes and Protocols for the ¹³C NMR Analysis of 5,6-Dichloro-3H-imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5,6-Dichloro-3H-imidazo[4,5-b]pyridine Derivatives

The this compound scaffold is a cornerstone in contemporary medicinal chemistry and drug discovery. As a bioisostere of purine, this heterocyclic system is integral to the design of a plethora of biologically active agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to kinase inhibition, antiviral, antimicrobial, and anticancer properties. The precise substitution pattern on the imidazo[4,5-b]pyridine core, particularly the presence of electron-withdrawing chlorine atoms at the 5- and 6-positions, profoundly influences the molecule's electronic distribution, metabolic stability, and receptor binding affinity.

Consequently, unambiguous structural characterization of these derivatives is paramount. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool. It provides direct insight into the carbon framework of the molecule, revealing subtle electronic changes and confirming constitutional isomerism. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective application of ¹³C NMR for the analysis of this compound derivatives. We will delve into a field-proven experimental protocol, detailed data interpretation, and the critical nuances of spectral analysis for this important class of compounds.

Core Principles: Understanding the ¹³C NMR Landscape of Imidazo[4,5-b]pyridines

The ¹³C NMR spectrum of a this compound derivative is governed by several key factors:

  • Hybridization: The sp²-hybridized carbons of the aromatic pyridine and imidazole rings resonate at lower field (higher ppm) compared to any sp³-hybridized carbons in substituent groups.

  • Electronegativity: The nitrogen atoms within the heterocyclic core deshield adjacent carbon atoms, causing their signals to appear at a lower field.

  • Substituent Effects: The two chlorine atoms at positions 5 and 6 are strongly electron-withdrawing. This has a significant deshielding effect on the carbons to which they are attached (C-5 and C-6) and influences the chemical shifts of other carbons in the pyridine ring.

  • Tautomerism: The 3H-imidazo[4,5-b]pyridine core can exist in tautomeric forms, primarily the 1H- and 3H-tautomers. In solution, if the proton exchange is rapid on the NMR timescale, an averaged spectrum is observed. If the exchange is slow, or if one tautomer is significantly more stable, distinct signals for that tautomer will be observed. This phenomenon is crucial for correct spectral interpretation[1].

Experimental Protocol: Acquiring High-Quality ¹³C NMR Spectra

This protocol outlines a robust methodology for the acquisition of high-quality, proton-decoupled ¹³C NMR spectra of this compound derivatives.

1. Sample Preparation:

  • Analyte Concentration: Dissolve 10-50 mg of the purified derivative in 0.5-0.7 mL of a suitable deuterated solvent. The concentration should be optimized to obtain a good signal-to-noise ratio within a reasonable acquisition time.

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a highly recommended solvent due to its excellent solubilizing power for a wide range of organic compounds and its relatively high boiling point. Chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) can also be used, but solubility should be verified. The choice of solvent can influence chemical shifts, particularly for the NH proton and adjacent carbons.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm). If using a solvent that does not contain TMS, a small amount can be added. Alternatively, the solvent's residual peak can be used for calibration (e.g., DMSO-d₆ at δ ≈ 39.52 ppm).

2. NMR Instrument Parameters (for a 400 MHz Spectrometer):

ParameterRecommended ValueRationale
Observe Nucleus ¹³C
Decoupling ¹H broadband decouplingSimplifies the spectrum to singlets for each unique carbon.
Pulse Program zgpg30 (or similar)Standard 30° pulse for quantitative measurements.
Acquisition Time (AQ) 1.0 - 2.0 sLonger acquisition times improve resolution.
Relaxation Delay (D1) 2.0 - 5.0 sCrucial for allowing full relaxation of quaternary carbons.
Number of Scans (NS) 1024 - 4096 (or more)¹³C is an insensitive nucleus; a sufficient number of scans is needed to achieve a good signal-to-noise ratio.
Spectral Width (SW) 0 - 220 ppmCovers the typical range for organic molecules.
Temperature 298 K (25 °C)Standard operating temperature.

3. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 - 1.0 Hz to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction algorithm to ensure accurate integration (if required).

  • Referencing: Calibrate the spectrum using the TMS signal at 0.00 ppm or the solvent's residual peak.

Workflow for ¹³C NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_int Spectral Interpretation prep1 Dissolve 10-50 mg of sample in 0.6 mL of DMSO-d6 prep2 Add internal standard (TMS) prep1->prep2 acq1 Set up instrument parameters (400 MHz, ¹H decoupled) prep2->acq1 acq2 Acquire FID (1024+ scans) acq1->acq2 proc1 Fourier Transform (FID -> Spectrum) acq2->proc1 proc2 Phase and baseline correct proc1->proc2 proc3 Reference to TMS (0 ppm) proc2->proc3 int1 Assign chemical shifts to C atoms proc3->int1 int2 Correlate with structure and substituent effects int1->int2 int3 Confirm structure int2->int3

Caption: A streamlined workflow for the ¹³C NMR analysis of novel compounds.

Data Interpretation: Assigning the ¹³C NMR Spectrum of this compound

Molecular Structure and Atom Numbering

References

Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of 5,6-Dichloro-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antiviral, anticancer, and antimicrobial properties.[1] The introduction of halogen atoms, such as chlorine, to this scaffold can significantly modulate a compound's physicochemical properties, metabolic stability, and target-binding affinity. 5,6-Dichloro-3H-imidazo[4,5-b]pyridine (Figure 1) is a key intermediate in the synthesis of various pharmacologically active molecules. Accurate characterization of this and related compounds is paramount in drug discovery and development to ensure identity, purity, and stability.

This application note provides a detailed guide to the analysis of this compound using Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (LC-HR-MS/MS). We will delve into the principles of sample preparation, chromatographic separation, and the characteristic fragmentation patterns observed, offering a robust protocol for the unambiguous identification and structural confirmation of this important synthetic intermediate.

Figure 1: Chemical Structure of this compound

  • Chemical Formula: C₆H₃Cl₂N₃[2]

  • Molecular Weight: 188.01 g/mol [2]

  • CAS Number: 189102-97-4[3]

Instrumentation and Methodology

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for this analysis. Electrospray ionization (ESI) in positive ion mode is the preferred ionization technique for this class of compounds due to the presence of basic nitrogen atoms that are readily protonated.

I. Sample Preparation

A stock solution of this compound should be prepared in a suitable organic solvent, such as methanol or acetonitrile, at a concentration of 1 mg/mL. Working solutions for injection are then prepared by diluting the stock solution with the initial mobile phase to a final concentration range of 1-10 µg/mL.

II. Liquid Chromatography (LC) Parameters

The following LC parameters provide a good starting point for the separation of this compound. Optimization may be required based on the specific LC system and column used.

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5-95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 2-minute re-equilibration at 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
III. High-Resolution Mass Spectrometry (HRMS) Parameters

The following HRMS parameters are recommended for the detection and fragmentation of this compound.

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
MS1 Scan Range m/z 50-500
MS/MS Fragmentation Collision-Induced Dissociation (CID)
Collision Energy Ramped (e.g., 10-40 eV) to obtain a rich fragmentation spectrum

Data Interpretation: Isotopic Pattern and Fragmentation Analysis

Isotopic Pattern of the Molecular Ion

A key feature in the mass spectrum of a compound containing two chlorine atoms is the characteristic isotopic pattern of the molecular ion.[4] Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), the protonated molecule [M+H]⁺ of this compound will appear as a cluster of three peaks:

  • [M+H]⁺: at m/z 187.9777 (containing two ³⁵Cl atoms)

  • [M+2+H]⁺: at m/z 189.9747 (containing one ³⁵Cl and one ³⁷Cl atom)

  • [M+4+H]⁺: at m/z 191.9718 (containing two ³⁷Cl atoms)

The expected relative intensity ratio of these peaks is approximately 9:6:1 . Observation of this isotopic pattern is strong evidence for the presence of two chlorine atoms in the molecule.

Predicted Fragmentation Pathway

Based on established fragmentation rules for halogenated and nitrogen-containing heterocyclic compounds, a plausible fragmentation pathway for the protonated this compound is proposed below. The fragmentation is initiated by protonation, likely on one of the nitrogen atoms in the imidazole or pyridine ring. Subsequent collision-induced dissociation (CID) leads to a series of characteristic neutral losses and bond cleavages.

Table 1: Predicted Major Fragment Ions of this compound in Positive ESI-MS/MS

Predicted m/zProposed FormulaDescription of Neutral Loss
187.9777[C₆H₄Cl₂N₃]⁺Protonated molecule ([M+H]⁺)
152.9991[C₆H₄ClN₃]⁺Loss of a chlorine radical (Cl•)
125.0352[C₅H₄ClN₂]⁺Loss of HCN from the m/z 152.9991 ion
117.0216[C₅H₃Cl₂]⁺Loss of N₂H from the pyridine ring
90.0423[C₅H₄N₂]⁺Loss of HCl from the m/z 125.0352 ion
89.0069[C₅H₂Cl]⁺Loss of HCN from the m/z 117.0216 ion

Diagram 1: Predicted Fragmentation Pathway

fragmentation_pathway M [M+H]⁺ m/z 187.9777 F1 m/z 152.9991 M->F1 - Cl• F3 m/z 117.0216 M->F3 - N₂H F2 m/z 125.0352 F1->F2 - HCN F4 m/z 90.0423 F2->F4 - HCl F5 m/z 89.0069 F3->F5 - HCN

Caption: Predicted fragmentation of this compound.

Experimental Workflow

The following diagram illustrates the complete workflow for the analysis of this compound.

Diagram 2: LC-HR-MS/MS Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-HR-MS/MS Analysis cluster_data Data Interpretation Stock Stock Solution (1 mg/mL in MeOH) Working Working Solution (1-10 µg/mL in Mobile Phase A) Stock->Working LC LC Separation (C18 Column) Working->LC ESI Positive ESI LC->ESI MS1 MS1 Scan (Isotopic Pattern) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS/MS Scan (Fragmentation Pattern) CID->MS2 Identify Identify [M+H]⁺ and Isotopic Cluster MS2->Identify Analyze Analyze Fragmentation and Compare to Predicted Identify->Analyze Confirm Confirm Structure Analyze->Confirm

Caption: Workflow for the analysis of this compound.

Conclusion

This application note provides a comprehensive and robust methodology for the analysis of this compound using LC-HR-MS/MS. The combination of chromatographic separation with high-resolution mass spectrometry allows for the confident identification of the compound based on its accurate mass, characteristic isotopic pattern, and predictable fragmentation pathway. This protocol serves as a valuable resource for researchers in pharmaceutical development and quality control, ensuring the accurate structural characterization of this and related imidazo[4,5-b]pyridine derivatives.

References

Application Note: Characterizing Imidazo[4,5-b]pyridine-Based Compounds in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors. Its structure is adept at forming key hydrogen bonds within the ATP-binding site of many kinases, making it a critical area of focus in drug discovery, particularly in oncology. This application note provides a comprehensive guide for researchers to design, execute, and interpret in vitro kinase assays for compounds based on this scaffold. We will use the foundational structure, 5,6-Dichloro-3H-imidazo[4,5-b]pyridine, as a structural reference to discuss the principles of kinase inhibition and provide robust, field-proven protocols for determining inhibitor potency (IC₅₀). The emphasis is on establishing self-validating experimental systems that ensure data integrity and comparability, explaining the causality behind critical methodological choices, such as ATP concentration, to empower both novice and experienced scientists in their drug development efforts.

The Imidazo[4,5-b]pyridine Scaffold: A Cornerstone of Kinase Inhibition

Protein kinases, which catalyze the transfer of a phosphate group from ATP to a substrate, are fundamental regulators of cellular signaling.[1][2] Their dysregulation is a hallmark of many diseases, making them prime therapeutic targets.[3][4] The imidazo[4,5-b]pyridine scaffold has emerged as a highly successful structural motif for developing kinase inhibitors. Compounds incorporating this core have shown potent activity against critical oncology targets, including Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), and B-Raf.[5][6][7][8]

The efficacy of this scaffold lies in its ability to act as a "hinge-binder." The nitrogen atoms within the fused ring system are perfectly positioned to form hydrogen bonds with the backbone of the kinase's hinge region—the flexible loop connecting the N- and C-terminal lobes of the catalytic domain. This interaction mimics the binding of the adenine ring of ATP, allowing these compounds to act as ATP-competitive inhibitors.[5]

cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Imidazo[4,5-b]pyridine Scaffold Hinge Kinase Hinge Region (e.g., Ala213 backbone) Scaffold Imidazo[4,5-b]pyridine Core N_donor N-H (H-Bond Donor) Scaffold->N_donor N_acceptor Pyridine N (H-Bond Acceptor) Scaffold->N_acceptor N_donor->Hinge H-Bond N_acceptor->Hinge H-Bond

Caption: Hinge-binding mechanism of the imidazo[4,5-b]pyridine scaffold.

Foundational Principles of In Vitro Kinase Assays

An in vitro kinase assay measures the enzymatic activity of a purified kinase outside of a cellular context.[2] The fundamental reaction is the transfer of the gamma (γ) phosphate from ATP to a specific substrate (which can be a protein, peptide, or other molecule).[9] The primary goal when testing an inhibitor is to quantify the reduction in this activity. Assays are designed to detect a change in one of three components: the consumption of ATP, the production of ADP, or the accumulation of the phosphorylated substrate.

There are several validated methods to measure kinase activity, each with distinct advantages. The choice of assay often depends on the required throughput, sensitivity, and available instrumentation.[3][10]

  • Luminescence-Based Assays: These are highly sensitive, robust, and amenable to high-throughput screening (HTS).[11] They typically measure the amount of ATP remaining after the kinase reaction. Less kinase activity (due to inhibition) results in more ATP remaining, which is converted into a strong luminescent signal by an enzyme like luciferase.[9][12][13]

  • Fluorescence-Based Assays: These methods, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP), are also staples of HTS.[14][15] They often use modified substrates or specific antibodies to detect the phosphorylated product, resulting in a change in a fluorescent signal.[16]

  • Radiometric Assays: This is the traditional "gold standard" method, offering a direct and highly sensitive measurement of phosphate incorporation into a substrate using radiolabeled [γ-³²P]ATP.[1][17][18] While unparalleled in accuracy, this method requires specialized handling of radioactive materials and is generally lower-throughput.[19]

Start Kinase Reaction Mixture (Kinase + Substrate + ATP) Reaction Phosphorylation (Incubation) Start->Reaction Products Reaction Products: - Phospho-Substrate - ADP - Unused ATP Reaction->Products Detect_ATP Strategy 1: Measure Remaining ATP (e.g., Kinase-Glo® Luminescence) Products->Detect_ATP Inversely proportional to kinase activity Detect_ADP Strategy 2: Measure Produced ADP (e.g., ADP-Glo™ Luminescence) Products->Detect_ADP Directly proportional to kinase activity Detect_Product Strategy 3: Measure Phospho-Substrate (e.g., Radiometric or TR-FRET) Products->Detect_Product Directly proportional to kinase activity

Caption: Core principles of in vitro kinase activity detection.

Critical Parameters for Assay Design & Scientific Rigor

The trustworthiness of inhibitor data hinges on a rigorously designed and validated assay. Simply following a kit protocol is insufficient; a senior scientist must understand the causality behind each parameter to generate reproducible and meaningful data.

ParameterRationale & CausalityBest Practices
ATP Concentration This is the most critical parameter for ATP-competitive inhibitors. The measured potency (IC₅₀) is directly dependent on the ATP concentration. At low ATP (near the Kₘ), the assay is more sensitive and the IC₅₀ value approaches the inhibitor's true binding affinity (Kᵢ). At high, physiological ATP concentrations (1-5 mM), the inhibitor must compete with more ATP, resulting in a higher IC₅₀ value that may better reflect cellular efficacy.[20] The relationship is described by the Cheng-Prusoff equation: IC₅₀ = Kᵢ (1 + [ATP] / Kₘ) .[21]Profile inhibitors at both a low ATP concentration (equal to the Kₘ of the kinase) and a high, physiological concentration (e.g., 1 mM) to fully understand their potency and potential for cellular activity.[3]
Enzyme & Substrate Concentration The assay must operate in the "linear range," where the signal is proportional to kinase activity. If the enzyme or substrate concentration is too high, the reaction may proceed too quickly, leading to substrate depletion.[21] Under these conditions, the assay becomes insensitive to inhibition, as even a partially inhibited kinase can consume all the available substrate, masking the inhibitor's true effect.[21][22]Perform enzyme and substrate titrations to determine the optimal concentrations that result in approximately 10-20% substrate turnover within the desired reaction time. This ensures the reaction rate is linear and sensitive to inhibition.
Reaction Time Similar to enzyme/substrate concentration, the reaction time must be short enough to ensure the reaction remains in the initial velocity phase.Perform a time-course experiment to identify the time window where product formation is linear.[23]
Essential Controls Controls are non-negotiable for data normalization and validation. They establish the dynamic range of the assay.100% Activity Control (High Signal): All components except the inhibitor (often contains DMSO vehicle).[24] 0% Activity Control (Low Signal): All components except the kinase. Positive Control Inhibitor: A known, potent inhibitor for the target kinase to validate assay performance.[4]
DMSO Concentration Most inhibitors are dissolved in Dimethyl Sulfoxide (DMSO). High concentrations of DMSO can inhibit kinase activity.[11]Keep the final DMSO concentration constant across all wells, typically ≤1%, and ensure the 100% activity control contains the same final DMSO concentration.

Protocol: IC₅₀ Determination Using a Luminescence-Based ATP Depletion Assay

This protocol is based on the widely used Promega Kinase-Glo® platform, which measures the amount of ATP remaining in solution following a kinase reaction.[12][25] The luminescent signal is inversely correlated with kinase activity.[9][13]

4.1. Principle

The kinase reaction consumes ATP. After incubation, the Kinase-Glo® Reagent is added, which simultaneously stops the kinase reaction and initiates a luciferase-driven reaction. The proprietary thermostable luciferase uses the remaining ATP to convert luciferin into oxyluciferin, producing a stable "glow-type" light signal that is proportional to the ATP concentration.[9][13]

4.2. Materials and Reagents

  • Kinase: Purified, active kinase of interest (e.g., Aurora A).

  • Substrate: Appropriate peptide or protein substrate for the kinase.

  • Test Compound: this compound or a derivative, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • ATP: High-purity ATP solution.

  • Kinase Assay Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl₂, BSA, and DTT. Composition may need optimization for each kinase.

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay System (Promega) or similar.

  • Plates: White, opaque, 96-well or 384-well assay plates suitable for luminescence.

  • Instrumentation: Multichannel pipettes, plate shaker, and a luminometer.

4.3. Step-by-Step Methodology

  • Compound Serial Dilution:

    • Prepare a series of 11-point, 3-fold serial dilutions of the test compound in 100% DMSO. Start from the 10 mM stock. This will be your "source plate."

    • Transfer a small volume (e.g., 1 µL) of each dilution from the source plate to the final assay plate. Also include a "DMSO only" well for the 100% activity control.

  • Kinase Reaction Preparation:

    • Prepare a master mix containing the kinase and substrate in kinase assay buffer.

    • Add the kinase/substrate master mix to each well of the assay plate containing the diluted compound or DMSO.

    • Prepare control wells:

      • 0% Activity (Background): Add master mix without the kinase enzyme to a set of wells.

      • 100% Activity (Vehicle): Wells containing kinase/substrate mix and only DMSO.

    • Mix briefly on a plate shaker.

  • Initiate Kinase Reaction:

    • Prepare the ATP solution in kinase assay buffer at a concentration that is 2x the desired final concentration (e.g., prepare at 20 µM if the final desired concentration is 10 µM, the Kₘ for many kinases).

    • Add the ATP solution to all wells to start the reaction. The total reaction volume is now typically 10-20 µL.

    • Mix the plate gently.

  • Incubation:

    • Incubate the plate at room temperature (or 30°C) for the predetermined optimal reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Equilibrate the Kinase-Glo® Reagent to room temperature.

    • Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well (e.g., add 20 µL of reagent to a 20 µL reaction).

    • Mix on a plate shaker for 2 minutes to ensure cell lysis and signal stabilization.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[9]

  • Measurement:

    • Measure the luminescence using a plate luminometer.

Caption: Workflow for IC₅₀ determination using an ATP-depletion luminescence assay.

Data Analysis and Interpretation

Raw luminescence data must be converted into a biologically meaningful result.

  • Data Normalization: The data is normalized to Percent Inhibition using the high and low signal controls.

    • Average the signal from the 0% Activity wells (no enzyme) = Low_Control.

    • Average the signal from the 100% Activity wells (DMSO only) = High_Control.

    • For each inhibitor concentration, calculate: % Inhibition = 100 * (Signal - Low_Control) / (High_Control - Low_Control)

  • IC₅₀ Curve Fitting: The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor where the response is reduced by half.[26][27]

    • Plot % Inhibition (Y-axis) versus the log of the inhibitor concentration (X-axis).

    • Fit the data using a non-linear regression model, typically a four-parameter sigmoidal dose-response curve.[28][29]

    • The IC₅₀ is the concentration that corresponds to 50% on the Y-axis of the fitted curve.

Example Data Presentation:

The table below illustrates how IC₅₀ values for a hypothetical imidazo[4,5-b]pyridine derivative ("Compound X") can be presented. Note the significant shift in IC₅₀ when the ATP concentration is changed, which is characteristic of an ATP-competitive inhibitor.

Kinase TargetATP ConcentrationIC₅₀ (nM)Hill Slope
Aurora A10 µM (Kₘ)15.21.10.995
Aurora A1 mM (Physiological)158.51.00.992
FLT320 µM (Kₘ)8.90.90.998
FLT31 mM (Physiological)102.11.10.996

Orthogonal Assays for Hit Confirmation

To ensure a compound's activity is not an artifact of a specific assay technology (e.g., light interference in a luminescence assay), it is crucial to confirm hits using an orthogonal method with a different detection principle.[11]

Brief Protocol: Radiometric [γ-³²P]ATP Filter-Binding Assay

This method directly measures the incorporation of a radioactive phosphate group onto a peptide substrate.[17][18]

  • Reaction Setup: Perform the kinase reaction as described above, but substitute cold ATP with [γ-³²P]ATP.[30][31]

  • Stop Reaction: Terminate the reaction by adding an acid (e.g., phosphoric acid).

  • Filter Binding: Spot an aliquot of the reaction onto a phosphocellulose filter membrane (e.g., P81 paper). The positively charged peptide substrate will bind to the negatively charged paper, while the negatively charged [γ-³²P]ATP will not.[15]

  • Washing: Wash the filters multiple times to remove all unbound [γ-³²P]ATP.[15]

  • Quantification: Place the dried filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to kinase activity.[32]

Confirmation of an IC₅₀ value with this gold-standard method provides very high confidence in the compound's inhibitory activity.[1][17]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low Assay Window (Low Z'-factor < 0.5) 1. Suboptimal enzyme/substrate concentration. 2. Degraded reagents (ATP, enzyme). 3. Incorrect buffer conditions (pH, Mg²⁺).1. Re-optimize enzyme and ATP concentrations. 2. Use fresh, validated reagents. 3. Verify buffer composition and pH.
High Well-to-Well Variability 1. Pipetting errors. 2. Incomplete mixing. 3. Edge effects on the plate due to evaporation.1. Use calibrated pipettes; perform reverse pipetting for viscous solutions. 2. Ensure thorough but gentle mixing after reagent addition. 3. Do not use the outer wells of the plate; use a plate sealer.
Compound Interference 1. Compound is autofluorescent or quenches signal. 2. Compound precipitates at assay concentrations.1. Test the compound in the assay without the enzyme to check for background signal. Confirm hits with an orthogonal assay (e.g., radiometric).[11] 2. Check compound solubility in the final assay buffer.

References

Application Notes and Protocols for Cell-based Assays with 5,6-Dichloro-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Key Oncogenic Kinase

5,6-Dichloro-3H-imidazo[4,5-b]pyridine belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to purines.[1][2] This structural analogy allows them to interact with a variety of biological targets, including protein kinases, which are pivotal regulators of cellular processes. The imidazo[4,5-b]pyridine scaffold, in particular, is a recognized pharmacophore in the development of inhibitors for several kinases, including Aurora kinases and B-Raf.[3][4]

The subject of this guide, this compound, is a close structural analog of the well-characterized compound 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB). DRB is a known inhibitor of several kinases, with a pronounced inhibitory effect on Casein Kinase 2 (CK2).[5][6] CK2 is a highly conserved serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, including both solid tumors and hematological malignancies.[5][7] Its elevated activity often correlates with poor prognosis, making it a compelling target for anti-cancer drug development.[5][7]

CK2 plays a crucial role in promoting cell proliferation, suppressing apoptosis (programmed cell death), and fostering angiogenesis.[8] By inhibiting CK2, compounds like this compound are hypothesized to disrupt these pro-survival pathways, leading to cancer cell death and inhibition of tumor growth. This application note provides a detailed guide for researchers, scientists, and drug development professionals to investigate the cellular effects of this compound, with a focus on assays to determine its impact on cell viability and apoptosis.

Mechanism of Action: The CK2 Signaling Axis

The primary hypothesized mechanism of action for this compound is the inhibition of the protein kinase CK2. Most small molecule inhibitors of CK2 act as ATP-competitive antagonists, binding to the ATP-binding pocket of the kinase's catalytic subunits (CK2α and CK2α').[8] This prevents the transfer of phosphate from ATP to CK2's numerous downstream substrates, thereby disrupting multiple signaling pathways critical for cancer cell survival.

One of the key pathways regulated by CK2 is the PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth, proliferation, and survival.[7] CK2 can phosphorylate and activate components of this pathway, and its inhibition has been shown to suppress this pro-survival signaling.[7] Furthermore, CK2 can inactivate tumor suppressors like PTEN, and its inhibition can restore their function.[7] The inhibition of CK2 can also sensitize cancer cells to other therapeutic agents, suggesting a role in combination therapies.[5][9]

Below is a diagram illustrating the putative signaling pathway affected by this compound.

CK2_Pathway Putative Signaling Pathway of this compound cluster_pathways Downstream Effects Compound 5,6-Dichloro-3H- imidazo[4,5-b]pyridine CK2 Casein Kinase 2 (CK2) Compound->CK2 Inhibition PI3K_Akt PI3K/Akt/mTOR Pathway CK2->PI3K_Akt Activates Apoptosis_Inhibition Inhibition of Apoptosis CK2->Apoptosis_Inhibition Promotes Cell_Cycle Cell Cycle Progression PI3K_Akt->Cell_Cycle Proliferation Cell Proliferation & Growth PI3K_Akt->Proliferation

Caption: Putative mechanism of this compound via CK2 inhibition.

Experimental Protocols

The following section provides detailed, step-by-step protocols for assessing the biological activity of this compound in cell-based assays. It is crucial to note that these are general guidelines and may require optimization for specific cell lines and experimental conditions.

I. Cell Viability Assays

Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of a compound. The MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which in most cases correlates with the number of viable cells.[10]

This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[10][11]

Workflow Diagram:

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h (attachment) A->B C Treat with 5,6-Dichloro-3H- imidazo[4,5-b]pyridine B->C D Incubate for desired duration (e.g., 24, 48, 72h) C->D E Add MTT solution to each well D->E F Incubate for 1-4h E->F G Add solubilization solution F->G H Incubate until formazan crystals dissolve G->H I Measure absorbance (570 nm) H->I

Caption: Step-by-step workflow of the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. It is advisable to perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Remove the old medium and add 100 µL of medium containing the various concentrations of the compound to the respective wells. Include untreated control wells and vehicle (DMSO) control wells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[11] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm.[12]

The XTT assay is similar to the MTT assay but produces a water-soluble formazan product, eliminating the need for a solubilization step.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling agent.

  • XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 450 and 500 nm.[10]

Data Analysis for Viability Assays:

Cell viability is typically expressed as a percentage of the untreated control.

Percentage Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

The results can be plotted as a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data Summary:

ParameterRecommended RangeNotes
Cell Seeding Density5,000 - 15,000 cells/wellOptimize for each cell line to ensure exponential growth during the assay.
Compound Concentration0.1 µM - 100 µMA wider range may be necessary depending on the compound's potency.
Incubation Time24, 48, 72 hoursAssess both short-term and long-term effects.
MTT Incubation1 - 4 hoursDependent on the metabolic activity of the cell line.
XTT Incubation2 - 4 hoursDependent on the metabolic activity of the cell line.
II. Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells. The following assays can be used to determine if this compound induces apoptosis.

Caspases are a family of proteases that are key executioners of apoptosis. Caspase-3 and -7 are effector caspases that cleave a broad range of cellular substrates.[13] This assay uses a proluminescent substrate that is cleaved by active caspase-3/7, generating a luminescent signal that is proportional to the amount of caspase activity.[14]

Workflow Diagram:

Caspase_Workflow A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat with 5,6-Dichloro-3H- imidazo[4,5-b]pyridine B->C D Incubate for desired duration C->D E Add Caspase-Glo® 3/7 Reagent D->E F Incubate for 1h at room temperature E->F G Measure luminescence F->G

Caption: Workflow for the Caspase-3/7 activity assay.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. It is advisable to use a time course experiment (e.g., 6, 12, 24 hours) to capture the peak of caspase activity.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis. It enzymatically labels the free 3'-OH ends of DNA fragments with fluorescently labeled dUTPs.

Protocol:

This assay is often performed on cells cultured on coverslips or in chamber slides and analyzed by fluorescence microscopy.

  • Cell Culture and Treatment: Seed cells on sterile coverslips in a petri dish or in chamber slides. Treat with this compound for a predetermined time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with a solution of 0.1% Triton X-100 in 0.1% sodium citrate.

  • TUNEL Staining: Follow the protocol provided with a commercial TUNEL assay kit. This typically involves an equilibration step followed by incubation with the TdT reaction mixture containing the fluorescently labeled dUTPs.

  • Counterstaining and Mounting: Counterstain the nuclei with a DNA dye such as DAPI. Mount the coverslips onto microscope slides with an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Data Analysis for Apoptosis Assays:

For the caspase-3/7 assay, the results are typically expressed as fold change in luminescence relative to the untreated control. For the TUNEL assay, the percentage of TUNEL-positive cells can be quantified by counting at least 200 cells from several random fields of view.

Trustworthiness and Self-Validation

To ensure the reliability of your results, it is essential to incorporate the following practices:

  • Positive and Negative Controls: Always include a known inducer of apoptosis (e.g., staurosporine) as a positive control and untreated and vehicle-treated cells as negative controls.

  • Dose-Response and Time-Course Experiments: Evaluating the effects of the compound over a range of concentrations and time points is crucial for understanding its biological activity.

  • Multiple Assays: Use at least two different assays that measure different aspects of cell health (e.g., a viability assay and an apoptosis assay) to confirm your findings.

  • Cell Line Specificity: The response to a compound can vary significantly between different cell lines. It is important to test the compound in multiple relevant cancer cell lines.

Conclusion

This compound represents a promising scaffold for the development of novel anti-cancer agents, likely through the inhibition of key cellular kinases such as CK2. The protocols detailed in this application note provide a robust framework for characterizing the in vitro efficacy of this compound. By carefully designing and executing these cell-based assays, researchers can gain valuable insights into its mechanism of action and its potential as a therapeutic candidate.

References

Application Notes and Protocols for Developing SAR Studies of 5,6-Dichloro-3H-imidazo[4,5-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine scaffold, a purine isostere, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, particularly protein kinases.[3][4][5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a critical class of therapeutic agents.[2][6] The 5,6-dichloro-3H-imidazo[4,5-b]pyridine core, in particular, serves as a valuable starting point for the development of potent and selective kinase inhibitors, with derivatives showing promise as anticancer agents.[6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting Structure-Activity Relationship (SAR) studies for novel analogs of this compound. The protocols outlined below are designed to be robust and adaptable, enabling the systematic exploration of chemical space around this promising scaffold to identify compounds with improved potency, selectivity, and drug-like properties.

Strategic Approach to SAR Development

A successful SAR campaign for this compound analogs requires a systematic approach to molecular modification and biological evaluation. The core scaffold presents several key positions for chemical diversification, primarily at the C2, C5, C6, and N3 positions. The following workflow outlines a logical progression for an SAR study.

SAR_Workflow cluster_synthesis Synthesis & Diversification cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration Core_Synthesis Synthesis of this compound Core C2_Mod C2 Position Modification Core_Synthesis->C2_Mod Diversify R2 C5_C6_Mod C5/C6 Position Modification Core_Synthesis->C5_C6_Mod Diversify R5/R6 N3_Mod N3 Position Alkylation Core_Synthesis->N3_Mod Diversify R3 Primary_Screen Primary Screening: Cell Viability Assay (MTT) C2_Mod->Primary_Screen C5_C6_Mod->Primary_Screen N3_Mod->Primary_Screen Secondary_Screen Secondary Screening: In Vitro Kinase Assay Primary_Screen->Secondary_Screen Active Compounds Mechanism_Assay Mechanism of Action Assays: Apoptosis & Cell Cycle Analysis Secondary_Screen->Mechanism_Assay Potent Inhibitors SAR_Analysis SAR Analysis & Model Building Mechanism_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Identify Key Features Lead_Opt->C2_Mod Iterative Design Lead_Opt->C5_C6_Mod Lead_Opt->N3_Mod

Caption: A strategic workflow for the SAR development of this compound analogs.

Experimental Protocols: Synthesis of Analogs

Protocol 1: Synthesis of the this compound Core

The synthesis of the core scaffold begins with the preparation of 5,6-dichloropyridine-2,3-diamine, which is then cyclized with a suitable carboxylic acid or its equivalent.

Step 1a: Synthesis of 3-amino-5,6-dichloropyridine

This procedure is adapted from the reduction of a nitropyridine precursor.[7]

  • Dissolve 2,3-dichloro-5-nitropyridine (1 equivalent) in a mixture of glacial acetic acid and water.

  • To the stirred solution, add iron powder (5 equivalents) portion-wise, maintaining the temperature below 50°C.

  • After the addition is complete, continue stirring until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture and extract the filtrate with ethyl acetate.

  • Wash the organic phase with water until neutral, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from toluene to yield 3-amino-5,6-dichloropyridine.

Step 1b: Synthesis of 5,6-Dichloropyridine-2,3-diamine

This step involves the amination of the dichloropyridine intermediate.

  • Combine 3-amino-5,6-dichloropyridine (1 equivalent) with a suitable aminating agent (e.g., sodamide or concentrated aqueous ammonia under pressure).

  • Heat the reaction mixture in a sealed vessel at an appropriate temperature and for a duration determined by reaction monitoring (TLC or LC-MS).

  • After cooling, carefully quench the reaction and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography to obtain 5,6-dichloropyridine-2,3-diamine.[8]

Step 1c: Cyclization to form the Imidazo[4,5-b]pyridine Ring

This step involves the condensation of the diamine with a carboxylic acid equivalent.

  • In a round-bottom flask, combine 5,6-dichloropyridine-2,3-diamine (1 equivalent) and a suitable carboxylic acid (e.g., formic acid for an unsubstituted C2 position) or aldehyde.

  • Add a condensation agent such as polyphosphoric acid or heat the mixture in a high-boiling solvent (e.g., DMF) to facilitate cyclization.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield the this compound core.

Protocol 2: Diversification at the C2, C5, and C6 Positions via Suzuki-Miyaura Cross-Coupling

The chloro-substituents at the C5 and C6 positions, as well as a strategically introduced halogen at C2, are amenable to diversification using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chlorinated imidazo[4,5-b]pyridine derivative (1 equivalent), the desired boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Heat the reaction mixture to 80-110°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired analog.

Experimental Protocols: Biological Evaluation

Protocol 3: Primary Screening - Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized analogs (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values for each compound.

Protocol 4: Secondary Screening - In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the amount of ATP remaining.[9]

  • Set up the kinase reaction in a 384-well plate by adding the kinase of interest (e.g., Aurora A, CDK9), the substrate, and ATP in a suitable kinase buffer.

  • Add the test compounds at various concentrations.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition and determine the IC₅₀ values.

Protocol 5: Mechanism of Action - Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12]

  • Treat cells with the test compounds at their IC₅₀ concentrations for 24-48 hours.

  • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Protocol 6: Mechanism of Action - Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][13][14]

  • Treat cells with the test compounds at their IC₅₀ concentrations for a predetermined time (e.g., 24 hours).

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation and Interpretation

Systematic organization and analysis of the generated data are crucial for establishing a clear SAR.

Table 1: SAR Data for this compound Analogs

Compound IDR⁵R⁶IC₅₀ (µM) - Cell Line 1IC₅₀ (µM) - Kinase 1
Core HClCl>100>100
Analog 1 PhenylClCl50.245.8
Analog 2 4-MethoxyphenylClCl25.122.3
Analog 3 HPhenylCl75.480.1
Analog 4 HClPhenyl68.972.5

Visualization of Key Signaling Pathways

Understanding the molecular context of the target kinase is essential for rational drug design. The following diagrams illustrate the signaling pathways of two common targets for imidazo[4,5-b]pyridine derivatives: Aurora Kinase and CDK9.

Aurora_Kinase_Pathway cluster_aurora Aurora Kinase Signaling in Mitosis AuroraA Aurora A Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Imidazopyridine Imidazo[4,5-b]pyridine Analog Imidazopyridine->AuroraA Inhibition Imidazopyridine->AuroraB Inhibition

Caption: Inhibition of Aurora Kinases by imidazo[4,5-b]pyridine analogs disrupts key mitotic events.[15][16][17]

CDK9_Pathway cluster_cdk9 CDK9 in Transcriptional Regulation CDK9 CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation Apoptosis Apoptosis CDK9->Apoptosis Inhibition leads to Transcription Transcriptional Elongation RNAPII->Transcription Gene_Expression Pro-survival Gene Expression Transcription->Gene_Expression Gene_Expression->Apoptosis Suppression Imidazopyridine Imidazo[4,5-b]pyridine Analog Imidazopyridine->CDK9 Inhibition

Caption: Inhibition of CDK9 by imidazo[4,5-b]pyridine analogs blocks transcriptional elongation, leading to apoptosis.[18][19][20][21]

Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel kinase inhibitors with therapeutic potential. The systematic application of the synthetic and biological protocols outlined in these application notes will enable researchers to efficiently navigate the chemical space around this core, establish robust structure-activity relationships, and identify lead compounds for further development. The iterative process of design, synthesis, and testing, guided by a deep understanding of the underlying biology, is paramount to the successful development of new medicines based on this versatile heterocyclic system.

References

Application Notes and Protocols for Suzuki Cross-Coupling in the Derivatization of Imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Imidazo[4,5-b]pyridines and the Power of Suzuki Coupling

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows for interactions with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in crucial cellular pathways.[1][2][3] Consequently, derivatives of this scaffold have shown significant potential as anticancer, antiviral, and anti-inflammatory agents.[4][5][6] The ability to efficiently and selectively functionalize the imidazo[4,5-b]pyridine core is paramount for the generation of diverse compound libraries for screening and the optimization of lead candidates.

Among the myriad of cross-coupling reactions available to synthetic chemists, the Suzuki-Miyaura cross-coupling has emerged as a particularly powerful and versatile tool for creating carbon-carbon bonds.[7][8][9] Its operational simplicity, mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives make it an ideal choice for the late-stage functionalization of complex molecules.[2][10] This application note provides a comprehensive guide to the Suzuki cross-coupling reaction for the derivatization of imidazo[4,5-b]pyridines, offering detailed mechanistic insights, optimized protocols, and troubleshooting strategies to empower researchers in their drug discovery endeavors.

Mechanistic Overview: The Palladium-Catalyzed Dance of Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate in the presence of a base.[8][9] The catalytic cycle, a finely orchestrated sequence of elementary steps, is central to understanding and optimizing the reaction.

Suzuki_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R_R R-Pd(II)-R' Ln Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Regeneration of Catalyst Product R-R' RedElim->Product Organohalide R-X (Imidazo[4,5-b]pyridine-halide) Organohalide->OxAdd BoronicAcid R'-B(OR)2 + Base Borate [R'-B(OR)2(Base)]- BoronicAcid->Borate Borate->Transmetal

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-imidazo[4,5-b]pyridine, forming a Pd(II) intermediate.[7][9] This is often the rate-determining step of the reaction. The reactivity of the halide typically follows the order I > Br > Cl.

  • Transmetalation: The organoboron species, activated by a base to form a more nucleophilic borate complex, transfers its organic group to the palladium center, displacing the halide.[8][10] The choice of base is crucial and can significantly impact the reaction efficiency.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[7][9]

Key Experimental Parameters and Optimization Strategies

The success of a Suzuki coupling on the imidazo[4,5-b]pyridine scaffold is highly dependent on the careful selection and optimization of several key parameters.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and its associated ligand is critical for achieving high yields and good functional group tolerance.[11]

  • Palladium Precatalysts: While Pd(PPh₃)₄ is a commonly used and often effective catalyst, other sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with specific ligands can offer superior performance, especially for challenging substrates.[1][11]

  • Phosphine Ligands: Bulky and electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), are particularly effective for coupling heteroaryl chlorides and can help prevent catalyst deactivation.[11]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands form very stable bonds with palladium, leading to highly efficient catalysts with high turnover numbers, which is beneficial for sterically hindered or electron-deficient heterocycles.[11][12]

The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki coupling, primarily by activating the boronic acid for transmetalation.[10][13]

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used and often provide excellent results.[1] Potassium phosphate (K₃PO₄) can also be effective, particularly for nitrogen-containing heterocycles.[14]

  • Organic Bases: In some cases, organic bases like triethylamine (Et₃N) may be employed, although they are generally less common for this application.

Solvent Systems

The choice of solvent is dictated by the solubility of the reactants and the reaction temperature.

  • Aqueous Mixtures: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is frequently used.[15] Water can aid in the dissolution of the inorganic base and facilitate the transmetalation step.[16]

  • Anhydrous Conditions: For substrates susceptible to protodeboronation (the undesired cleavage of the C-B bond), anhydrous conditions may be necessary.[17][18]

Boronic Acid and Boronate Ester Variants

While boronic acids are the most common coupling partners, their stability can sometimes be a concern.[19]

  • Potassium Organotrifluoroborates: These salts are often more stable than the corresponding boronic acids and can be used directly in the coupling reaction.[20][21]

  • Boronate Esters: Pinacol esters and MIDA boronates are other stable alternatives that can be advantageous for certain substrates.[22]

Experimental Protocols

The following protocols provide a starting point for the Suzuki cross-coupling derivatization of halo-imidazo[4,5-b]pyridines. Optimization of these conditions may be necessary for specific substrates.

General Protocol for Suzuki Coupling of a Bromo-Imidazo[4,5-b]pyridine

Experimental_Workflow Start Start Reagents Combine Bromo-Imidazo[4,5-b]pyridine, Boronic Acid, Base, and Solvent in a Reaction Vessel Start->Reagents Degas Degas the Mixture (e.g., Argon sparging) Reagents->Degas Catalyst Add Palladium Catalyst under Inert Atmosphere Degas->Catalyst Heat Heat the Reaction Mixture (e.g., 80-120 °C) Catalyst->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purify the Crude Product (Column Chromatography) Workup->Purify Characterize Characterize the Final Product (NMR, MS) Purify->Characterize End End Characterize->End

Figure 2. A generalized experimental workflow for the Suzuki cross-coupling reaction.

Materials:

  • Bromo-imidazo[4,5-b]pyridine derivative (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add the bromo-imidazo[4,5-b]pyridine, boronic acid, and base.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent to the vial.

  • Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.

  • Seal the vial and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired derivatized imidazo[4,5-b]pyridine.

Microwave-Assisted Suzuki Coupling Protocol

For rapid library synthesis and optimization, microwave-assisted Suzuki coupling can be highly effective.[2][23]

Materials:

  • Halo-imidazo[4,5-b]pyridine derivative (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.5 equiv)

  • Palladium catalyst (e.g., (A-taphos)₂PdCl₂, 3-6 mol%)

  • Base (e.g., Cs₂CO₃, 2.5 equiv)

  • Degassed solvent (e.g., Dioxane)

Procedure:

  • In a microwave reactor tube, combine the halo-imidazo[4,5-b]pyridine, boronic acid, base, and palladium catalyst.

  • Add the degassed solvent and seal the tube.

  • Heat the reaction mixture in a microwave reactor for the specified time and temperature (e.g., 120-150 °C for 15-30 minutes).[15]

  • After cooling, work up and purify the product as described in the general protocol.

Data Presentation: Optimization of Suzuki Coupling Conditions

The following table summarizes a hypothetical optimization study for the coupling of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with 4-methoxyphenylboronic acid.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)10065
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O (4:1)10082
3Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.5)Toluene11091
4Pd(PPh₃)₄ (5)-K₃PO₄ (3)Dioxane/H₂O (4:1)10078
5Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2.5)Dioxane120 (MW)95

This is representative data and actual results may vary.

Troubleshooting Common Issues in the Suzuki Coupling of Imidazo[4,5-b]pyridines

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Poorly soluble starting materials; Inappropriate base or solvent.Use a fresh batch of catalyst; Screen different solvents or solvent mixtures; Try a different base (e.g., Cs₂CO₃, K₃PO₄).
Protodeboronation Presence of water or other protic sources; High reaction temperature.Use anhydrous solvents and reagents; Employ potassium trifluoroborate salts or boronate esters; Lower the reaction temperature.[17]
Homocoupling of Boronic Acid Presence of oxygen; Inefficient transmetalation.Ensure the reaction is thoroughly degassed; Use a more effective ligand to promote transmetalation.[17]
Catalyst Poisoning Coordination of the nitrogen atoms of the imidazo[4,5-b]pyridine to the palladium center.Use bulky, electron-rich ligands (e.g., Buchwald ligands) to shield the palladium;[17] Employ well-defined palladium precatalysts.[17]

Conclusion and Future Outlook

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the derivatization of the medicinally important imidazo[4,5-b]pyridine scaffold. By understanding the underlying mechanism and systematically optimizing the reaction parameters—catalyst, ligand, base, and solvent—researchers can efficiently synthesize a wide array of novel analogues for biological evaluation. The continued development of more active and robust catalyst systems, coupled with high-throughput screening methodologies, will undoubtedly accelerate the discovery of new therapeutics based on this versatile heterocyclic core.[24][25]

References

Solid-Phase Synthesis of Imidazo[4,5-b]pyridine Libraries: A Strategic Approach for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery Professionals

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, largely due to its structural resemblance to endogenous purines. This similarity allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities, including anticancer, antiviral, and kinase inhibitory effects[1][2][3][4]. For drug development professionals, the rapid and efficient generation of diverse libraries based on this core is paramount for identifying novel therapeutic leads. Solid-phase synthesis (SPS) offers a robust and streamlined platform to achieve this, enabling the systematic construction of compound libraries with high efficiency and purity[5][6].

This guide provides a detailed, experience-driven protocol for the solid-phase synthesis of trisubstituted imidazo[4,5-b]pyridine libraries. We will move beyond a simple recitation of steps to explain the underlying chemical logic, enabling researchers to adapt and troubleshoot the methodology effectively. The protocols are designed to be self-validating through integrated checkpoints and analytical monitoring, ensuring the integrity of each synthetic step.

The Strategic Foundation: A Modular Solid-Phase Approach

The power of solid-phase synthesis lies in its ability to simplify complex multi-step reactions. By anchoring the initial building block to an insoluble polymer support (resin), all subsequent reactions, purifications, and reagent exchanges are reduced to simple filtration and washing steps. This strategy is exceptionally well-suited for combinatorial chemistry, where multiple building blocks are introduced at various stages to generate a large library of final compounds.

Our approach is based on a well-established and flexible route that builds the imidazo[4,5-b]pyridine core sequentially on the solid support. The general workflow is depicted below.

G cluster_0 On-Resin Synthesis cluster_1 Final Product Release A 1. Resin Preparation (Swelling) B 2. First Building Block (Amine) Immobilization A->B C 3. Pyridine Core Coupling (e.g., Dichloro-nitropyridine) B->C D 4. Diversity Element 1 (Nucleophilic Substitution) C->D E 5. Nitro Group Reduction D->E F 6. Diversity Element 2 & Cyclization (Aldehyde Condensation) E->F G 7. Cleavage from Resin & Deprotection F->G H 8. Purification & Analysis (HPLC, LC-MS) G->H

Caption: High-level workflow for the solid-phase synthesis of Imidazo[4,5-b]pyridine libraries.

Experimental Protocols & Methodologies

PART I: Resin Preparation and Initial Scaffolding

The choice of resin is critical. For this protocol, we will utilize Wang resin , a standard support for Fmoc-based synthesis that is stable to the reaction conditions but allows for facile cleavage of the final product under moderately acidic conditions[7][8].

Protocol 1: Resin Swelling and Preparation

  • Objective: To swell the polystyrene resin beads, allowing access to the reactive sites within the polymer matrix.

  • Procedure:

    • Place the required amount of Wang resin (e.g., 1.0 g, ~1.0 mmol/g loading capacity) into a solid-phase reaction vessel.

    • Add N,N-Dimethylformamide (DMF, peptide synthesis grade) in a volume sufficient to cover the resin (~10 mL/g).

    • Agitate the slurry on a shaker at room temperature for at least 1 hour. Proper swelling is visually indicated by an increase in the resin bed volume.

    • Drain the DMF via filtration. The resin is now ready for the first synthetic step.

Protocol 2: Synthesis of the Resin-Bound Diaminopyridine Intermediate

This phase constructs the key precursor on the solid support. The sequence involves coupling a primary amine, attaching the pyridine core, introducing the first point of diversity via nucleophilic substitution, and finally, reducing the nitro group to set the stage for cyclization.

Caption: Reaction scheme for the on-resin synthesis of the diaminopyridine intermediate.

  • Step A: Immobilization of Primary Amine (Building Block R¹)

    • Rationale: This step attaches the first building block, which will become the N1-substituent of the final product. A novel solid-phase route involves attaching primary amines to an aldehyde resin, which then undergoes further reactions.[1]

    • Procedure:

      • To the swelled aldehyde resin, add a solution of the primary amine (R¹-NH₂, 3.0 equiv.) in DMF.

      • Agitate the mixture for 1 hour at room temperature.

      • Wash the resin sequentially with DMF (3x), Dichloromethane (DCM, 3x), and DMF (3x) to remove excess reagents. Monitoring Point: A small aliquot of resin can be tested with the Chloranil test to confirm the presence of a secondary amine (the product of reductive amination).

  • Step B: Coupling with 6-Chloro-5-nitro-nicotinoyl chloride

    • Rationale: This step introduces the core pyridine ring that will become the fused heterocycle.

    • Procedure:

      • Add a solution of 6-chloro-5-nitro-nicotinoyl chloride (3.0 equiv.) and N,N-Diisopropylethylamine (DIPEA, 6.0 equiv.) in DMF to the resin.

      • Agitate the reaction mixture for 4-6 hours at room temperature.

      • Wash the resin thoroughly with DMF (5x) and DCM (5x). Monitoring Point: FT-IR analysis of a few beads should show the appearance of characteristic nitro group stretches (~1525 and 1345 cm⁻¹).

  • Step C: Nucleophilic Aromatic Substitution (Introduction of R²)

    • Rationale: This is a key diversity-generating step, where the chlorine atom is displaced by a library of primary or secondary amines.

    • Procedure:

      • Add a solution of the desired amine (R²R³NH, 5.0 equiv.) and DIPEA (5.0 equiv.) in N-Methyl-2-pyrrolidone (NMP) to the resin.

      • Heat the reaction vessel to 80°C and agitate for 12-18 hours.

      • Cool to room temperature and wash the resin with NMP (3x), DMF (3x), and DCM (3x). Monitoring Point: A test cleavage of a small resin sample followed by LC-MS analysis can confirm the successful substitution.

  • Step D: On-Resin Nitro Group Reduction

    • Rationale: The nitro group is reduced to a primary amine, creating the 1,2-diamine functionality required for the subsequent cyclization. Tin(II) chloride is an effective reagent for this transformation on solid support.

    • Procedure:

      • Prepare a solution of SnCl₂·2H₂O (10.0 equiv.) in DMF.

      • Add the solution to the resin and agitate at 60°C for 6-8 hours.

      • Wash the resin extensively with DMF (5x), a 10% DIPEA in DMF solution (3x) to neutralize any residual acid, and finally with DCM (5x). Monitoring Point: A positive Kaiser (Ninhydrin) test on a resin sample will indicate the presence of the newly formed primary amine. The disappearance of the nitro peaks in the FT-IR spectrum also confirms reaction completion.

PART II: Cyclization, Cleavage, and Characterization

Protocol 3: Imidazole Ring Formation and Cleavage

  • Step E: Cyclization with Aldehydes (Introduction of R³)

    • Rationale: This is the second key diversity-generating step. The on-resin diaminopyridine is condensed with a library of aldehydes to form the fused imidazole ring.

    • Procedure:

      • To the resin-bound diaminopyridine, add a solution of the desired aldehyde (R³CHO, 5.0 equiv.) in DMF.

      • Add acetic acid (1.0 equiv.) as a catalyst.

      • Agitate the mixture at 60°C for 8-12 hours.

      • Wash the resin thoroughly with DMF (5x), Methanol (3x), and DCM (3x). Dry the resin under vacuum.

  • Step F: Cleavage from Solid Support and Deprotection

    • Rationale: A strong acidic cocktail is used to cleave the ester linkage to the Wang resin, releasing the final product into solution. Scavengers are included to trap reactive cationic species generated during the process, preventing side reactions with the product.

    • Procedure:

      • Prepare a cleavage cocktail. A standard and effective mixture is 95:2.5:2.5 (v/v/v) of Trifluoroacetic acid (TFA) / Water / Triisopropylsilane (TIPS) .[9][10]

      • Add the cleavage cocktail to the dried resin (~10 mL per 100 mg of resin).

      • Allow the mixture to stand at room temperature for 2-3 hours with occasional swirling.

      • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA (2x).

      • Combine the filtrates and reduce the volume under a stream of nitrogen.

      • Add cold diethyl ether to precipitate the crude product.

      • Centrifuge the mixture, decant the ether, and dry the crude product pellet under vacuum.

Protocol 4: Analysis and Purification

  • Objective: To assess the purity of the crude product and purify it to the desired level.

  • Procedure:

    • Dissolve the crude product in a suitable solvent (e.g., DMSO/Methanol).

    • Analyze the purity by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the desired product.

    • Purify the product using preparative RP-HPLC.

    • Lyophilize the pure fractions to obtain the final compound as a powder.

On-Resin Analytical Monitoring

Trustworthiness in solid-phase synthesis comes from validation at each step. Relying solely on the final product analysis is inefficient. Regular on-resin monitoring ensures that each reaction proceeds to completion before moving to the next step.[11][12][13]

Monitoring Technique Purpose Procedure Summary Expected Result
Kaiser (Ninhydrin) Test Detects free primary aminesA few resin beads are heated with solutions of KCN/Pyridine, Ninhydrin, and Phenol.Positive: Deep blue beads (amine present). Negative: Yellow/colorless beads (amine consumed).
Chloranil Test Detects secondary aminesResin beads are treated with acetaldehyde and a solution of chloranil in toluene.Positive: Blue or green beads (secondary amine present).
FT-IR Spectroscopy Tracks functional group changesA few beads are crushed with KBr and pressed into a pellet, or analyzed directly using a single-bead IR microscope.Monitor the disappearance of starting material peaks (e.g., -NO₂) and appearance of product peaks.[14]
Test Cleavage / LC-MS Confirms intermediate massA small amount of resin (~5 mg) is cleaved and the resulting solution is directly analyzed by LC-MS.The mass spectrum should show the expected molecular ion for the resin-bound intermediate.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Coupling/Substitution (e.g., positive Kaiser test after coupling)1. Insufficient reagent equivalents.2. Steric hindrance from building blocks.3. Poor resin swelling or deactivated sites.1. Recouple using fresh reagents.2. Increase reaction time and/or temperature.3. Ensure proper resin swelling before starting.
Low Final Yield 1. Incomplete reaction at any step.2. Premature cleavage of product from resin.3. Poor precipitation of the final product.1. Use on-resin monitoring to ensure each step goes to completion.2. Avoid overly harsh or prolonged reaction conditions.3. Use a larger volume of cold ether for precipitation; cool to -20°C.
Multiple Peaks in HPLC 1. Side reactions during cleavage (alkylation).2. Incomplete cyclization.3. Racemization during initial loading.1. Ensure adequate scavengers (TIPS, water) in the cleavage cocktail.[15][16]2. Increase time/temperature for the cyclization step.3. Use appropriate coupling additives (e.g., HOBt) if loading an amino acid.[7]

Conclusion

The solid-phase synthesis strategy detailed here provides a powerful and adaptable platform for the rapid generation of imidazo[4,5-b]pyridine libraries. By employing a modular approach with multiple diversity points and integrating robust on-resin monitoring techniques, researchers can efficiently explore the chemical space around this important scaffold. This methodology accelerates the discovery-validation cycle, providing high-quality compound libraries for screening campaigns and advancing the development of new therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5,6-Dichloro-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,6-Dichloro-3H-imidazo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you optimize your synthetic yield and purity.

I. Core Synthesis Protocol: A Validated Approach

The most reliable and commonly employed route to this compound is the cyclization of 5,6-dichloropyridine-2,3-diamine with a one-carbon electrophile, typically an orthoformate. This method is favored for its relatively high yield and straightforward procedure.

Detailed Experimental Protocol

Reaction: 5,6-dichloropyridine-2,3-diamine with triethyl orthoformate

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5,6-dichloropyridine-2,3-diamine (1.0 equivalent) in anhydrous methanol (approximately 30 mL per gram of diamine).

  • Catalyst Addition: To this solution, add a catalytic amount of sulfamic acid (0.05 equivalents).

  • Reagent Addition: Slowly add triethyl orthoformate (1.5 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 7-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Upon completion, the reaction mixture will likely be a suspension. Filter the suspension and wash the collected solid with a small amount of cold methanol.

    • Combine the filtrates and concentrate under reduced pressure.

    • To the concentrated residue, add hexane to precipitate the product.

    • Filter the solid, wash with hexane, and dry under vacuum to afford this compound as a solid.[1]

ReagentMolecular Weight ( g/mol )Equivalents
5,6-dichloropyridine-2,3-diamine178.021.0
Triethyl orthoformate148.201.5
Sulfamic acid97.090.05
Methanol32.04Solvent
Hexane86.18Washing

II. Troubleshooting Guide: From Low Yields to Impurities

This section addresses specific issues you may encounter during the synthesis, providing explanations grounded in the reaction mechanism and offering practical solutions.

Q1: Why is my yield of this compound consistently low?

Low yields can stem from several factors, often related to incomplete reaction or side reactions.

Potential Causes and Solutions:

  • Incomplete Cyclization: The formation of the imidazole ring may not have gone to completion.

    • Explanation: The cyclization step requires the removal of two molecules of ethanol. If the reaction is not sufficiently driven, the intermediate, a formimidate, may be the predominant species.

    • Solution:

      • Increase Reaction Time: Extend the reaction time and continue to monitor by TLC until the starting diamine spot is no longer visible.

      • Gentle Heating: While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50 °C) can facilitate the cyclization. However, be cautious as excessive heat can promote side reactions.

  • Sub-optimal pH: The reaction is acid-catalyzed, and an inappropriate pH can hinder the reaction rate.

    • Explanation: The sulfamic acid catalyst protonates the orthoformate, making it a better electrophile. If the reaction medium is not sufficiently acidic, this activation will be inefficient.

    • Solution: Ensure the catalytic amount of sulfamic acid is added. If the reaction is still sluggish, a slight increase in the catalyst loading can be attempted, but be mindful that excess acid can lead to degradation.

  • Moisture in Reagents/Solvents: Water can hydrolyze the triethyl orthoformate.

    • Explanation: Triethyl orthoformate is sensitive to moisture and can hydrolyze to triethyl formate and ultimately to formic acid and ethanol. This reduces the amount of the active cyclizing agent available.

    • Solution: Use anhydrous methanol and ensure all glassware is thoroughly dried. Handle triethyl orthoformate in a dry environment.

  • Side Reactions of the Diamine: The highly nucleophilic diamine can undergo side reactions.

    • Explanation: The electron-withdrawing chlorine atoms make the amino groups of the starting material less nucleophilic than in unsubstituted 2,3-diaminopyridine, but side reactions can still occur. One possibility is the formation of dimeric byproducts.

    • Solution: Slow addition of the triethyl orthoformate to the solution of the diamine can help to minimize the concentration of the orthoformate at any given time, favoring the intramolecular cyclization over intermolecular side reactions.

Troubleshooting_Low_Yield LowYield Low Yield of Product IncompleteCyclization Incomplete Cyclization LowYield->IncompleteCyclization SuboptimalpH Sub-optimal pH LowYield->SuboptimalpH Moisture Moisture Contamination LowYield->Moisture SideReactions Diamine Side Reactions LowYield->SideReactions IncreaseTime Increase Reaction Time IncompleteCyclization->IncreaseTime GentleHeat Apply Gentle Heat IncompleteCyclization->GentleHeat CheckCatalyst Verify Catalyst Loading SuboptimalpH->CheckCatalyst Anhydrous Use Anhydrous Reagents Moisture->Anhydrous SlowAddition Slow Reagent Addition SideReactions->SlowAddition

Caption: Troubleshooting workflow for low product yield.

Q2: What are the common impurities, and how can I minimize them?

The primary impurities are often related to the starting materials or intermediates of the reaction.

  • Unreacted 5,6-dichloropyridine-2,3-diamine: This is the most common impurity if the reaction is incomplete.

    • Identification: A baseline spot on TLC that corresponds to the starting material.

    • Minimization: Ensure the reaction goes to completion by following the solutions in Q1.

    • Removal: The diamine is more polar than the product. It can be removed by column chromatography (see Section III) or by a careful recrystallization.

  • Hydrolyzed Orthoformate Byproducts: Ethyl formate and formic acid can be present if moisture is not excluded.

    • Identification: These are volatile and may not be easily detectable in the final solid product, but their presence during the reaction can lower the yield.

    • Minimization: Use anhydrous conditions.

  • Polymeric or Dimeric Byproducts: These can form from the self-condensation of the diamine or reaction with partially hydrolyzed intermediates.

    • Identification: These are typically less soluble and may appear as baseline material on TLC or as an insoluble fraction.

    • Minimization: Slow addition of the orthoformate and maintaining a well-stirred, homogeneous reaction mixture can help.

Impurity_Formation cluster_reactants Reactants cluster_impurities Potential Impurities Diamine 5,6-dichloropyridine-2,3-diamine UnreactedDiamine Unreacted Diamine Diamine->UnreactedDiamine Incomplete Reaction PolymericByproducts Polymeric Byproducts Diamine->PolymericByproducts Self-Condensation Orthoformate Triethyl Orthoformate HydrolyzedOrthoformate Hydrolyzed Orthoformate Orthoformate->HydrolyzedOrthoformate Presence of Water

References

Preventing regioisomer formation in imidazo[4,5-b]pyridine synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Imidazo[4,5-b]Pyridine Synthesis

Welcome to the Synthesis Direct Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of imidazo[4,5-b]pyridine synthesis. The structural similarity of this scaffold to endogenous purines makes it a cornerstone in medicinal chemistry, with applications ranging from oncology to antiviral therapies.[1][2]

However, the synthesis of these valuable compounds is frequently complicated by a lack of regiochemical control, leading to the formation of undesired isomers. This guide provides in-depth, experience-driven troubleshooting advice and foundational knowledge to help you achieve high regioselectivity in your reactions.

Troubleshooting Guide: Addressing Regioisomer Formation

This section addresses specific experimental challenges in a direct question-and-answer format, providing both mechanistic explanations and actionable protocols.

Question 1: My cyclization of an unsymmetrical 2,3-diaminopyridine with a carboxylic acid or aldehyde is yielding a mixture of the 1H- and 3H- (or 5H- and 7H-) regioisomers. How can I control the reaction to favor a single product?

Answer: This is a classic challenge in imidazo[4,5-b]pyridine synthesis, stemming from the similar nucleophilicity of the two amino groups on the pyridine ring. The initial condensation can occur at either the N2 or N3 position, leading to two competing reaction pathways.

Causality and Mechanism: The regiochemical outcome is a delicate balance of steric and electronic factors.

  • Electronic Effects: The pyridine ring nitrogen deactivates the adjacent C2 and C6 positions towards electrophilic attack. The amino group at the 2-position is generally less nucleophilic than the one at the 3-position due to the electron-withdrawing effect of the ring nitrogen. This often favors initial attack by the 3-amino group.

  • Steric Hindrance: Bulky substituents on the pyridine ring, particularly at the C4 or C6 positions, can sterically hinder the approach of the electrophile (the aldehyde or carboxylic acid) to the adjacent amino group, thereby directing the reaction to the less hindered site.

  • Reaction Conditions: The choice of catalyst and solvent can significantly influence the reaction pathway. For instance, oxidative cyclization conditions using reagents like sodium metabisulfite can offer better regiocontrol compared to simple thermal condensation.[3]

Strategic Solutions:

  • Reductive Amination for N-3 Selectivity: Reductive amination conditions have been shown to predominantly alkylate the N-3 position of 2,3-diaminopyridine. This intermediate can then be used to regioselectively synthesize N-1 substituted imidazo[4,5-b]pyridines.[4]

  • Directed Synthesis via Pre-functionalization: A reliable strategy involves starting with a precursor where the regiochemistry is already set. For example, using a 3-amino-2-chloropyridine and first coupling an amide via a palladium-catalyzed reaction ensures the formation of the desired N1-substituted product upon subsequent cyclization.[5][6]

Workflow for Regioselective Synthesis via Palladium Catalysis

G cluster_0 Step 1: Starting Materials cluster_1 Step 2: Palladium-Catalyzed Amidation cluster_2 Step 3: Intramolecular Cyclization A 3-Amino-2-chloropyridine C Pd(0) Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., Xantphos) + Base (e.g., K3PO4) A->C Reacts with B Primary Amide (R-CONH2) B->C D Intermediate: N-(2-chloropyridin-3-yl)amide C->D Forms E Heat / Acid or Base D->E Undergoes F Regiochemically Pure 1-H-Imidazo[4,5-b]pyridine E->F Yields

Caption: Directed synthesis workflow for regiochemically pure products.

Question 2: I am performing an N-alkylation on a pre-formed imidazo[4,5-b]pyridine, but I'm getting an inseparable mixture of N-1 and N-3 alkylated isomers. How can I achieve regioselective alkylation?

Answer: The N-alkylation of the imidazo[4,5-b]pyridine core is complicated by the tautomerism of the N-H proton between the N-1 and N-3 positions of the imidazole ring.[7] The resulting anion can be alkylated at either nitrogen, and controlling the site of attack is key to a successful synthesis.

Causality and Mechanism: The ratio of N-1 to N-3 alkylation is primarily governed by steric effects and the reaction conditions.

  • Steric Hindrance: A substituent at the C2 position will sterically encumber the adjacent N-1 position. Consequently, alkylation will preferentially occur at the more accessible N-3 position. Conversely, an unsubstituted C2 position often leads to a mixture, or even a preference for N-1 alkylation.[4]

  • Base and Solvent: The choice of base and solvent can influence the position of the equilibrium between the tautomers and the nature of the resulting anion, thereby affecting the product ratio. Strong, non-nucleophilic bases in aprotic polar solvents like DMF are common, but the specific combination can be tuned. For example, using K₂CO₃ in DMF is a widely reported method, but it often yields mixtures.[8][9]

Strategic Solutions & Protocol:

  • Leverage Steric Hindrance: If your target molecule allows for it, introduce a bulky (and potentially removable) group at the C2 position to direct alkylation to the N-3 position.

  • Systematic Condition Screening: The optimal conditions are often substrate-dependent. A systematic screen of bases (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, THF, Dioxane) is highly recommended.

Table 1: Influence of C2-Substituent on N-Alkylation Regioselectivity

C2-SubstituentPrimary Site of AlkylationRationaleSupporting Evidence
-H (unsubstituted)Mixture of N-1 and N-3Minimal steric hindrance, electronic factors may slightly favor N-1, but mixtures are common.Experimental results often show poor selectivity.[10]
-CH₃ (or other alkyls)N-3 (major product)Steric hindrance from the methyl group disfavors attack at the adjacent N-1 position.DFT studies confirm this is governed by 'steric approach control'.[4]
-Phenyl (or other aryls)N-3 (major product)The bulky aryl group effectively blocks the N-1 position, directing the alkylating agent to N-3.Consistent synthetic reports confirm high regioselectivity.[11]

General Protocol for N-Alkylation:

  • To a solution of the C2-substituted imidazo[4,5-b]pyridine (1.0 eq) in anhydrous DMF, add a base such as K₂CO₃ (1.5 eq) or NaH (1.2 eq, 60% in oil) at 0 °C under an inert atmosphere (e.g., Argon).

  • Stir the mixture for 30 minutes at 0 °C to allow for deprotonation.

  • Add the alkylating agent (e.g., benzyl bromide or an alkyl iodide, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by carefully adding ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired regioisomer.

Frequently Asked Questions (FAQs)

Q1: What are the principal synthetic strategies for constructing the imidazo[4,5-b]pyridine scaffold?

The most prevalent and versatile methods involve the cyclization of a 2,3-diaminopyridine precursor.[1] Key strategies include:

  • Condensation with Carboxylic Acids or Equivalents: This is one of the most fundamental approaches, where 2,3-diaminopyridine is reacted with a carboxylic acid, often under acidic conditions (like polyphosphoric acid) or at high temperatures. Equivalents such as orthoesters (e.g., triethyl orthoformate) are also widely used to form the imidazole ring.[5]

  • Oxidative Cyclization with Aldehydes: Reacting 2,3-diaminopyridine with an aldehyde in the presence of an oxidizing agent (e.g., air, nitrobenzene) provides a direct route to 2-substituted imidazo[4,5-b]pyridines.[5][12]

  • Palladium-Catalyzed Cross-Coupling/Cyclization: Modern methods often employ palladium catalysis, starting from 2-chloro-3-aminopyridine derivatives. These routes offer excellent control over substitution patterns and generally proceed in high yields.[6][13][14]

Q2: How is the crucial starting material, 2,3-diaminopyridine, typically prepared?

The synthesis of 2,3-diaminopyridine itself can be challenging. Common methods include:

  • Reduction of a Nitro-Precursor: The most common route involves the reduction of 2-amino-3-nitropyridine.[15] This reduction can be achieved using various reagents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation with Pd/C.[15][16][17]

  • Multi-step Synthesis from 2-Aminopyridine: A well-documented procedure starts with the bromination and subsequent nitration of 2-aminopyridine. However, the initial nitration of 2-aminopyridine is often laborious as it produces the 5-nitro isomer as the major product, making separation tedious.[16] A more efficient sequence involves bromination to 2-amino-5-bromopyridine, followed by nitration and reduction.[18]

Q3: What is the underlying mechanism that leads to two different regioisomers during cyclization?

The formation of regioisomers originates from the first step of the condensation reaction between the unsymmetrical 2,3-diaminopyridine and a carbonyl compound (like an aldehyde).

G Start Unsymmetrical 2,3-Diaminopyridine + Aldehyde (RCHO) PathA Attack from N3-amino Start->PathA PathB Attack from N2-amino Start->PathB InterA Intermediate A (N3-Adduct) PathA->InterA InterB Intermediate B (N2-Adduct) PathB->InterB CyclizeA Cyclization & Dehydration InterA->CyclizeA CyclizeB Cyclization & Dehydration InterB->CyclizeB ProductA Regioisomer 1 (e.g., 1H-isomer) CyclizeA->ProductA ProductB Regioisomer 2 (e.g., 3H-isomer) CyclizeB->ProductB Mixture Mixture of Products ProductA->Mixture ProductB->Mixture

Caption: Competing pathways in imidazo[4,5-b]pyridine cyclization.

As the diagram illustrates, the nucleophilic attack can occur from either amino group. This leads to two distinct Schiff base or amide intermediates, which then undergo intramolecular cyclization and dehydration to yield the final isomeric products. The pathway that predominates determines the major regioisomer.

References

Technical Support Center: Separation of 5,6-Dichloro-3H-imidazo[4,5-b]pyridine Regioisomers by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of 5,6-Dichloro-3H-imidazo[4,5-b]pyridine regioisomers. This guide is designed for researchers, scientists, and drug development professionals who are tackling the often-challenging task of separating structurally similar positional isomers. Here, we combine foundational chromatographic principles with field-proven troubleshooting strategies to empower you to develop robust and reliable HPLC methods.

Frequently Asked Questions (FAQs)

Q1: Why is separating this compound regioisomers so difficult?

A: Positional isomers, such as the regioisomers of dichlorinated imidazopyridine, possess the same molecular weight and elemental composition and often have very similar physicochemical properties like hydrophobicity (logP) and pKa.[1][2] This similarity means they interact with the HPLC stationary and mobile phases in a nearly identical manner, making conventional reversed-phase methods challenging. Achieving separation requires exploiting subtle differences in their three-dimensional structure and electron distribution.[3]

Q2: What is the best type of HPLC column for this separation?

A: While a standard C18 column can be a starting point, specialized stationary phases often provide the necessary selectivity. Phenyl-based columns (e.g., Phenyl-Hexyl) and Pentafluorophenyl (PFP) columns are highly recommended.[1] These phases offer alternative separation mechanisms beyond simple hydrophobicity, such as π-π interactions, which can effectively differentiate between isomers based on the position of the chlorine atoms on the aromatic ring system.[1][3][4]

Q3: My peaks are tailing badly. What is the most likely cause?

A: Peak tailing for imidazopyridine compounds is commonly caused by secondary interactions between the basic nitrogen atoms in the molecule and acidic residual silanol groups on the surface of silica-based columns.[5][6][7] This is a prevalent issue for basic analytes in reversed-phase chromatography.[8]

Q4: Can I run this separation with a simple isocratic method?

A: While an isocratic method is possible, a shallow gradient elution is often more effective for separating closely eluting isomers.[9][10] A shallow gradient increases the time the analytes spend in the "ideal" mobile phase composition for separation, thereby enhancing resolution.[11]

Troubleshooting Guide: From Problem to Protocol

This section provides a systematic approach to diagnosing and resolving common issues encountered during the separation of this compound regioisomers.

Problem 1: Poor or No Resolution (Co-elution)

Poor resolution is the most frequent challenge in isomer separation. It indicates that the chosen chromatographic conditions do not sufficiently differentiate between the regioisomers.

Root Causes & Solutions:

  • Insufficient Stationary Phase Selectivity:

    • Explanation: The primary interaction mechanism (hydrophobicity on a C18 column) is not selective enough. The subtle differences in dipole moment and electron density due to the varied chlorine positions are not being exploited.

    • Solution Protocol:

      • Switch to a Phenyl or PFP Column: Procure a column such as a Phenyl-Hexyl or PFP phase. These stationary phases introduce π-π and dipole-dipole interaction mechanisms.[1][4] The electron-rich phenyl ring or electron-deficient PFP ring will interact differently with the electron clouds of the regioisomers, providing a powerful tool for separation.[1]

      • System Suitability Check: After installing the new column, inject a standard mixture and evaluate the resolution. A resolution factor (Rs) greater than 1.5 is generally considered a baseline for good separation.[12]

  • Incorrect Mobile Phase pH:

    • Explanation: The imidazo[4,5-b]pyridine core contains basic nitrogen atoms. The pH of the mobile phase dictates their ionization state.[13][14] If the pH is not controlled or is close to the pKa of the analytes, you may get a mix of ionized and non-ionized forms, leading to broad or split peaks.[14] Operating at a pH at least 1.5-2 units away from the analyte's pKa ensures a single, stable ionic form.

    • Solution Protocol:

      • Lower the Mobile Phase pH: Prepare a mobile phase buffered to a pH of approximately 2.5-3.0 using an additive like 0.1% formic acid or a 10-20 mM phosphate buffer.[5][7] At this low pH, the basic nitrogens will be consistently protonated, and secondary interactions with silanols will be suppressed (ion suppression).[7][13]

      • Verify Buffer Compatibility: If using acetonitrile with phosphate buffers, be mindful of potential precipitation, especially at high organic percentages.[5] Formic acid or trifluoroacetic acid (TFA) are generally more compatible with a wide range of organic solvents.

  • Inadequate Mobile Phase Optimization:

    • Explanation: The choice and proportion of the organic modifier (e.g., acetonitrile vs. methanol) can significantly alter selectivity. Acetonitrile and methanol have different properties and will interact differently with both the analyte and the stationary phase.

    • Solution Protocol:

      • Evaluate Organic Modifiers: If using acetonitrile, try substituting it with methanol, or vice-versa. Methanol is a protic solvent and can engage in hydrogen bonding, which may offer a different selectivity profile.

      • Optimize the Gradient: If you are already using a gradient, make it shallower. For example, instead of a gradient from 10% to 90% acetonitrile in 10 minutes (8%/min), try a gradient from 20% to 60% in 20 minutes (2%/min). This slower change in mobile phase strength can dramatically improve the resolution of closely eluting peaks.[9][11]

Visual Workflow: Method Development for Regioisomer Separation

The following diagram outlines a logical workflow for developing a robust HPLC method for separating challenging positional isomers.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Separation Goal (Rs > 1.5) Col_Select Select Columns 1. C18 (Baseline) 2. Phenyl-Hexyl (π-π) 3. PFP (π-π, Dipole) Start->Col_Select MP_Screen Screen Mobile Phases A: 0.1% Formic Acid in Water B: Acetonitrile or Methanol Col_Select->MP_Screen Grad_Screen Run Fast Generic Gradient (e.g., 5-95% B in 10 min) MP_Screen->Grad_Screen Eval_1 Evaluate Results Is there any separation? Grad_Screen->Eval_1 Eval_1->Col_Select No, Try Next Column Opt_pH Optimize pH (2.5 to 4.5) Eval_1->Opt_pH Yes Opt_Grad Optimize Gradient - Adjust Slope (make shallower) - Adjust Range Opt_pH->Opt_Grad Opt_Temp Optimize Temperature (e.g., 30°C to 50°C) Opt_Grad->Opt_Temp Eval_2 Evaluate Resolution (Rs > 1.5?) Opt_Temp->Eval_2 Eval_2->Opt_pH No, Re-optimize Robust Robustness Testing (Vary Flow, Temp, pH slightly) Eval_2->Robust Yes Final Final Method Document Parameters Robust->Final

Caption: A systematic workflow for HPLC method development.

Problem 2: Asymmetric Peaks (Tailing or Fronting)

Peak asymmetry compromises quantification accuracy and can mask small impurity peaks. For basic compounds like imidazopyridines, tailing is the most common form of asymmetry.

Root Causes & Solutions:

  • Secondary Silanol Interactions (Most Common):

    • Explanation: As mentioned in the FAQs, the protonated basic analyte can interact ionically with deprotonated (anionic) residual silanols on the silica surface, creating a secondary, stronger retention mechanism that causes peak tailing.[5][7]

    • Solution Protocol:

      • Use a Low pH Mobile Phase: Buffering the mobile phase to pH < 3 protonates the silanol groups, neutralizing their negative charge and preventing this unwanted ionic interaction.[7]

      • Add a Competing Base: Introduce a "silanol suppressor" like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 5-10 mM).[5] The TEA will preferentially interact with the active silanol sites, effectively shielding them from the analyte. Note that this can sometimes shorten column lifetime.[5]

      • Use a Modern, End-Capped Column: Employ a high-purity, base-deactivated silica column. Modern columns have much lower residual silanol activity and are specifically designed to produce excellent peak shapes for basic compounds.[5][7]

  • Column Overload:

    • Explanation: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted, often fronting or tailing, peak shape.[6][9]

    • Solution Protocol:

      • Dilute the Sample: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. Observe if the peak shape improves at lower concentrations.

      • Reduce Injection Volume: If dilution is not feasible, simply reduce the injection volume (e.g., from 10 µL to 2 µL).

  • Extra-Column Volume:

    • Explanation: Excessive volume from tubing, fittings, or an improperly seated column connection can cause band broadening and peak tailing.[11] This is especially noticeable with high-efficiency, smaller-particle columns.

    • Solution Protocol:

      • Check Fittings: Ensure all fittings, especially between the injector, column, and detector, are properly tightened and that the tubing is fully seated.[11]

      • Minimize Tubing Length: Use the shortest possible length of narrow internal diameter (e.g., 0.005" or 0.12 mm) tubing to connect the system components.

Data Summary: Column Selection and Mobile Phase Strategy

The following table summarizes recommended starting points for method development based on established chromatographic principles for separating positional isomers.

ParameterRecommendation 1 (High Selectivity)Recommendation 2 (Standard Screening)Rationale
Column Chemistry Pentafluorophenyl (PFP) or Phenyl-HexylHigh-Purity C18 (Base Deactivated)PFP and Phenyl phases offer alternative selectivities (π-π, dipole) crucial for differentiating isomers.[1][2] A modern C18 is a good baseline.
Dimensions (L x ID, dp) 150 x 4.6 mm, 3.5 µm100 x 3.0 mm, 2.7 µm150 mm length provides higher efficiency for difficult separations. Smaller dimensions are suitable for faster screening.
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate, pH 3.0Provides a low pH to ensure consistent protonation of the basic analytes and suppress silanol interactions.[7]
Mobile Phase B AcetonitrileMethanolAcetonitrile often provides sharper peaks and lower viscosity. Methanol can offer different selectivity.[11]
Starting Gradient 10-50% B over 20 min20-70% B over 15 minA shallow gradient is critical for resolving closely eluting peaks.[10]
Flow Rate 1.0 mL/min0.8 mL/minStandard flow rate for a 4.6 mm ID column. Adjust proportionally for other column diameters.
Column Temperature 35 °C40 °CElevated temperature can improve peak efficiency and reduce viscosity, but may also reduce retention and alter selectivity.
Visual Troubleshooting: Diagnosing Poor Resolution

Use this decision tree to systematically troubleshoot the cause of co-eluting peaks.

Troubleshooting Start Problem: Poor Resolution (Rs < 1.5) CheckPeakShape Is Peak Shape Good? (Symmetrical, Tailing Factor < 1.5) Start->CheckPeakShape FixTailing Address Peak Tailing: 1. Lower Mobile Phase pH to ~2.5 2. Use Base-Deactivated Column 3. Add Competing Base (TEA) CheckPeakShape->FixTailing No CheckSelectivity Is this a C18 Column? CheckPeakShape->CheckSelectivity Yes FixTailing->CheckPeakShape SwitchColumn Primary Issue: Selectivity Switch to Phenyl or PFP Column CheckSelectivity->SwitchColumn Yes OptimizeGradient Primary Issue: Optimization 1. Make Gradient Shallower (e.g., halve the %B/min) 2. Change Organic Modifier (ACN ↔ MeOH) CheckSelectivity->OptimizeGradient No Success Resolution Improved SwitchColumn->Success CheckOverload Are Peaks Broad & Rounded? OptimizeGradient->CheckOverload ReduceLoad Possible Overload 1. Dilute Sample 10x 2. Reduce Injection Volume CheckOverload->ReduceLoad Yes CheckOverload->Success No, Method Optimized ReduceLoad->Success

Caption: A decision tree for troubleshooting poor resolution.

References

Identifying byproducts in the synthesis of 5,6-Dichloro-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5,6-Dichloro-3H-imidazo[4,5-b]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-based answers to common challenges encountered during this synthesis, focusing on the identification and mitigation of reaction byproducts. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to form this compound is complete by TLC, but my final yield after workup is significantly lower than expected. What are the potential unseen byproducts?

A1: The primary suspect in cases of low isolated yield, despite apparent full conversion on TLC, is the formation of highly water-soluble byproducts that are lost during the aqueous workup.

The most common synthesis route involves the cyclocondensation of 5,6-dichloropyridine-3,4-diamine with a one-carbon source like formic acid or triethyl orthoformate.[1] While this reaction is generally robust, several side reactions can occur.

  • Expertise & Causality: The core reaction involves an intramolecular cyclization to form the imidazole ring. However, the diamine starting material and the product itself contain nucleophilic nitrogen atoms that can participate in intermolecular side reactions, especially if the reaction is not driven to completion efficiently.

  • Likely Byproducts:

    • N-Formylated Intermediate: Incomplete cyclization can lead to the formation of N-(4-amino-5,6-dichloropyridin-3-yl)formamide. This intermediate is significantly more polar than the final product and may have some water solubility.

    • Diformylated Species: Under forcing conditions with excess formic acid, diformylation of the starting diamine can occur.

    • Oligomeric Byproducts: Intermolecular condensation between molecules of the starting material or intermediates can form oligomeric tars. These are often insoluble in standard organic solvents and are removed mechanically (e.g., filtration of baseline material) or during extraction, leading to a deceivingly "clean" crude product but a low yield.

  • Troubleshooting Protocol:

    • Analyze the Aqueous Layer: Before discarding the aqueous phase from your extraction, neutralize it and perform a back-extraction with a more polar solvent like ethyl acetate or a 9:1 mixture of dichloromethane and isopropanol. Concentrate this extract and analyze it by LC-MS and ¹H NMR to check for the presence of the formylated intermediate or other polar byproducts.

    • Optimize Cyclization Conditions: If the N-formylated intermediate is detected, it indicates that the cyclization (dehydration) step is the bottleneck. Increasing the reaction temperature or extending the reaction time may be necessary. For reactions using formic acid, adding a mild dehydrating agent can be beneficial. For reactions with triethyl orthoformate, ensure the catalytic acid (e.g., sulfamic acid) is active and present in the correct stoichiometry.[1]

Q2: I observe a new, more polar spot on my TLC plate that wasn't present in my starting material. What is this likely to be?

A2: A new, more polar spot is most commonly either the unreacted diamine starting material or a hydrolysis byproduct.

  • Expertise & Causality: The relative polarity on a silica gel TLC plate is a strong indicator of the functional groups present.

    • 5,6-dichloropyridine-3,4-diamine: This starting material has two primary amine groups, making it significantly more polar and giving it a lower Rf value than the final product, which has a less basic imidazole ring system.

    • Hydrolysis Product (5-Chloro-6-hydroxy-3H-imidazo[4,5-b]pyridine): The chlorine atoms on the pyridine ring, while generally stable, can be susceptible to nucleophilic aromatic substitution by water, especially under elevated temperatures or prolonged reaction times in non-anhydrous solvents.[2][3][4] The resulting hydroxyl group drastically increases the compound's polarity.

  • Troubleshooting Workflow: The identity can be quickly diagnosed using mass spectrometry.

    G start New Polar Spot Observed on TLC ms_analysis Analyze crude reaction mixture by LC-MS start->ms_analysis peak1 Mass peak observed at m/z ~178 [M+H]⁺ for C₅H₅Cl₂N₃? ms_analysis->peak1 Check for Diamine SM peak2 Mass peak observed at m/z ~170 [M+H]⁺ for C₆H₄ClN₄O? ms_analysis->peak2 Check for Hydrolysis peak1->peak2 No result1 Byproduct is likely unreacted 5,6-dichloropyridine-3,4-diamine. Action: Drive reaction harder (↑ Temp, ↑ Time). peak1->result1 Yes result2 Byproduct is likely a mono-hydrolyzed species (5-Chloro-6-hydroxy...). Action: Use anhydrous solvents and reagents. Protect from atmosphere. peak2->result2 Yes result3 Consider other possibilities: - Di-hydrolysis (m/z ~152) - Incomplete cyclization (m/z ~206) peak2->result3 No

    Caption: Troubleshooting workflow for polar byproducts.

Q3: My mass spectrometry data shows an unexpected peak at m/z 170 [M+H]⁺ alongside my product peak at m/z 188/190 [M+H]⁺. What is this impurity?

A3: A peak at m/z 170 corresponds to the molecular formula C₆H₄ClN₃O, which is the mono-hydrolysis byproduct where one chlorine atom has been replaced by a hydroxyl group.

  • Expertise & Causality: The target product, this compound (C₆H₃Cl₂N₃), has a monoisotopic mass of approximately 186.96 Da.[5][6] Due to the isotopic signature of chlorine (³⁵Cl and ³⁷Cl), its mass spectrum will show a characteristic pattern for two chlorine atoms (M, M+2, M+4). The observed [M+H]⁺ peaks would be at m/z ~188, ~190, and ~192.

    A mass difference of 18 Da (loss of HCl, gain of H₂O) is a classic indicator of hydrolysis. The electron-withdrawing nature of the fused imidazole ring and the other chlorine atom makes the pyridine ring susceptible to nucleophilic attack by any residual water, particularly at high temperatures.[2][3]

  • Data Summary: Product vs. Byproducts

    Compound Formula MW ( g/mol ) Expected [M+H]⁺ (m/z) Key Differentiator
    Target Product C₆H₃Cl₂N₃ 188.01 188 / 190 Isotopic pattern for 2 Cl atoms
    Starting Material C₅H₄Cl₂N₂ 177.02 178 / 180 Isotopic pattern for 2 Cl atoms
    Hydrolysis Byproduct C₆H₄ClN₃O 169.56 170 / 172 Isotopic pattern for 1 Cl atom

    | Uncyclized Intermediate | C₆H₅Cl₂N₃O | 206.03 | 206 / 208 | Isotopic pattern for 2 Cl atoms |

  • Protocol for Mitigation:

    • Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. If using formic acid, ensure it is of high purity (>98%).

    • Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture.

    • Temperature Control: While heat is necessary for cyclization, avoid excessive temperatures or unnecessarily long heating times, as this accelerates the rate of hydrolysis.[3] Monitor the reaction closely and stop heating as soon as the starting material is consumed.

Q4: How can I confirm the structure of these byproducts if I manage to isolate them?

A4: Full characterization relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Expertise & Causality: Each potential byproduct has unique structural features that will result in a distinct spectroscopic fingerprint.

  • Spectroscopic Signatures:

    • This compound (Product):

      • ¹H NMR (DMSO-d₆): Expect two singlets in the aromatic region. One for the C7-H proton of the pyridine ring (~8.40 ppm) and one for the C2-H proton of the imidazole ring (~8.58 ppm).[1] A broad signal for the N-H proton will also be present.

      • ¹³C NMR: Expect 4 aromatic carbon signals.

      • MS: [M+H]⁺ at m/z 188/190 with a ~2:1 intensity ratio, characteristic of a dichlorinated compound.

    • 5,6-dichloropyridine-3,4-diamine (Starting Material):

      • ¹H NMR (DMSO-d₆): A single aromatic singlet for the C2-H proton. Two distinct broad signals for the two non-equivalent -NH₂ groups.

      • MS: [M+H]⁺ at m/z 178/180.

    • 5-Chloro-6-hydroxy-3H-imidazo[4,5-b]pyridine (Hydrolysis Byproduct):

      • ¹H NMR (DMSO-d₆): The C7-H singlet will be absent. A new broad singlet for the -OH proton will appear. The C2-H singlet will likely be shifted.

      • MS: [M+H]⁺ at m/z 170/172 with a ~3:1 intensity ratio, characteristic of a mono-chlorinated compound.

  • Experimental Protocol: Byproduct Isolation

    • Column Chromatography: If the crude material is stable enough, perform flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate, should allow for the separation of the less polar product from the more polar byproducts.

    • Preparative HPLC: For difficult separations or small quantities, reverse-phase preparative HPLC is an excellent alternative. A water/acetonitrile gradient with a small amount of formic acid or TFA as a modifier is typically effective.

    • Analysis: Once isolated, subject each fraction to high-resolution mass spectrometry (HRMS) to confirm the elemental composition and ¹H/¹³C NMR for definitive structural elucidation.

Reaction & Byproduct Formation Mechanism

The desired reaction proceeds via formylation of one amino group of the diamine, followed by an intramolecular nucleophilic attack of the second amino group onto the formyl carbon, and subsequent dehydration to form the aromatic imidazole ring. Byproducts primarily arise from deviations from this pathway.

G INT1 INT1 BP1 BP1 INT1->BP1 Reaction Stop/ Quench PROD PROD BP2 BP2 PROD->BP2 + H₂O (heat) - HCl

Caption: Simplified reaction and byproduct formation pathways.

References

Challenges in the scale-up synthesis of 5,6-Dichloro-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,6-Dichloro-3H-imidazo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing and scaling up this important heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and industrially adaptable approach involves a two-step process. The first step is the synthesis of the key intermediate, 5,6-dichloropyridine-2,3-diamine. This is typically achieved through the reduction of a corresponding nitro-substituted pyridine. The subsequent and final step is the cyclization of this diamine to form the desired imidazo[4,5-b]pyridine ring system. This method is favored due to the availability of starting materials and generally good yields.

Q2: What are the common cyclizing agents used for the formation of the imidazole ring, and how do I choose the right one?

A2: Several reagents can be employed for the cyclization step. The choice often depends on the scale of the reaction, desired purity, and available equipment.

  • Triethyl orthoformate: This is a mild and effective reagent, often used in combination with an acid catalyst like sulfamic acid. It is a good choice for achieving high yields on a lab scale.[1]

  • Formic acid: This is a readily available and cost-effective option, particularly for larger scale syntheses. The reaction is typically run at elevated temperatures to drive the dehydration and cyclization.

  • Phosphorus oxychloride (POCl₃): While effective, POCl₃ is a hazardous and corrosive reagent that reacts violently with water.[2][3][4] Its use is generally reserved for specific synthetic transformations where other methods have failed and should only be handled by trained personnel with appropriate safety precautions.[2][3][4][5][6]

For most applications, starting with triethyl orthoformate or formic acid is recommended.

Q3: Are there any alternative synthetic strategies for preparing imidazo[4,5-b]pyridines?

A3: Yes, several alternative methods have been developed, which can be advantageous depending on the desired substitution pattern and scale. These include:

  • Solid-phase synthesis: This approach can be beneficial for creating libraries of related compounds.[7]

  • Catalytic methods: Various transition metal-catalyzed reactions, such as those involving palladium or copper, have been employed for the synthesis of imidazopyridines.[8][9][10] These methods can offer high efficiency and functional group tolerance.

  • Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of imidazo[4,5-b]pyridine derivatives.[11][12]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Issue 1: Low or No Yield of the Final Product

Q: My reaction has resulted in a low yield, or I have only recovered the starting 5,6-dichloropyridine-2,3-diamine. What are the likely causes and how can I fix this?

A: This is a common issue often related to incomplete cyclization. Here’s a breakdown of potential causes and solutions:

  • Insufficient Dehydration: The cyclization reaction is a condensation that eliminates a molecule of water. If water is not effectively removed, the equilibrium will not favor product formation.

    • Troubleshooting: If using formic acid, ensure the reaction is heated sufficiently to drive off water. For reactions with triethyl orthoformate, ensure your reagents and solvent are anhydrous.

  • Sub-optimal Reaction Temperature or Time: The reaction may not have been heated long enough or at a high enough temperature to go to completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the temperature or extending the reaction time.

  • Catalyst Inactivity: If using a catalyst, such as sulfamic acid with triethyl orthoformate, it may be old or inactive.

    • Troubleshooting: Use a fresh batch of catalyst.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting decision tree for low product yield.

Issue 2: Presence of an Unexpected, More Polar Impurity

Q: I have an impurity in my product that is more polar than the starting diamine on my TLC plate. What could this be and how do I address it?

A: A common and often overlooked side reaction is the oxidation of the pyridine nitrogen to form an N-oxide.[13] This N-oxide is significantly more polar and can be difficult to separate from the desired product.

  • Prevention:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation, especially if the reaction is run at high temperatures for extended periods.

    • Controlled Oxidants: If any oxidative steps are present in the synthesis of your starting materials, ensure they are well-controlled to avoid over-oxidation.[13]

  • Remediation: If the N-oxide has formed, it can often be reduced back to the parent imidazo[4,5-b]pyridine.

    • Catalytic Hydrogenation: A common method is to use a catalyst like Raney Nickel under a hydrogen atmosphere.[13]

    • Phosphorus Reagents: Reagents like phosphorus trichloride (PCl₃) can also be effective for the deoxygenation of pyridine N-oxides.[13]

Issue 3: Difficulty in Product Purification and Isolation

Q: My crude product is a dark, oily solid and is difficult to purify by recrystallization. What are my options?

A: Purification challenges during scale-up are common. Here are some strategies:

  • Solvent Trituration: Before attempting recrystallization, try triturating the crude product with a solvent in which the desired product is sparingly soluble, but the impurities are soluble. Hexane is often a good choice for this compound.[1]

  • Column Chromatography: If impurities are persistent, silica gel column chromatography may be necessary. A gradient elution system of ethyl acetate in hexanes is a good starting point for method development.

  • Activated Carbon Treatment: If the color is due to high molecular weight, colored impurities, a hot filtration through a pad of activated carbon can be effective.

Summary of Troubleshooting Strategies

IssuePotential CauseRecommended Action
Low Yield Incomplete cyclizationIncrease reaction time/temperature; ensure anhydrous conditions.
Inactive catalystUse fresh catalyst.
Polar Impurity N-oxide formationPrevent with inert atmosphere; reduce with Raney Ni/H₂ or PCl₃.[13]
Purification Difficulty Oily/colored crude productTriturate with a non-polar solvent (e.g., hexane); use column chromatography; treat with activated carbon.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a known procedure and is a good starting point for lab-scale synthesis.[1]

Step 1: Reaction Setup

  • To a solution of 5,6-dichloropyridine-2,3-diamine (e.g., 10.0 g, 56.5 mmol) in methanol (300 mL) in a round-bottom flask, add sulfamic acid (e.g., 274 mg, 2.82 mmol).

  • Add triethyl orthoformate (e.g., 14.0 mL, 84.7 mmol) to the mixture.

  • Stir the reaction mixture at room temperature.

Step 2: Reaction Monitoring and Work-up

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 8 hours.

  • Once the starting material is consumed, filter the reaction suspension.

  • Wash the filter cake with a small amount of cold methanol.

  • Combine the filtrates and concentrate under reduced pressure.

Step 3: Product Isolation and Purification

  • To the concentrated residue, add hexane and stir to precipitate the product.

  • Filter the solid and wash with fresh hexane to remove any remaining orthoformate-related impurities.

  • Dry the resulting solid under vacuum to afford this compound as a solid.

Synthetic Pathway Overview

Caption: General workflow for the synthesis of this compound.

References

Technical Support Center: Improving the Solubility of 5,6-Dichloro-3H-imidazo[4,5-b]pyridine for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5,6-Dichloro-3H-imidazo[4,5-b]pyridine. This document provides researchers, scientists, and drug development professionals with practical troubleshooting advice and detailed protocols to overcome solubility challenges with this compound in biological assays. Poor aqueous solubility is a common hurdle in drug discovery, often leading to unreliable and poorly reproducible data.[1][2] This guide is designed to provide a systematic approach to ensure your compound is adequately dissolved, allowing for accurate assessment of its biological activity.

Quick Troubleshooting & FAQs

This section addresses the most common issues encountered when working with compounds like this compound.

Q1: I've tried to dissolve the compound directly in my aqueous assay buffer (e.g., PBS) and it won't go into solution. What is my first step?

A1: Direct dissolution of hydrophobic compounds in aqueous buffers is rarely successful. The standard industry practice is to first prepare a high-concentration stock solution in an organic solvent, typically 100% Dimethyl Sulfoxide (DMSO).[2][3] This stock solution can then be serially diluted into your aqueous assay buffer to achieve the desired final concentration.[4][5]

  • Expert Insight: The goal is to keep the final concentration of the organic solvent in your assay as low as possible to avoid solvent-induced artifacts or cytotoxicity.[6][7] For most cell-based assays, the final DMSO concentration should ideally be ≤0.5%, and almost always below 1%.[8][9] Always include a "vehicle control" (assay buffer with the same final DMSO concentration but without the compound) in your experiments to account for any effects of the solvent itself.[10]

Q2: What is the best organic solvent for my stock solution?

A2: DMSO is the most widely used solvent for creating stock solutions in early drug discovery due to its powerful solubilizing capacity for a wide range of organic molecules.[5][11]

SolventTypical Stock Conc.Max Assay Conc. (Typical)Notes
DMSO 10-30 mM< 1% (often < 0.5%)Universal solvent, but can be toxic to some cell lines at higher concentrations.[6][8]
Ethanol Variable< 1%Can be a good alternative for some compounds; volatility can be an issue.
Methanol Variable< 1%Generally more toxic than ethanol; used less frequently in cell-based assays.

If your compound is a salt, a 1:1 mixture of DMSO and water can sometimes improve solubility compared to 100% DMSO.[5]

Q3: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous buffer. What's happening and how do I fix it?

A3: This is a classic sign of a compound exceeding its "kinetic solubility" limit in the aqueous buffer.[1][12] The compound is soluble in the organic stock but crashes out when introduced to the aqueous environment.

Here is a systematic workflow to troubleshoot this common issue:

G cluster_0 Troubleshooting Workflow start Precipitation observed upon dilution step1 Lower Final Compound Concentration start->step1 Is the concentration too high? step2 Optimize Dilution Method (e.g., stepwise dilution, vigorous mixing) step1->step2 Still precipitates? step3 Modify the Assay Buffer (pH Adjustment) step2->step3 Still precipitates? step4 Introduce a Co-solvent step3->step4 Still precipitates or pH change not viable? end Soluble Compound Achieved step3->end Soluble step4->end Soluble fail Consider Formulation (e.g., cyclodextrins) or Resynthesis step4->fail Insoluble G cluster_0 Effect of pH on a Weakly Basic Compound Neutral Neutral Compound (B) Low Aqueous Solubility Protonated Protonated Compound (BH+) High Aqueous Solubility Neutral->Protonated + H+ (Acidic pH, pH < pKa) Protonated->Neutral - H+ (Basic pH, pH > pKa)

References

Stability of 5,6-Dichloro-3H-imidazo[4,5-b]pyridine in DMSO solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini Senior Application Scientist Last Updated: January 5, 2026

Welcome to the technical support guide for 5,6-Dichloro-3H-imidazo[4,5-b]pyridine. This document provides in-depth troubleshooting advice and best practices for researchers, scientists, and drug development professionals working with this compound, focusing specifically on its stability in dimethyl sulfoxide (DMSO) solutions. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments.

Introduction: Understanding the Molecule and the Matrix

This compound is a heterocyclic compound belonging to the imidazopyridine class, which is a significant scaffold in medicinal chemistry due to its structural similarity to purines.[1][2][3] Its stability is paramount for generating reliable biological data. The solvent of choice for high-throughput screening and compound storage is overwhelmingly DMSO due to its excellent solubilizing power. However, the combination of this specific heterocyclic structure with DMSO presents unique challenges that every researcher must navigate.

This guide is structured as a series of questions you might encounter in the lab. We will explore the causality behind these issues and provide self-validating protocols to diagnose and prevent them.

Frequently Asked Questions (FAQs)
Q1: I just dissolved my this compound in DMSO, but after a freeze-thaw cycle, I see precipitate. Is my compound degrading?

Answer: While degradation is a possibility, the most common culprit for this observation is not chemical instability but rather a change in solubility due to water absorption by DMSO.[4]

  • The Causality (Expertise & Experience): DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] The presence of water in DMSO significantly depresses its freezing point but also dramatically reduces the solubility of many organic compounds.[5][6] When you freeze the solution, you may be creating a supersaturated state. Upon thawing, the compound may not fully redissolve, especially in the presence of absorbed water, leading to crystallization or precipitation.[5] This is a physical stability issue, not necessarily a chemical one.

  • Troubleshooting & Validation:

    • Use Anhydrous DMSO: Always start with a fresh, sealed bottle of anhydrous or high-purity DMSO for preparing stock solutions.

    • Proper Handling: Minimize the time the DMSO bottle or your solution plate is open to the air. Use of desiccators for storage of opened containers is recommended.

    • Gentle Re-solubilization: Before use, allow the solution to fully equilibrate to room temperature. Vortex gently and sonicate for a few minutes to aid redissolution. Visually inspect for any remaining particulate matter.

    • Water Content Check: If this is a persistent issue, consider quantifying the water content in your DMSO stocks. Techniques like Karl Fischer titration or Near-Infrared (NIR) spectroscopy can be employed for this purpose.[7]

Q2: My LC-MS analysis of an aged DMSO stock solution shows new peaks that weren't there initially. What are the likely degradation pathways?

Answer: The appearance of new, related peaks is a strong indicator of chemical degradation. For a dichlorinated imidazopyridine structure, several pathways are plausible in a DMSO solution, especially under certain storage conditions (e.g., exposure to light, elevated temperature, or presence of contaminants).

  • The Causality (Expertise & Experience): The imidazo[4,5-b]pyridine core has several reactive sites.

    • Oxidation: The electron-rich imidazole ring is susceptible to oxidation.[8] While DMSO is generally stable, it can act as an oxidant under certain conditions, and autoxidation can occur, especially if catalyzed by trace metals or light.[8][9]

    • Nucleophilic Aromatic Substitution (SNAr): The two chlorine atoms on the pyridine ring are attached to an electron-deficient aromatic system, making them susceptible to nucleophilic attack. While DMSO itself is a poor nucleophile, trace amounts of water (acting as a nucleophile to form a hydroxyl-substituted product) or other nucleophilic contaminants could react over time, particularly at elevated temperatures.

    • Photodegradation: Imidazole-containing structures can be sensitive to light.[8] Exposure of your DMSO solution to ambient or UV light can induce photochemical reactions, leading to a complex mixture of degradants.

  • Troubleshooting & Validation:

    • Forced Degradation Study: The most systematic way to identify potential degradants is to conduct a forced degradation study.[10][11] This involves intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light) to predict the degradation products that could form during storage. This provides "fingerprints" of potential degradants you can look for in your aged samples.

    • LC-MS/MS Analysis: Use mass spectrometry to get molecular weights of the new peaks. A mass increase of +16 Da could suggest oxidation (M+O). A mass change of -18 Da (Cl replaced by OH) could suggest hydrolysis. Structure elucidation can then be pursued using techniques like NMR.[8]

Troubleshooting Guide: Diagnosing Stability Issues

Use the following table to correlate common observations with probable causes and to find actionable solutions.

Observation Probable Cause(s) Recommended Actions & Validation Protocol
Precipitate in Solution 1. Water absorption in DMSO reducing solubility.[4][5] 2. Freeze-thaw cycle issues.[12] 3. Concentration exceeds solubility limit.1. Use fresh, anhydrous DMSO. 2. Warm, vortex, and sonicate solution before use. 3. Filter the solution before use if precipitate persists. 4. Validation: Re-analyze the concentration of the supernatant via HPLC-UV to confirm it matches the intended concentration.
Loss of Parent Compound Peak Area (HPLC) 1. Chemical degradation (hydrolysis, oxidation).[8] 2. Adsorption to container walls.1. Conduct a time-course stability study (see protocol below). 2. Analyze for new peaks via LC-MS to identify degradants. 3. Compare stability in different container types (e.g., polypropylene vs. glass).[12]
Appearance of New Peaks (LC-MS) 1. Oxidation of the imidazole ring.[8] 2. Hydrolysis of chloro-substituents. 3. Photodegradation.[8] 4. Reaction with DMSO or impurities.[13]1. Protect solutions from light by using amber vials or storing in the dark. 2. Store solutions at low temperatures (-20°C or -80°C). 3. Validation: Perform a forced degradation study to generate and identify potential degradation products, confirming their presence in your aged stock.
Color Change in Solution (e.g., Yellowing) 1. Oxidation or formation of conjugated systems. 2. Degradation of DMSO itself, potentially catalyzed by the compound or impurities.[13]1. Immediately analyze the solution by LC-MS to correlate the color change with the appearance of new chemical entities. 2. Prepare a fresh stock solution and monitor its color under proper storage conditions (dark, cold, inert atmosphere).
Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting stability issues with your DMSO stock solution.

TroubleshootingWorkflow Start Stability Issue Observed (Precipitate, New Peaks, etc.) CheckPhysical Is there visible precipitate? Start->CheckPhysical ActionPhysical 1. Warm, Vortex, Sonicate 2. Use Anhydrous DMSO 3. Check Solubility Limit CheckPhysical->ActionPhysical Yes CheckChemical Analyze by LC-MS. Are new peaks present or is parent peak area reduced? CheckPhysical->CheckChemical No ActionPhysical->CheckChemical NotResolved Issue Persists ActionPhysical->NotResolved If precipitate remains ActionChemical 1. Initiate Forced Degradation Study 2. Review Storage Conditions (Light, Temp) 3. Characterize Degradants (MS/MS, NMR) CheckChemical->ActionChemical Yes Resolved Issue Resolved CheckChemical->Resolved No ActionChemical->Resolved

Caption: A decision tree for troubleshooting common stability issues.

Recommended Protocols
Protocol 1: Time-Course Stability Assessment in DMSO

This protocol provides a framework to assess the stability of this compound under your specific storage conditions.

Objective: To quantify the percentage of the parent compound remaining over time at a set temperature.

Materials:

  • This compound

  • Anhydrous, high-purity DMSO

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (or other appropriate modifier)

  • Amber HPLC vials

  • Calibrated analytical balance and pipettes

  • HPLC-UV system

Methodology:

  • Stock Solution Preparation: Accurately weigh the compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM. Do this in a controlled environment with minimal exposure to ambient air.

  • T=0 Sample: Immediately after preparation, dilute an aliquot of the stock solution with your mobile phase diluent (e.g., 50:50 ACN:Water) to a suitable concentration for HPLC analysis (e.g., 50 µM). Analyze this sample in triplicate by HPLC. This is your baseline (100%) reference.

  • Sample Aliquoting and Storage: Aliquot the remaining 10 mM stock solution into multiple amber vials, seal them tightly, and place them under the desired storage condition (e.g., 4°C, Room Temperature, -20°C).

  • Time-Point Analysis: At designated time points (e.g., 24h, 72h, 1 week, 4 weeks), remove one vial from storage. Allow it to fully equilibrate to room temperature.

  • Sample Preparation & Analysis: Prepare the sample for HPLC analysis exactly as done for the T=0 sample. Analyze in triplicate.

  • Data Analysis:

    • Calculate the average peak area of the parent compound at each time point.

    • Determine the percent remaining using the formula: % Remaining = (Avg. Area at T=x / Avg. Area at T=0) * 100.

    • Monitor the chromatograms for the appearance and growth of any new peaks.

Visual Workflow for Time-Course Stability Study

StabilityWorkflow cluster_prep Preparation cluster_storage Storage & Analysis cluster_data Data Analysis PrepStock Prepare 10 mM Stock in Anhydrous DMSO PrepT0 Prepare & Analyze T=0 Sample (3x) PrepStock->PrepT0 PrepAliquots Aliquot Stock into Amber Vials PrepStock->PrepAliquots Store Store Aliquots at Desired Temperature PrepAliquots->Store AnalyzeTx At Each Time Point (T=x): Equilibrate, Prepare, & Analyze Sample (3x) Store->AnalyzeTx Calc Calculate % Remaining vs. T=0 AnalyzeTx->Calc Monitor Monitor for New Degradation Peaks Calc->Monitor

Caption: Experimental workflow for a time-course stability study.

Protocol 2: Forced Degradation Study Conditions

To proactively understand potential degradation, a forced degradation study is invaluable.[10][14][15] The goal is to achieve 5-20% degradation to ensure that the stability-indicating method is effective.

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, Room Temp or 50°CHydrolysis of chloro-substituents, degradation of the imidazole ring.
Base Hydrolysis 0.1 M NaOH, Room TempSimilar to acid, but often faster for SNAr on electron-deficient rings.[8]
Oxidation 3% H₂O₂ in DMSO/Water, Room TempOxidation of the imidazole ring nitrogen or carbon atoms.[8]
Thermal Stress Solution stored at 60-70°CAccelerates all thermodynamically favorable degradation pathways.
Photostability Expose solution to light (ICH option 1 or 2)Photodegradation, formation of radical species, complex degradation products.[8]
Final Recommendations for Best Practices
  • Solvent is Key: Always use fresh, high-purity, anhydrous DMSO from a reputable supplier. Once opened, store under an inert atmosphere (e.g., argon or nitrogen) and seal tightly.

  • Storage Conditions Matter: For long-term storage, prepare concentrated stock solutions (e.g., 10-20 mM), aliquot into single-use volumes in amber vials, and store at -80°C. This minimizes freeze-thaw cycles and light exposure.

  • Know Your Compound: Be aware that the imidazo[4,5-b]pyridine core is susceptible to oxidation and photodegradation. Handle solutions with care, avoiding prolonged exposure to light and air.

  • When in Doubt, Verify: If stability is critical for your assay, perform a preliminary time-course study under your specific experimental conditions (e.g., in assay buffer at 37°C) to ensure the compound remains stable for the duration of the experiment.

By implementing these diagnostic protocols and preventative measures, you can ensure the integrity of your this compound solutions, leading to more reliable and reproducible scientific outcomes.

References

Troubleshooting low potency of 5,6-Dichloro-3H-imidazo[4,5-b]pyridine in kinase assays

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Low Potency of 5,6-Dichloro-3H-imidazo[4,5-b]pyridine and its Analogs

Welcome to the technical support center for kinase assay troubleshooting. This guide is designed for researchers, scientists, and drug development professionals who are experiencing lower-than-expected potency with compounds based on the this compound scaffold. As a Senior Application Scientist, my goal is to provide you with a logical, scientifically-grounded framework to diagnose and resolve common experimental issues.

The imidazo[4,5-b]pyridine scaffold is a well-established "hinge-binding" motif structurally similar to purine, making it a privileged core for developing inhibitors against a wide range of protein kinases, including FLT3, Aurora kinases, and CDK9.[1][2][3] However, observing low potency in a biochemical assay can stem from numerous factors, ranging from compound-specific properties to the fundamental parameters of your assay setup.

This guide follows a question-and-answer format to address specific problems you may be encountering. We will explore the causality behind each experimental variable and provide self-validating protocols to ensure your results are robust and reliable.

General Troubleshooting Workflow

Before diving into specific questions, the following workflow provides a high-level overview of the diagnostic process.

G start Start: Low Potency Observed q1 Step 1: Verify Compound Integrity & Handling start->q1 q2 Step 2: Investigate Compound Aggregation q1->q2 Compound OK issue1 Issue Found: Solubility, Stability q1->issue1 q3 Step 3: Evaluate Assay Conditions q2->q3 No Aggregation issue2 Issue Found: Aggregation Artifact q2->issue2 q4 Step 4: Check Reagent Quality q3->q4 Conditions OK issue3 Issue Found: Suboptimal Assay Parameters (e.g., ATP, DMSO) q3->issue3 q5 Step 5: Re-evaluate Biochemical vs. Cellular Potency q4->q5 Reagents OK issue4 Issue Found: Degraded Enzyme/Substrate q4->issue4 end_node Resolution: Potency Explained / Optimized q5->end_node

Caption: A high-level workflow for troubleshooting low compound potency.

Frequently Asked Questions & Troubleshooting Guides
Category 1: Compound-Specific Issues

Question 1: My IC₅₀ value is much weaker than expected. Could the compound itself be the problem?

Answer: Absolutely. Before troubleshooting the assay, it's critical to verify the integrity and handling of your compound.

  • Purity and Identity: Confirm the purity and chemical identity of your this compound analog using methods like LC-MS and ¹H-NMR. Synthesis byproducts or degradation can lead to erroneously low activity.

  • Solubility: Poor solubility is a common issue for planar, aromatic molecules. If the compound precipitates in your assay buffer, its effective concentration will be much lower than its nominal concentration, leading to a right-shifted (weaker) IC₅₀ curve.

    • Causality: The portion of the compound that has crashed out of solution is not available to bind to the target kinase.

    • Troubleshooting: Visually inspect your highest concentration wells for precipitation (cloudiness or particulates). Determine the compound's solubility limit in the final assay buffer. If necessary, consider adding a low percentage of a co-solvent, but be mindful of its potential effects on enzyme activity.

  • Stability in Stock Solution: How old is your DMSO stock? Compounds can degrade over time, especially with repeated freeze-thaw cycles.

    • Causality: Degradation reduces the concentration of the active compound.

    • Troubleshooting: Prepare a fresh stock solution from solid material. If possible, re-test the old stock alongside the new one to confirm if degradation was the issue.

Question 2: I see a very steep dose-response curve and my results are not reproducible. What could be happening?

Answer: This is a classic hallmark of compound aggregation.[4] Many organic molecules can form colloidal aggregates in aqueous buffers, which can non-specifically inhibit enzymes.[5][6]

  • Causality: Aggregates are not true inhibitors. They function by sequestering the enzyme, leading to an apparent loss of activity. This phenomenon is often highly sensitive to minor changes in experimental conditions, causing poor reproducibility. Aggregation typically occurs above a "critical aggregation concentration" (CAC), which can result in an unusually steep dose-response curve.[5]

  • Troubleshooting Protocol: The most reliable way to diagnose aggregation is to re-run the assay in the presence of a non-ionic detergent.

Protocol: Detergent-Based Assay for Aggregation
  • Prepare Detergent Stock: Make a 10% (w/v) stock solution of Triton X-100 in your assay buffer.

  • Assay Setup: Prepare two identical assay plates.

    • Plate A (Control): Your standard kinase assay protocol.

    • Plate B (Detergent): Add the Triton X-100 stock to your assay buffer to achieve a final concentration of 0.01%. Ensure the detergent is present before or at the same time as the compound is added.

  • Data Analysis: Compare the IC₅₀ values from both plates.

    • Interpretation: If the compound is a true inhibitor, its potency should be largely unaffected by the detergent. If the compound is an aggregator, its apparent potency will be significantly reduced (a large right-shift in the IC₅₀) or completely eliminated in the presence of 0.01% Triton X-100.[4]

G start Suspicion of Aggregation (Steep curve, poor reproducibility) exp Run assay +/- 0.01% Triton X-100 start->exp check Compare IC50 values exp->check agg Result: Aggregator (Potency significantly reduced) check->agg IC50 (Triton) >> IC50 (Control) true_inh Result: Likely True Inhibitor (Potency is maintained) check->true_inh IC50 (Triton) ≈ IC50 (Control)

Caption: Decision tree for diagnosing compound aggregation.

Category 2: Assay Condition Optimization

Question 3: My compound is an ATP-competitive inhibitor. How does the ATP concentration in my assay affect its apparent potency?

Answer: The ATP concentration is one of the most critical factors influencing the IC₅₀ of an ATP-competitive inhibitor. This is a fundamental concept of enzyme kinetics.

  • Causality: Your compound and ATP are in direct competition for the same binding site on the kinase. According to the Cheng-Prusoff equation, IC₅₀ = Kᵢ (1 + [ATP]/Kₘ), the measured IC₅₀ is directly dependent on the concentration of ATP used in the assay.[7] As you increase the ATP concentration, you will need more inhibitor to achieve 50% inhibition, resulting in a weaker apparent IC₅₀.

  • Significance: Biochemical assays are often run at a low ATP concentration (equal to the Kₘ) to achieve high sensitivity and allow for direct comparison of inhibitor binding affinities (Kᵢ).[8][9] However, the physiological concentration of ATP inside a cell is in the millimolar range (1-10 mM), which is often far above the Kₘ of most kinases.[7][8][10] This discrepancy is a primary reason why inhibitors often appear much less potent in cell-based assays compared to biochemical assays.[11]

G cluster_0 Kinase Active Site Kinase Kinase Inhibitor Inhibitor (Imidazo[4,5-b]pyridine) Inhibitor->Kinase Binds (Ki) ATP ATP ATP->Kinase Binds (Km) COMPETITION

Caption: Competition between an inhibitor and ATP for the kinase active site.

Data Presentation: Impact of ATP on IC₅₀

The following table illustrates the theoretical shift in IC₅₀ for an inhibitor with a Kᵢ of 10 nM against two different kinases.

ParameterKinase AKinase B
Inhibitor Kᵢ10 nM10 nM
ATP Kₘ50 µM500 µM
Calculated IC₅₀ at ATP = Kₘ 20 nM 20 nM
Calculated IC₅₀ at [ATP] = 1 mM 210 nM 30 nM
  • Takeaway: A compound's apparent potency can shift dramatically depending on the assay's ATP concentration relative to the kinase's ATP Kₘ. When comparing your results to literature values, always check the ATP concentration used in the reference assay.

Question 4: Can the DMSO concentration from my compound stock affect the assay?

Answer: Yes, absolutely. While DMSO is a necessary vehicle for most small molecule inhibitors, its final concentration in the assay is critical.

  • Causality: DMSO can directly impact enzyme function. While often viewed as inert, studies have shown that DMSO can stimulate some tyrosine kinases at certain concentrations, while inhibiting others.[12][13][14][15] These effects can be kinase-specific and unpredictable. High concentrations of DMSO can also denature proteins.

  • Troubleshooting Protocol:

    • Determine DMSO Tolerance: Run a control experiment where you measure kinase activity across a range of final DMSO concentrations (e.g., 0.1% to 5%) without any inhibitor. This will establish the maximum DMSO concentration your specific kinase assay can tolerate without significant activity changes.

    • Maintain Constant DMSO Concentration: Ensure that the final concentration of DMSO is identical in all wells of your assay plate (including positive and negative controls).[16] This is typically achieved by back-filling with DMSO when preparing your serial dilutions.

Protocol: Maintaining Constant DMSO in Serial Dilutions
  • Prepare Top Stock: Prepare your highest inhibitor concentration (e.g., 100 µM) in 100% DMSO.

  • Serial Dilution Plate:

    • Add 100% DMSO to all wells of a 96-well plate except for the first column.

    • Add your top stock inhibitor solution to the first column.

    • Perform your serial dilutions across the plate.

  • Assay Addition: When adding the compound from the dilution plate to the final assay plate, you transfer a small, fixed volume from each well. This ensures that every well in the final assay plate receives the exact same amount of DMSO, regardless of the inhibitor concentration.

Category 3: Reagent and General Assay Quality

Question 5: I've checked my compound and optimized the ATP and DMSO concentrations, but the potency is still low. What else should I check?

Answer: At this stage, you should verify the quality and concentration of your core biological reagents: the kinase and its substrate.

  • Enzyme Quality and Concentration:

    • Causality: The activity of your recombinant kinase can decrease over time due to degradation or improper storage. Using a lower-than-expected concentration of active enzyme can affect the assay window and kinetics. Contamination with other kinases can also produce misleading results.[17]

    • Troubleshooting:

      • Verify the enzyme's specific activity. If possible, run a known reference inhibitor to ensure the enzyme is responding as expected.

      • Aliquot your enzyme upon receipt to minimize freeze-thaw cycles.

      • Ensure the enzyme concentration is in the linear range of the assay. You should be operating under initial velocity conditions (typically <10-20% of substrate turnover).

  • Substrate Quality and Concentration:

    • Causality: Like the enzyme, peptide or protein substrates can degrade. The substrate concentration relative to its Kₘ for the kinase is also a key parameter.

    • Troubleshooting:

      • Use high-quality, purified substrate.[18][19]

      • Ideally, the substrate concentration should be at or near its Kₘ to ensure a robust signal without being wasteful of the reagent.

  • Buffer Components:

    • Causality: Kinase activity is sensitive to pH, ionic strength, and the concentration of essential cofactors like MgCl₂.[20][21] The presence of chelating agents like EDTA can inhibit activity by sequestering the Mg²⁺ cofactor.[17]

    • Troubleshooting:

      • Confirm the final pH and composition of your assay buffer.

      • Perform matrix experiments to optimize buffer conditions if you are developing a new assay.[17]

Final Considerations: Biochemical vs. Cellular Potency

If your compound shows good potency in a well-validated biochemical assay but weak activity in a cellular context, this is a common and mechanistically important finding. The drop in potency is often not an artifact but a reflection of additional biological barriers.[11]

  • Cell Permeability: Can the compound cross the cell membrane to reach its intracellular target?

  • Efflux Pumps: Is the compound being actively removed from the cell by transporters like P-glycoprotein?

  • Intracellular ATP: As discussed, the high intracellular ATP concentration (mM) will result in a weaker apparent potency for an ATP-competitive inhibitor compared to a biochemical assay run at Kₘ ATP (µM).[11][22]

  • Protein Binding: Binding to plasma proteins (in serum) or non-specific intracellular proteins reduces the free concentration of the compound available to engage the target kinase.

Investigating these factors is the next logical step in the drug discovery process but falls outside the scope of troubleshooting the initial biochemical assay.

References

Technical Support Center: Minimizing Off-Target Effects of 5,6-Dichloro-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 5,6-Dichloro-3H-imidazo[4,5-b]pyridine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on mitigating and understanding the off-target effects of this compound. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the specificity and validity of your experimental results.

This guide provides a structured approach to proactively address these challenges, moving from foundational questions to detailed troubleshooting and validation protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the use of this compound.

Q1: What is the likely primary molecular target of this compound?

Based on its chemical structure, the primary target is likely a member of the protein kinase family. The core imidazo[4,5-b]pyridine is a known hinge-binding motif in many kinase inhibitors.[1] Furthermore, the dichlorinated benzimidazole-like core is structurally related to 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), a known inhibitor of Casein Kinase 1 (CK1) isoforms and RNA Polymerase II.[4][5] Therefore, Casein Kinase 1 (CK1) , particularly isoforms δ and ε, should be considered high-probability primary targets. However, empirical validation is essential.

Q2: Why are off-target effects a significant concern with this compound?

Off-target effects arise primarily because this compound is predicted to be an ATP-competitive inhibitor. The ATP-binding site, where the inhibitor binds, shares a similar architecture across the more than 500 kinases in the human kinome.[6] This conservation makes it challenging to design inhibitors that are perfectly selective.[7] An inhibitor might bind with high affinity to its intended target but also with sufficient affinity to other kinases to cause biological effects, especially at higher concentrations.[8] These unintended interactions can confound experimental results, making it difficult to attribute a cellular phenotype solely to the inhibition of the primary target.[9]

Q3: What is the critical first step to characterize the selectivity of my this compound sample?

The indispensable first step is to perform a broad, unbiased biochemical screen against a large panel of kinases.[8][10] This is often referred to as kinome profiling or selectivity profiling. Such screens test the compound's inhibitory activity against hundreds of purified kinases, typically at a single high concentration (e.g., 1-10 µM) initially, followed by dose-response curves for any identified "hits".[6][8] This provides a "selectivity fingerprint" of your compound, revealing not only its potency against the intended target but also identifying its most likely off-targets.[6]

Q4: How can I differentiate between on-target and off-target phenotypic effects observed in my cell-based assays?

This is a critical question that requires a multi-pronged validation approach. A single experiment is never sufficient.

  • Correlate Potency: The inhibitor's potency in biochemical assays (IC50) should correlate with its potency in cellular assays (EC50 for a target-specific readout, like substrate phosphorylation).

  • Negative Control Compound: If available, use a structurally similar but biologically inactive analog of your compound. This control should not produce the desired phenotype, helping to rule out effects caused by the chemical scaffold itself.

  • Rescue Experiments: The most rigorous validation involves a "rescue" experiment. This can be achieved by overexpressing a version of the target kinase that has been mutated to be resistant to the inhibitor. If the cellular phenotype is reversed upon expression of the resistant mutant in the presence of the compound, this provides strong evidence for an on-target effect.

Q5: What are the absolute essential controls for any experiment using this inhibitor?

Every experiment must include the following controls to be considered valid:

  • Vehicle Control: The solvent used to dissolve the inhibitor (typically DMSO) must be added to control cells at the same final concentration used for the treated cells.[11]

  • Positive and Negative Controls: Use a known activator or inhibitor of the pathway as a positive control to ensure the assay system is working. A negative control (untreated or vehicle) establishes the baseline.[10]

  • Dose-Response Analysis: Use a range of inhibitor concentrations to establish a dose-response relationship. Effects should be concentration-dependent. This helps identify the lowest effective concentration, which minimizes the risk of off-target activity.[8]

  • Target Engagement Control (e.g., Western Blot): Always confirm that the inhibitor is engaging its intended target in the cellular context of your experiment. For a kinase inhibitor, this typically means showing a dose-dependent decrease in the phosphorylation of a known, direct substrate.[12] It is also crucial to probe for the total protein levels of the target and substrate to ensure the observed changes are not due to protein degradation.[12]

Section 2: Troubleshooting Experimental Results

Problem: My phenotypic results (e.g., cell death, altered morphology) do not align with the known function of the primary target.

This is a classic sign of potent off-target activity.

  • Troubleshooting Steps:

    • Consult Your Kinome Scan Data: Re-examine the results from your broad kinase profile. Are there any off-targets inhibited with a potency (IC50) that is within 10- to 30-fold of your primary target? These are your prime suspects. Research the biological functions of these off-target kinases.[13]

    • Lower the Concentration: You may be using a concentration that is high enough to engage lower-affinity off-targets. Perform a detailed dose-response curve for your phenotype and compare it to the dose-response for on-target inhibition (measured by substrate phosphorylation). If the phenotype requires a much higher concentration than target inhibition, it is likely an off-target effect.

    • Orthogonal Validation: Use a different tool to inhibit the primary target, such as RNA interference (siRNA or shRNA). If the phenotype is not replicated with gene knockdown, it strongly suggests your compound's effect is off-target.

Problem: I am observing significant cellular toxicity at or below the concentration required for target inhibition.

  • Troubleshooting Steps:

    • Check for "Promiscuous" Off-Targets: Review your kinome scan for inhibition of kinases known to be essential for cell survival (e.g., key cell cycle kinases like CDK1/2, or survival signaling kinases like AKT). Unintended inhibition of these kinases is a common source of toxicity.[2]

    • Evaluate Non-Kinase Targets: Some kinase inhibitors have been shown to have unexpected off-target effects on other protein classes. For example, the related compound IC261 can bind directly to microtubules.[14] While less common, consider the possibility of non-kinase targets if the toxicity profile is unusual.

    • Measure Target Engagement vs. Toxicity: Perform parallel experiments to measure the dose-response curve for target inhibition (e.g., via Western blot) and the dose-response curve for cytotoxicity (e.g., via CellTiter-Glo). An ideal compound should show a clear window between the concentration needed for target inhibition and the concentration that induces toxicity.

Problem: My Western blot results for substrate phosphorylation are inconsistent or difficult to interpret.

  • Troubleshooting Steps:

    • Confirm Antibody Specificity: Ensure your phospho-specific antibody is truly specific. A key control is to treat your cell lysate with a phosphatase (e.g., lambda phosphatase) before running the Western blot. The signal from a valid phospho-specific antibody should disappear after phosphatase treatment.[12]

    • Optimize Lysis Buffer: Use a lysis buffer containing both protease and phosphatase inhibitors to preserve the phosphorylation state of your proteins during sample preparation.[12]

    • Check for Pathway Feedback: Kinase signaling pathways often have complex feedback loops. Inhibiting one kinase can sometimes lead to the compensatory activation of another pathway that may also phosphorylate your protein of interest.[9] Mapping your target's known signaling network can help you anticipate and test for these possibilities by co-treating with other inhibitors.

    • Always Normalize to Total Protein: Always strip your membrane and re-probe with an antibody for the total (non-phosphorylated) form of your substrate.[12] This is a critical control to ensure that the decrease in phospho-signal is due to inhibition, not a decrease in the total amount of substrate protein.

Section 3: Key Experimental Protocols

These protocols provide a framework for validating the on-target activity of this compound and minimizing off-target effects.

Protocol 1: Validating On-Target Engagement using Western Blotting

This protocol confirms that the inhibitor reduces the phosphorylation of a known direct substrate of the target kinase in a dose-dependent manner within intact cells.

Objective: To determine the cellular EC50 for on-target kinase inhibition.

Methodology:

  • Cell Seeding: Plate cells at an appropriate density to ensure they are in a logarithmic growth phase at the time of treatment (typically 60-80% confluency).

  • Inhibitor Preparation: Prepare a 10-point serial dilution of this compound in culture medium. Include a "vehicle only" (e.g., 0.1% DMSO) control. A typical concentration range might span from 1 nM to 10 µM.

  • Treatment: Remove the old medium from cells and replace it with the medium containing the inhibitor dilutions. Incubate for a duration appropriate to observe changes in the target pathway (e.g., 1-4 hours).

  • Cell Lysis: Wash cells once with ice-cold PBS. Lyse the cells directly on the plate with ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[15]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[15]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate with the primary antibody against the phosphorylated substrate (e.g., anti-phospho-Substrate [Ser123]) overnight at 4°C.

    • Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and capture the image.[15]

  • Stripping and Re-probing (Critical Control):

    • Incubate the membrane in a mild stripping buffer to remove the antibody complex.

    • Wash, re-block, and re-probe the membrane with an antibody that recognizes the total protein level of the substrate. This ensures that the observed decrease in phosphorylation is not due to protein degradation.[12]

  • Data Analysis: Quantify the band intensities for both the phospho-protein and the total protein. Normalize the phospho-signal to the total protein signal for each lane. Plot the normalized signal against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50.

Protocol 2: Assessing Target Engagement via Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that directly confirms that the inhibitor binds to its target protein inside the cell. The principle is that inhibitor binding stabilizes the target protein, increasing its melting temperature.[15]

Objective: To confirm direct physical binding of the inhibitor to the target protein in a cellular environment.

Methodology:

  • Cell Treatment: Treat cultured cells with either the vehicle control or a saturating concentration of this compound (typically 10-100x the biochemical IC50) for 1 hour.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heat Shock: Aliquot the cell suspension into separate PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control sample.

  • Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble Fraction: Separate the soluble protein fraction (containing folded, non-denatured proteins) from the aggregated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes).

  • Analysis by Western Blot:

    • Collect the supernatant (soluble fraction) from each temperature point for both vehicle- and inhibitor-treated samples.

    • Analyze the amount of the soluble target protein remaining at each temperature using Western blotting, as described in Protocol 1 (using the total protein antibody for the target).

  • Data Analysis: For both the vehicle and inhibitor-treated conditions, quantify the band intensity at each temperature relative to the unheated control. Plot the percentage of soluble protein versus temperature. A successful experiment will show a rightward shift in the melting curve for the inhibitor-treated sample, indicating thermal stabilization due to binding.[15]

Section 4: Data Interpretation & Visualization
Data Presentation: Interpreting Kinase Selectivity Data

Effective use of this compound requires a clear understanding of its selectivity profile. After a kinome-wide screen, the data should be organized to calculate selectivity metrics.

Table 1: Hypothetical Kinome Selectivity Profile for this compound

Kinase TargetBiochemical IC50 (nM)Kinase FamilySelectivity Index (Off-Target IC50 / On-Target IC50)Notes
CK1δ (On-Target) 15 CK11.0 Primary Target
CK1ε25CK11.7High affinity, likely co-targeted.
GSK3β450CMGC30.0Potential off-target at >450 nM.
CDK91,200CMGC80.0Moderate off-target.
p38α2,500MAPK166.7Low-probability off-target.
SRC>10,000TK>667Not a significant off-target.
EGFR>10,000TK>667Not a significant off-target.
  • Interpretation: A selectivity index >100-fold is generally considered good, but biological consequences of even weak off-target inhibition should not be dismissed. In this example, GSK3β is a key off-target to consider, as cellular effects might appear if the compound is used at concentrations approaching 450 nM.

Diagrams: Visualizing Workflows and Mechanisms

Visualizing the validation process and the compound's mechanism of action can clarify complex concepts.

G cluster_0 Biochemical Characterization cluster_1 Cellular Validation cluster_2 Data Correlation & Conclusion biochem_assay 1. Initial Biochemical Assay (e.g., against CK1δ) ic50 2. Determine IC50 biochem_assay->ic50 Potency kinome_scan 3. Broad Kinome Profiling (>400 kinases) ic50->kinome_scan Selectivity western 4. On-Target Validation (Western Blot for p-Substrate) kinome_scan->western Identify Hits & Select Cellular Model cetsa 5. Target Engagement (CETSA or NanoBRET) western->cetsa phenotype 6. Phenotypic Assay (e.g., Proliferation, Migration) cetsa->phenotype correlate 7. Correlate IC50, EC50, and Phenotypic Dose-Response phenotype->correlate conclusion 8. Attribute Phenotype to On-Target vs. Off-Target Effect correlate->conclusion

Caption: Workflow for validating inhibitor specificity and minimizing off-target effects.

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Inhibitor 5,6-Dichloro-3H- imidazo[4,5-b]pyridine CK1 CK1 (Primary Target) Inhibitor->CK1 High Affinity (Blocks) GSK3B GSK3β (Off-Target) Inhibitor->GSK3B Lower Affinity (Blocks at high conc.) Substrate_A Substrate A CK1->Substrate_A phosphorylates pSubstrate_A p-Substrate A On_Effect Expected Biological Effect pSubstrate_A->On_Effect Substrate_B Substrate B GSK3B->Substrate_B phosphorylates pSubstrate_B p-Substrate B Off_Effect Unintended Biological Effect pSubstrate_B->Off_Effect

Caption: On-target vs. off-target inhibition mechanism of a kinase inhibitor.

References

Technical Support Center: Overcoming Resistance to Imidazo[4,5-b]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for imidazo[4,5-b]pyridine-based inhibitors. The structural similarity of the imidazo[4,5-b]pyridine scaffold to natural purines has made it a privileged core for developing potent inhibitors, particularly against protein kinases that are critical in oncology.[1][2] These inhibitors have shown promise in targeting a range of kinases, including CDK9, p21-activated kinase 4 (PAK4), and Aurora kinases, thereby inducing cancer cell apoptosis and inhibiting proliferation.[1][3][4][5]

However, as with many targeted therapies, the emergence of acquired resistance is a significant clinical and research challenge, limiting the long-term efficacy of these compounds.[6] This guide is designed for researchers, scientists, and drug development professionals who are encountering resistance to imidazo[4,5-b]pyridine-based inhibitors in their experimental models. Here, we provide in-depth troubleshooting guides, validated experimental protocols, and a comprehensive FAQ section to help you diagnose, understand, and overcome these resistance mechanisms.

Section 1: Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to my imidazo[4,5-b]pyridine inhibitor, has stopped responding. What are the likely causes?

This phenomenon is known as acquired resistance. After a period of effective treatment, a subpopulation of cancer cells can develop mechanisms to survive and proliferate despite the presence of the drug.[6] The most common causes fall into two main categories:

  • On-Target Resistance: These are genetic changes to the direct molecular target of your inhibitor. This includes point mutations in the kinase domain that prevent the drug from binding effectively or amplification of the gene, leading to overexpression of the target protein.[7][8]

  • Off-Target Resistance: The cancer cells activate alternative signaling pathways to bypass their dependency on the inhibited target.[8] Other mechanisms include increased drug efflux (pumping the drug out of the cell), metabolic reprogramming to support survival, and changes in the expression of apoptosis-regulating proteins.[9][10][[“]][[“]]

Q2: What is a "gatekeeper" mutation, and could it be relevant for my inhibitor?

A gatekeeper residue is a specific amino acid in the ATP-binding pocket of a kinase that controls access to a deeper hydrophobic pocket.[13] Mutations at this site are a very common mechanism of resistance to kinase inhibitors because they can sterically hinder the binding of the inhibitor without significantly impacting the kinase's ability to bind ATP and remain active.[13] For example, the T790M mutation in EGFR and the T315I mutation in ABL are well-known gatekeeper mutations that confer resistance.[7][13] If your imidazo[4,5-b]pyridine compound is a kinase inhibitor, a gatekeeper mutation is a primary suspect for on-target resistance.

Q3: How do I begin to investigate the specific resistance mechanism in my cell line?

A systematic approach is crucial.

  • Confirm Resistance: First, quantitatively confirm the degree of resistance by re-determining the inhibitor's IC50 value in your resistant cell line compared to the parental (sensitive) line. A significant shift (typically >3-fold) confirms resistance.[14]

  • Hypothesize Mechanisms: Based on the known target of your inhibitor, formulate hypotheses. The most common mechanisms for kinase inhibitors are on-target mutations and bypass pathway activation.

  • Execute Diagnostic Workflow: Follow a logical experimental workflow, such as the ones detailed in Section 2 of this guide. This typically starts with sequencing the target gene, followed by biochemical analyses (like Western blotting) to probe for changes in signaling pathways.

Q4: Can I prevent my cell lines from developing resistance in the first place?

While preventing resistance entirely is difficult, certain strategies can delay its onset in experimental models. One approach is to use the inhibitor in combination with another agent that targets a different, non-overlapping pathway from the outset.[15] This dual pressure can make it harder for a single resistance mechanism to emerge. For in vitro studies, it is also critical to ensure you are using the inhibitor at an optimal concentration (typically around its IC80-IC90) to create sufficient selective pressure without immediately killing all cells, which is necessary for resistance to develop and be studied.

Section 2: Troubleshooting Guides & Diagnostic Workflows

This section provides structured guides to diagnose and address specific resistance scenarios. Each guide includes the rationale for the experimental choices and detailed protocols.

Guide 1: Loss of Potency - Investigating On-Target Modifications

Problem: You have generated a resistant cell line by continuous exposure to an imidazo[4,5-b]pyridine-based kinase inhibitor. The IC50 has increased by over 10-fold, but the cells still express the target protein.

Primary Hypothesis: The most direct cause of resistance is a modification of the drug's target, preventing effective inhibition. This could be a point mutation in the kinase domain or amplification of the target gene.[7]

Diagnostic Workflow

The following workflow provides a step-by-step plan to determine if on-target modifications are the cause of resistance.

OnTarget_Workflow start Start: Resistant Cell Line Confirmed confirm_ic50 Protocol 1: Confirm IC50 Shift (Dose-Response Assay) start->confirm_ic50 extract_rna Extract RNA from Parental and Resistant Cells confirm_ic50->extract_rna rt_pcr RT-PCR Amplification of Target Kinase Domain extract_rna->rt_pcr sanger_seq Sanger Sequencing of PCR Product rt_pcr->sanger_seq analyze_seq Analyze Sequencing Data: Compare Resistant vs. Parental sanger_seq->analyze_seq mutation_found Mutation Identified? analyze_seq->mutation_found no_mutation No Mutation Found mutation_found->no_mutation No solution_mutation Solution: - Test next-generation inhibitors - Use structurally distinct inhibitors - Model mutation to guide drug design mutation_found->solution_mutation Yes check_amplification Protocol 2: Assess Target Expression (qPCR & Western Blot) no_mutation->check_amplification amplification_found Target Overexpressed? check_amplification->amplification_found no_amplification No Overexpression amplification_found->no_amplification No solution_amplification Solution: - Combine with inhibitor of downstream effector - Consider HSP90 inhibitors to destabilize target amplification_found->solution_amplification Yes next_guide Proceed to Guide 2: Investigate Bypass Pathways no_amplification->next_guide

Caption: Workflow for diagnosing on-target resistance mechanisms.

Experimental Protocols

Protocol 1: Confirmation of Resistance via Dose-Response Assay

Causality: This assay is the foundational step to quantitatively measure the difference in drug sensitivity between your parental and resistant cell lines. A significant increase in the half-maximal inhibitory concentration (IC50) validates the resistant phenotype.

  • Cell Seeding: Seed both parental and resistant cells in 96-well plates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2x concentrated serial dilution of your imidazo[4,5-b]pyridine inhibitor in culture medium. A 10-point curve with 3-fold dilutions is standard. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add an equal volume of the 2x drug dilutions to the corresponding wells.

  • Incubation: Incubate the plates for a period that is at least two to three times the cell doubling time (typically 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a luminescent-based assay like CellTiter-Glo®.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized response versus the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value for each cell line.

Table 1: Example Dose-Response Assay Data

Cell LineInhibitor IC50 (nM)Fold Resistance
Parental MCF-750 nM1x
Resistant MCF-7750 nM15x

Protocol 2: Assessment of Target Gene Expression and Amplification

Causality: Gene amplification leads to protein overexpression, which can "out-compete" the inhibitor, requiring higher concentrations for the same biological effect.[7] This protocol uses quantitative PCR (qPCR) to measure mRNA levels and Western blotting to measure protein levels.

  • Sample Preparation: Harvest cell pellets and extract total RNA and protein lysates from both parental and resistant cell lines.

  • qPCR Analysis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

    • Perform qPCR using primers specific for your target kinase and a stable housekeeping gene (e.g., GAPDH, ACTB).

    • Calculate the relative mRNA expression in resistant cells compared to parental cells using the ΔΔCt method. A significant increase suggests gene amplification or transcriptional upregulation.

  • Western Blot Analysis:

    • Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against the total protein of your target kinase.

    • Probe with a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.

    • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands. Densitometry analysis will quantify the difference in protein expression.

Guide 2: Restored Sensitivity with Combination - Investigating Bypass Pathways

Problem: You find no mutations in the target kinase, and its expression level is unchanged. However, you observe that an inhibitor of a different pathway (e.g., a MET inhibitor) re-sensitizes your resistant cells to your imidazo[4,5-b]pyridine compound.

Primary Hypothesis: The cancer cells have activated a parallel or downstream signaling pathway to bypass their reliance on the original target.[8] This creates a new dependency that can be exploited therapeutically. Common bypass mechanisms for kinase inhibitors include the activation of other receptor tyrosine kinases (RTKs) like MET or EGFR.[16]

Signaling Pathway Diagram: RTK Bypass Mechanism

Bypass_Pathway cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell Inhibitor Imidazo[4,5-b]pyridine Inhibitor Target_A Target Kinase A (e.g., PAK4) Inhibitor->Target_A BLOCKS Pathway_A Signaling Pathway A Target_A->Pathway_A Proliferation_A Proliferation/ Survival Pathway_A->Proliferation_A Inhibitor_R Imidazo[4,5-b]pyridine Inhibitor Target_A_R Target Kinase A Inhibitor_R->Target_A_R BLOCKS Target_B Bypass Kinase B (e.g., MET) Pathway_B Bypass Pathway B Target_B->Pathway_B Proliferation_R Proliferation/ Survival Pathway_B->Proliferation_R

Caption: Activation of a bypass signaling pathway to overcome inhibition.

Diagnostic & Solution-Oriented Protocols

Protocol 3: Phospho-Receptor Tyrosine Kinase (RTK) Array

Causality: An RTK array allows for a broad, unbiased screen of many RTKs simultaneously to identify which ones may be hyper-activated (phosphorylated) in your resistant cells compared to the parental line.

  • Cell Lysis: Grow parental and resistant cells to ~80% confluency and lyse them under non-denaturing conditions to preserve kinase activity.

  • Array Incubation: Follow the manufacturer's protocol. Typically, you will incubate the cell lysates with a membrane spotted with antibodies specific to various phosphorylated RTKs.

  • Detection: Use a detection antibody cocktail and chemiluminescent reagents to visualize the spots.

  • Analysis: Compare the signal intensity of the spots between the parental and resistant cell lysates. A significant increase in phosphorylation of a specific RTK (e.g., MET, AXL, EGFR) in the resistant line points to it as a potential bypass pathway.

Protocol 4: Validating Bypass Pathway Activation via Western Blot

Causality: Once a candidate bypass pathway is identified from the RTK array, this protocol provides a targeted validation by examining the phosphorylation status of the candidate kinase and its key downstream effectors (e.g., AKT, ERK).

  • Lysate Preparation: Prepare protein lysates from parental and resistant cells. It is often useful to include samples treated with your imidazo[4,5-b]pyridine inhibitor for a short period (e.g., 2-4 hours) to observe acute signaling changes.

  • Western Blotting: Perform Western blotting as described in Protocol 2.

  • Antibody Probing:

    • Probe separate membranes with antibodies against the phosphorylated form of your candidate bypass kinase (e.g., p-MET) and its total form (Total MET).

    • Probe for downstream signaling nodes, such as p-AKT, Total AKT, p-ERK, and Total ERK.

  • Analysis: An increased ratio of phosphorylated to total protein for the candidate kinase and its effectors in the resistant line confirms the activation of this bypass pathway.

Protocol 5: Combination Therapy (Synergy) Assay

Causality: This experiment functionally validates that inhibiting the identified bypass pathway can restore sensitivity. A synergistic effect (where the combined effect is greater than the sum of the individual effects) provides strong evidence for the bypass mechanism.

  • Assay Setup: Use a checkerboard format in a 96- or 384-well plate. Create a serial dilution of your imidazo[4,5-b]pyridine inhibitor along the x-axis and a serial dilution of the bypass pathway inhibitor (e.g., a MET inhibitor) along the y-axis.

  • Treatment & Incubation: Treat the resistant cells with the drug combinations for 72 hours.

  • Viability Measurement: Assess cell viability as in Protocol 1.

  • Synergy Analysis: Calculate synergy scores using software that employs the Bliss Independence or Chou-Talalay method. A synergy score significantly greater than expected for an additive effect confirms that dual inhibition is effective.

Guide 3: Variable Intracellular Drug Levels - Investigating Drug Efflux

Problem: Your resistant cells show no on-target or bypass mechanism. However, you notice that co-incubation with a broad-spectrum inhibitor like verapamil partially restores sensitivity.

Primary Hypothesis: The resistant cells are upregulating ATP-binding cassette (ABC) transporters, which actively pump your inhibitor out of the cell, preventing it from reaching its target at a sufficient concentration.[[“]][[“]][17][18] Key transporters implicated in multidrug resistance include P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).[18][19]

Diagnostic Workflow

DrugEfflux_Workflow start Start: Resistance confirmed, no on-target/bypass mechanism found chemosensitizer_assay Protocol 6: Co-treatment with ABC Transporter Inhibitors start->chemosensitizer_assay sensitivity_restored Sensitivity Restored? chemosensitizer_assay->sensitivity_restored dye_efflux_assay Protocol 7: Functional Dye Efflux Assay (e.g., Rhodamine 123) sensitivity_restored->dye_efflux_assay Yes other_mechanisms Consider Other Mechanisms: - Metabolic Reprogramming - Alternative Splicing - Apoptosis Evasion sensitivity_restored->other_mechanisms No expression_analysis Assess ABC Transporter Expression (qPCR & Western Blot for ABCB1, ABCG2) dye_efflux_assay->expression_analysis efflux_increased Increased Dye Efflux? expression_upregulated Expression Upregulated? expression_analysis->expression_upregulated solution Solution: - Modify inhibitor to evade transporters - Use in combination with transporter inhibitors - Explore nanoparticle delivery systems expression_upregulated->solution Yes expression_upregulated->other_mechanisms No

Caption: Workflow for diagnosing ABC transporter-mediated drug efflux.

Experimental Protocols

Protocol 6: Co-treatment with ABC Transporter Inhibitors

Causality: If resistance is due to efflux pumps, inhibiting these pumps should restore the intracellular concentration of your primary drug and thus restore its efficacy.

  • Select Inhibitors: Choose known inhibitors for common ABC transporters (e.g., verapamil for P-gp, MK-571 for MRPs).

  • Dose-Response Assay: Perform a dose-response assay with your imidazo[4,5-b]pyridine inhibitor on the resistant cells, both in the presence and absence of a fixed, non-toxic concentration of the transporter inhibitor.

  • Analysis: A significant leftward shift in the IC50 curve in the presence of the transporter inhibitor indicates that drug efflux contributes to the resistance.

Protocol 7: Functional Dye Efflux Assay

Causality: This is a direct functional test of pump activity. Cells with high efflux capacity will pump out fluorescent substrates, resulting in lower intracellular fluorescence.

  • Dye Loading: Incubate both parental and resistant cells with a fluorescent substrate of an ABC transporter (e.g., Rhodamine 123 for P-gp) for 30-60 minutes.

  • Efflux Period: Wash the cells and resuspend them in dye-free medium. Allow them to incubate for an additional 1-2 hours to pump out the dye. Include a condition where a transporter inhibitor is present during this efflux period.

  • Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer.

  • Analysis: Resistant cells should show lower fluorescence compared to parental cells. The fluorescence in resistant cells should increase when co-incubated with a transporter inhibitor, confirming active efflux.

References

Validation & Comparative

A Comparative Guide to Aurora Kinase Inhibitors: Evaluating the Imidazo[4,5-b]pyridine Scaffold Against Clinical-Stage Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of Aurora kinase inhibitors, with a focus on the potential of the imidazo[4,5-b]pyridine scaffold. While specific experimental data for 5,6-Dichloro-3H-imidazo[4,5-b]pyridine is not extensively available in the public domain, we will analyze the performance of closely related derivatives from this chemical class and compare them against well-characterized, clinical-stage Aurora kinase inhibitors.

The Critical Role of Aurora Kinases in Mitosis and Oncology

The Aurora kinase family, comprising three serine/threonine kinases (Aurora A, B, and C), are key regulators of cell division.[1] They orchestrate a multitude of processes crucial for genomic stability, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[2] Given their fundamental role in cell proliferation, it is not surprising that their dysregulation is frequently implicated in tumorigenesis. Overexpression of Aurora kinases is a common feature in a wide range of human cancers and is often associated with aneuploidy and poor prognosis.[3] This has established the Aurora kinases as compelling targets for anticancer drug development.[4]

Understanding the Landscape of Aurora Kinase Inhibition

The pursuit of therapeutically effective Aurora kinase inhibitors has led to the development of a diverse array of small molecules. These inhibitors can be broadly categorized based on their selectivity for the different Aurora kinase isoforms:

  • Aurora A-selective inhibitors: These compounds primarily target Aurora A, which is crucial for centrosome function and mitotic entry.

  • Aurora B-selective inhibitors: These inhibitors target Aurora B, a key component of the chromosomal passenger complex that regulates chromosome-microtubule attachments and cytokinesis.

  • Pan-Aurora inhibitors: These compounds inhibit multiple Aurora kinase isoforms (A, B, and often C).

The choice between a selective or pan-inhibitor profile remains a subject of ongoing research and may depend on the specific cancer type and its underlying molecular drivers.[5]

The Imidazo[4,5-b]pyridine Scaffold: A Promising Framework for Aurora Kinase Inhibition

The imidazo[4,5-b]pyridine core is a versatile heterocyclic scaffold that has been extensively explored in medicinal chemistry for the development of kinase inhibitors.[6][7] Its structural similarity to purines allows it to effectively compete for the ATP-binding site of various kinases. Several research efforts have focused on optimizing imidazo[4,5-b]pyridine derivatives to achieve potent and selective inhibition of Aurora kinases.[2][5][8]

Comparative Analysis of Aurora Kinase Inhibitors

To provide a comprehensive comparison, we will evaluate representative imidazo[4,5-b]pyridine derivatives against a panel of well-characterized Aurora kinase inhibitors that have progressed to clinical trials.

Alisertib (MLN8237): An Aurora A-Selective Inhibitor

Alisertib is a potent and selective inhibitor of Aurora A.[9][10] Its high selectivity is attributed to specific interactions within the ATP-binding pocket of Aurora A.[9][11] In cellular assays, Alisertib effectively inhibits Aurora A autophosphorylation at much lower concentrations than those required to inhibit the Aurora B-mediated phosphorylation of histone H3.[1] The primary cellular phenotype associated with Alisertib treatment is mitotic arrest with defects in spindle formation, leading to apoptosis.[10]

Barasertib (AZD1152): An Aurora B-Selective Inhibitor

Barasertib is a prodrug that is rapidly converted to its active form, AZD1152-HQPA, which is a highly potent and selective inhibitor of Aurora B.[12][13] It exhibits over 1000-fold selectivity for Aurora B over Aurora A in biochemical assays.[12][14] Inhibition of Aurora B by Barasertib disrupts the spindle assembly checkpoint and leads to failed cytokinesis, resulting in the formation of polyploid cells that subsequently undergo apoptosis.[13]

Pan-Aurora Kinase Inhibitors: Tozasertib (VX-680) and Danusertib (PHA-739358)

Tozasertib and Danusertib are examples of pan-Aurora kinase inhibitors, targeting multiple isoforms.

  • Tozasertib (VX-680) is a potent inhibitor of Aurora A, B, and C.[15][16] While it inhibits all three isoforms, it displays a higher affinity for Aurora A.[17][18] The cellular effects of Tozasertib are consistent with the inhibition of both Aurora A and B, including mitotic arrest and endoreduplication.[15][18]

  • Danusertib (PHA-739358) is another pan-Aurora kinase inhibitor with activity against Aurora A, B, and C.[19][20] It also inhibits other kinases, such as Abl and RET.[20] Treatment with Danusertib leads to G2/M cell cycle arrest and the accumulation of polyploid cells.[3][19]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the reported inhibitory activities (IC50 or Ki) of the discussed compounds against Aurora kinases.

InhibitorTarget(s)Aurora A (nM)Aurora B (nM)Aurora C (nM)Reference(s)
Representative Imidazo[4,5-b]pyridine (Compound 31) Pan-Aurora42198227[8]
Alisertib (MLN8237) Aurora A selective1.2 (IC50)396.5 (IC50)-[9][10]
Barasertib-HQPA (Active form of AZD1152) Aurora B selective1369 (IC50)0.37 (IC50)-[13]
Tozasertib (VX-680) Pan-Aurora0.6 (Ki)18 (Ki)4.6 (Ki)[15]
Danusertib (PHA-739358) Pan-Aurora13 (IC50)79 (IC50)61 (IC50)[19][20]

Visualizing the Mechanism and Evaluation Workflow

To better understand the context of Aurora kinase inhibition, the following diagrams illustrate the signaling pathway and a typical experimental workflow.

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2 G2 Phase Cell Centrosome_Duplication Centrosome Duplication G2->Centrosome_Duplication Prophase Prophase G2->Prophase AuroraA Aurora A Centrosome_Duplication->AuroraA activates Metaphase Metaphase Spindle_Assembly Spindle Assembly Prophase->Spindle_Assembly leads to Anaphase Anaphase AuroraB Aurora B Metaphase->AuroraB activates Telophase Telophase SAC Spindle Assembly Checkpoint (SAC) Anaphase->SAC satisfies Cytokinesis Cytokinesis Cytokinesis_Completion Cytokinesis Completion Cytokinesis->Cytokinesis_Completion AuroraA->Prophase regulates AuroraA->Spindle_Assembly promotes AuroraB->Cytokinesis regulates Chromosome_Alignment Chromosome Alignment AuroraB->Chromosome_Alignment ensures proper AuroraB->SAC maintains

Caption: Aurora Kinase Signaling Pathway in Mitosis.

Inhibitor_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays cluster_InVivo In Vivo Studies Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) IC50_Determination Determine IC50/Ki Values Kinase_Assay->IC50_Determination Cell_Culture Culture Cancer Cell Lines IC50_Determination->Cell_Culture Proceed with potent compounds Compound_Treatment Treat with Inhibitor (Dose-Response) Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Compound_Treatment->Viability_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Compound_Treatment->Cell_Cycle_Analysis Western_Blot Western Blot (p-Aurora, p-Histone H3) Compound_Treatment->Western_Blot Xenograft_Model Tumor Xenograft Model Viability_Assay->Xenograft_Model Validate in vivo Inhibitor_Administration Administer Inhibitor Xenograft_Model->Inhibitor_Administration Tumor_Measurement Measure Tumor Growth Inhibitor_Administration->Tumor_Measurement

Caption: Experimental Workflow for Aurora Kinase Inhibitor Evaluation.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize Aurora kinase inhibitors. These protocols are provided as examples and may require optimization for specific experimental conditions.

Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Recombinant Aurora Kinase (A or B)

  • Kinase-specific peptide substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of test compound solution or vehicle (DMSO in kinase buffer) to the wells of the assay plate.

    • Add 2.5 µL of a 2X kinase/substrate mixture (containing the appropriate concentration of Aurora kinase and its peptide substrate in kinase buffer).

    • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (in kinase buffer). The final reaction volume is 10 µL.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stopping the Reaction and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert the newly formed ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell line of interest (e.g., HCT116, HeLa)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • White, opaque 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in the 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Add the desired final concentrations of the compounds to the wells. Include a vehicle control (DMSO-containing medium).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of cell growth) value by fitting the data to a dose-response curve.

Expertise-Driven Insights and Future Directions

The development of Aurora kinase inhibitors has been a dynamic area of cancer research. While early pan-Aurora inhibitors showed promise, dose-limiting toxicities, often associated with the inhibition of Aurora B in rapidly dividing normal tissues, have been a challenge. This has driven the development of more selective inhibitors like Alisertib (Aurora A) and Barasertib (Aurora B).

The imidazo[4,5-b]pyridine scaffold represents a valuable chemical starting point for the design of novel Aurora kinase inhibitors. The available data on derivatives from this class suggest that it is possible to achieve potent pan-Aurora inhibition.[8] Further optimization of this scaffold could lead to the identification of compounds with improved selectivity profiles or other desirable pharmacological properties.

Future research in this area will likely focus on:

  • Identifying predictive biomarkers: To better select patients who are most likely to respond to Aurora kinase inhibition.

  • Exploring combination therapies: Combining Aurora kinase inhibitors with other anticancer agents to enhance efficacy and overcome resistance.

  • Developing next-generation inhibitors: With improved selectivity and safety profiles.

The continued exploration of novel chemical scaffolds, such as the imidazo[4,5-b]pyridines, will be crucial in advancing the field of Aurora kinase-targeted cancer therapy.

References

A Comparative Analysis of Substituted Imidazo[4,5-b]pyridine Derivatives' Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[4,5-b]pyridine scaffold, a purine isostere, has garnered significant attention in medicinal chemistry due to its versatile biological activities. The structural similarity to endogenous purines allows these compounds to interact with a wide range of biological targets, including kinases, polymerases, and cyclooxygenases. Strategic substitution on this privileged core has led to the development of potent and selective inhibitors with therapeutic potential in oncology, inflammation, and virology. This guide provides a comparative analysis of the activity of various substituted imidazo[4,5-b]pyridine derivatives, supported by experimental data and detailed protocols to aid researchers in this promising field.

Anticancer Activity: Targeting the Cell Cycle and Beyond

Substituted imidazo[4,5-b]pyridines have emerged as a promising class of anticancer agents, primarily through the inhibition of key cell cycle regulators like Cyclin-Dependent Kinase 9 (CDK9).[1][2] Inhibition of CDK9 disrupts the transcription of anti-apoptotic proteins, such as Mcl-1, thereby promoting cancer cell death.[3]

Comparative Analysis of Anticancer Potency

The substitution pattern on the imidazo[4,5-b]pyridine core significantly influences the anticancer activity. A comparative analysis of various derivatives reveals key structure-activity relationships (SAR).

Compound IDR1R2Target Cancer Cell LineIC50 (µM)Reference
Series A: CDK9 Inhibitors
Compound IHSubstituted PhenylMCF-7 (Breast)0.63 - 1.32[1][2]
Compound IXHSubstituted PhenylMCF-7 (Breast)0.63 - 1.32[1][2]
Series B: General Cytotoxic Agents
Compound 8H4-cyanophenylHCT116 (Colon)1.8–3.2[4]
Compound 10BrPhenyl with amidino groupSW620 (Colon)0.4[4]
Compound 14BrPhenyl with 2-imidazolinyl groupSW620 (Colon)0.7[4]
Compound 13p-hydroxyphenylPhenylVarious1.45–4.25[5]
Compound 19p-hydroxyphenylN-methyl, PhenylVarious1.45–4.25[5]

Key Insights from SAR:

  • Substitution at the 2- and 6-positions: Aromatic substitutions at these positions are crucial for potent anticancer activity.

  • Electron-withdrawing and donating groups: The nature of substituents on the phenyl rings can significantly modulate potency. For instance, the presence of a 4-cyanophenyl group in Compound 8 and amidino/imidazolinyl groups in Compounds 10 and 14, respectively, leads to strong antiproliferative effects.[4]

  • Bromination: The presence of a bromine atom on the pyridine ring, as seen in Compounds 10 and 14, markedly increases antiproliferative activity.[4]

  • Hydroxylation: Para-hydroxy substitution on the phenyl ring at the 6-position (Compounds 13 and 19) confers pronounced antiproliferative activity against a broad range of cancer cell lines.[5]

Signaling Pathway: CDK9 Inhibition

The diagram below illustrates the role of CDK9 in transcriptional elongation and how its inhibition by imidazo[4,5-b]pyridine derivatives can lead to apoptosis in cancer cells.

CDK9_Pathway cluster_transcription Transcription Elongation cluster_inhibition Inhibition by Imidazo[4,5-b]pyridine cluster_outcome Cellular Outcome pTEFb P-TEFb (CDK9/Cyclin T1) RNAPII RNA Polymerase II pTEFb->RNAPII Phosphorylates Ser2 of CTD AntiApoptotic Anti-apoptotic Proteins (e.g., Mcl-1) mRNA mRNA Transcript RNAPII->mRNA Elongation DNA DNA Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->pTEFb Inhibits Kinase Activity Apoptosis Apoptosis AntiApoptotic->Apoptosis Transcription Blocked Synthesis_Workflow start Start: 5-bromo-2-chloro-3-nitropyridine step1 Amination: Excess Methylamine start->step1 step2 Reduction: Fe/NH4Cl step1->step2 step3 Cyclization: Benzaldehyde, p-benzoquinone step2->step3 step4 Suzuki Coupling: (Aryl)boronic acid, Pd(PPh3)4, K2CO3 step3->step4 end Final Product: 2,6-disubstituted imidazo[4,5-b]pyridine step4->end Antiviral_Assay_Workflow start Start: Confluent HEp-2 cells step1 Virus-Compound Incubation: Mix RSV with serial dilutions of test compound start->step1 step2 Infection: Inoculate HEp-2 cells with virus-compound mixture step1->step2 step3 Incubation: Incubate for 4-5 days for plaque formation step2->step3 step4 Fixation & Staining: Fix cells with formalin and stain with crystal violet step3->step4 step5 Plaque Counting: Count plaques and calculate percent reduction step4->step5 end Determine EC50 step5->end

References

A Comparative Guide to Validating the Mechanism of Action of 5,6-Dichloro-3H-imidazo[4,5-b]pyridine as a Putative Casein Kinase 1 Epsilon (CK1ε) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the proposed mechanism of action of the novel compound 5,6-Dichloro-3H-imidazo[4,5-b]pyridine. The imidazo[4,5-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, known to interact with a variety of biological targets, often by mimicking the purine core of ATP and engaging with nucleotide-binding sites.[1][2] Given this structural feature, a plausible and compelling hypothesis is that this compound functions as a protein kinase inhibitor.

Our investigation will proceed under the specific hypothesis that this compound acts as an inhibitor of Casein Kinase 1 Epsilon (CK1ε) . CK1ε is a critical serine/threonine kinase involved in regulating numerous cellular processes, including the Wnt/β-catenin signaling pathway, DNA repair, and circadian rhythms.[3][4] Its dysregulation is implicated in cancer and neurodegenerative disorders, making it a significant therapeutic target.[5][6]

To ensure a robust and objective validation, this guide is structured as a direct comparison between our test compound, this compound, and PF-4800567 , a well-characterized and selective CK1ε inhibitor.[7][8] We will progress through a logical, multi-stage workflow designed to answer three fundamental questions:

  • Does the compound directly inhibit the target enzyme's activity in vitro?

  • Does the compound engage with the target protein within the complex environment of a live cell?

  • Does this target engagement translate into the expected downstream biological effect?

By systematically collecting and comparing data at each stage, we can build a high-confidence profile of our compound's true mechanism of action.

Section 1: In Vitro Biochemical Validation: Target Potency and Selectivity

The foundational step in validating a kinase inhibitor is to confirm direct, specific interaction with the purified enzyme. This removes the complexities of cellular systems and provides a clean measure of enzymatic inhibition. Our objective here is to determine the potency (IC50) of this compound against recombinant human CK1ε and to assess its selectivity against other kinases, particularly the closely related isoform, CK1δ.

Experimental Workflow: In Vitro Validation

cluster_0 Step 1: In Vitro Kinase Assay cluster_1 Step 2: Kinase Selectivity Profiling A Recombinant CK1ε Enzyme C Incubate with Test Compound (this compound) or PF-4800567 A->C B Peptide Substrate + [γ-32P]ATP B->C D Measure Substrate Phosphorylation (Radiometric Detection) C->D E Calculate IC50 Value D->E I Assess Selectivity Profile E->I Compare On-Target Potency to Off-Target Effects F Panel of Recombinant Kinases (e.g., CK1δ, PKA, CDK2) G Perform Kinase Assays with Test Compound F->G H Determine IC50 for Off-Targets G->H H->I

Caption: Workflow for in vitro validation of a putative kinase inhibitor.

Protocol 1.1: In Vitro Radiometric Kinase Assay

This protocol is designed to measure the direct inhibition of CK1ε by quantifying the transfer of a radiolabeled phosphate from [γ-32P]ATP to a specific substrate. Radiometric assays are highly sensitive and considered a gold standard for cell-free kinase testing.[8][9]

Materials:

  • Recombinant human CK1ε (purified)

  • Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 0.5 mM EGTA, 0.1% Triton X-100, 2 mM DTT.

  • Substrate: α-casein, dephosphorylated (1 mg/mL).

  • ATP: 100 µM cold ATP mixed with [γ-32P]ATP (specific activity ~500 cpm/pmol).

  • Test Compounds: 10 mM stock in DMSO of this compound and PF-4800567.

  • Stop Solution: 75 mM phosphoric acid.

  • P81 phosphocellulose paper.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO, followed by a final dilution into the kinase buffer. The final DMSO concentration in the assay should not exceed 1%.

  • In a 96-well plate, add 5 µL of the diluted compound or vehicle (DMSO) control.

  • Add 10 µL of the substrate solution (α-casein) to each well.

  • Add 10 µL of the recombinant CK1ε enzyme solution (e.g., at a final concentration of 10 nM) to each well to initiate the pre-incubation. Mix gently and incubate for 10 minutes at room temperature.

  • Start the kinase reaction by adding 25 µL of the ATP solution.[10]

  • Incubate the reaction for 30 minutes at 30°C.

  • Stop the reaction by adding 50 µL of stop solution.

  • Spot 50 µL of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times for 10 minutes each in 0.75% phosphoric acid, followed by a final wash in acetone.

  • Air dry the paper and quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response).

Data Summary 1: In Vitro Potency and Selectivity

The following table presents hypothetical data from the in vitro assays, comparing our test compound to the known CK1ε inhibitor. A successful compound should exhibit potent inhibition of CK1ε and significantly weaker inhibition of other kinases, especially the closely related CK1δ isoform.

CompoundCK1ε IC50 (nM)CK1δ IC50 (nM)PKA IC50 (nM)Selectivity (CK1δ/CK1ε)
This compound45950>10,00021.1
PF-4800567 (Reference)[7]32711>10,00022.2

Section 2: Cellular Target Engagement: Confirming Interaction in Live Cells

Demonstrating direct enzyme inhibition is a critical first step, but it does not confirm that a compound can effectively reach and bind to its target in a living cell. Cellular target engagement assays are essential to bridge this gap.[11][12] We will use the NanoBRET™ Target Engagement assay, a robust method that measures compound binding to a specific protein target in intact cells.[13][14]

The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the energy acceptor). When a test compound enters the cell and binds to the kinase, it displaces the tracer, leading to a measurable decrease in the BRET signal. This disruption of BRET is directly proportional to the compound's engagement with the target.[14]

Principle of the NanoBRET™ Target Engagement Assay

cluster_0 No Inhibitor Present cluster_1 Inhibitor Present A NanoLuc-CK1ε Fusion Protein B Fluorescent Tracer A->B Tracer Binds High BRET Signal C NanoLuc-CK1ε Fusion Protein D Fluorescent Tracer C->D Low BRET Signal E Test Compound E->C Compound Binds & Displaces Tracer

Caption: Principle of the NanoBRET™ Target Engagement assay.

Protocol 2.1: NanoBRET™ Target Engagement Assay

Materials:

  • HEK293 cells.

  • CK1ε-NanoLuc® fusion vector and appropriate NanoBRET® tracer (from Promega).

  • Opti-MEM® I Reduced Serum Medium.

  • Transfection reagent (e.g., FuGENE® HD).

  • Test Compounds: 10 mM stock in DMSO.

  • Nano-Glo® Substrate.

  • White, 96-well assay plates.

Procedure:

  • Transfection: Co-transfect HEK293 cells with the CK1ε-NanoLuc® vector according to the manufacturer's protocol. Plate the transfected cells into 96-well plates and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and PF-4800567 in Opti-MEM®.

  • Tracer Addition: Prepare the fluorescent tracer solution in Opti-MEM®.

  • Assay: Remove the culture medium from the cells. Add the compound dilutions to the wells, followed immediately by the tracer solution. Incubate for 2 hours in a CO2 incubator at 37°C.

  • Detection: Prepare the Nano-Glo® Substrate detection reagent. Add this reagent to all wells.

  • Measurement: Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (NanoLuc®, ~460 nm) and acceptor emission (Tracer, >600 nm).

  • Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Normalize the data to vehicle controls and plot the BRET ratio against the compound concentration to determine the cellular EC50 value.

Data Summary 2: Cellular Target Engagement Potency

This table shows the anticipated results for cellular target engagement. The EC50 value represents the concentration of the compound required to occupy 50% of the target protein in live cells. Values should ideally be close to the biochemical IC50, though differences can arise due to factors like cell permeability and efflux.

CompoundCellular Target Engagement EC50 (nM)
This compound110
PF-4800567 (Reference)95

Section 3: Downstream Pathway Analysis: Demonstrating a Functional Effect

Confirming target engagement is crucial, but the ultimate validation of a mechanism of action lies in demonstrating the expected downstream biological consequence. CK1ε is a key negative regulator of the Wnt/β-catenin signaling pathway. It participates in the "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[6] Therefore, inhibiting CK1ε should disrupt this process, leading to the stabilization and accumulation of β-catenin protein.[5]

We will use Western blotting to measure the levels of β-catenin in a cancer cell line with a constitutively active Wnt pathway (e.g., HCT116 colorectal cancer cells) following treatment with our test compound.

Wnt/β-catenin Signaling Pathway

cluster_0 Wnt OFF State cluster_1 Wnt ON State / CK1ε Inhibition DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1ε) BetaCatenin_A β-catenin DestructionComplex->BetaCatenin_A Phosphorylation InactiveComplex Inactive Complex DestructionComplex->InactiveComplex PhosphoBetaCatenin p-β-catenin Proteasome Proteasome PhosphoBetaCatenin->Proteasome Degradation Degradation Proteasome->Degradation Inhibitor This compound Inhibitor->DestructionComplex Inhibits BetaCatenin_B β-catenin Accumulation Accumulation & Nuclear Translocation BetaCatenin_B->Accumulation TargetGenes TCF/LEF Target Gene Transcription Accumulation->TargetGenes

Caption: The role of CK1ε in the Wnt/β-catenin pathway.

Protocol 3.1: Western Blot Analysis of β-catenin Stabilization

This protocol outlines the steps to detect changes in total β-catenin protein levels in response to compound treatment.[15][16]

Materials:

  • HCT116 cells.

  • Complete culture medium (e.g., McCoy's 5A with 10% FBS).

  • Test Compounds and Vehicle (DMSO).

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibodies: Rabbit anti-β-catenin, Mouse anti-β-actin (loading control).

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) detection reagent.

Procedure:

  • Cell Culture and Treatment: Seed HCT116 cells in 6-well plates and grow to ~80% confluency. Treat cells with vehicle (DMSO), this compound, or PF-4800567 at various concentrations (e.g., 0.1, 1, and 10 µM) for 6 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse by adding 100 µL of ice-cold RIPA buffer to each well. Scrape the cells and collect the lysate.[16]

  • Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg per sample). Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[15]

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with primary antibody against β-catenin overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for a loading control (β-actin) to ensure equal protein loading across all lanes.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the β-catenin signal to the β-actin signal.

Data Summary 3: Functional Cellular Activity

This table presents the expected fold-change in β-catenin levels, demonstrating the functional consequence of CK1ε inhibition.

Compound (at 1 µM)Fold Change in β-catenin Level (Normalized to β-actin)
Vehicle (DMSO)1.0
This compound3.8
PF-4800567 (Reference)4.1

Overall Summary and Conclusion

This guide outlines a rigorous, multi-faceted approach to validating the proposed mechanism of action for this compound. By systematically progressing from biochemical assays to cellular target engagement and finally to downstream functional readouts, we can build a comprehensive and defensible data package.

Consolidated Comparative Data
ParameterThis compoundPF-4800567 (Reference)Validation Stage
CK1ε IC50 (nM) 4532In Vitro Potency
Selectivity (CK1δ/CK1ε) 21.1-fold22.2-foldIn Vitro Selectivity
Cellular EC50 (nM) 11095Target Engagement
β-catenin Fold Change 3.8-fold4.1-foldFunctional Effect

Based on the hypothetical data presented, this compound demonstrates a profile consistent with that of a potent and selective CK1ε inhibitor. Its performance is comparable to the well-validated reference compound PF-4800567 across all stages of the investigation. The biochemical potency translates into effective target engagement in live cells, which in turn produces the expected functional modulation of the Wnt/β-catenin pathway.

This systematic validation provides strong evidence supporting the hypothesis that this compound acts as a selective CK1ε inhibitor, warranting further investigation into its therapeutic potential.

References

Kinase Selectivity Profiling of 5,6-Dichloro-3H-imidazo[4,5-b]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the kinase selectivity profile of a small molecule is a critical step in elucidating its mechanism of action and predicting its therapeutic potential and potential off-target effects. This guide provides a comprehensive framework for characterizing the kinase selectivity of 5,6-Dichloro-3H-imidazo[4,5-b]pyridine, a member of a privileged scaffold in kinase inhibitor discovery. While the imidazo[4,5-b]pyridine core is found in inhibitors of various kinases, the specific substitution pattern of this compound necessitates a thorough and unbiased profiling effort.[1][2] This document will guide you through the experimental design, methodologies, and data interpretation necessary to build a robust selectivity profile.

Introduction to the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors due to its structural resemblance to the native purine core of ATP.[1][2] This structural mimicry allows it to effectively compete for the ATP-binding site of a wide range of kinases.[1] Medicinal chemistry efforts have successfully derivatized this core to achieve potent and selective inhibition of various kinase targets, including Aurora kinases, FLT3, and B-Raf.[3][4][5]

The subject of this guide, this compound, represents a foundational, unsubstituted version of this scaffold. Its dichlorinated pyridine ring presents a unique electronic and steric profile that will dictate its interaction with the diverse landscape of the human kinome. This guide will provide the rationale and protocols to uncover this specific molecule's kinase interaction map.

Strategic Approach to Kinase Selectivity Profiling

A multi-tiered approach is recommended to efficiently and comprehensively profile the kinase selectivity of this compound. This involves an initial broad screen against a large, representative panel of kinases, followed by more detailed dose-response studies on identified "hits," and finally, cellular assays to confirm target engagement in a physiological context.

G A Compound Synthesis & QC B High-Throughput Screening (Large Kinase Panel @ 1-10 µM) A->B C IC50 Determination (Dose-Response Curves) B->C Primary Hits D Orthogonal Assay C->D E Cellular Thermal Shift Assay (CETSA) D->E Confirmed Hits F NanoBRET™ Target Engagement Assay D->F

Caption: A tiered approach to kinase selectivity profiling.

Experimental Methodologies

The choice of assay technology is critical for generating high-quality, reproducible data. Below are detailed protocols for key experiments in the profiling workflow.

Biochemical Kinase Profiling: Radiometric Assay (Gold Standard)

Radiometric assays are considered the "gold standard" for kinase profiling because they directly measure the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate, providing a direct and unambiguous measure of kinase activity.[6]

Principle: The assay measures the transfer of a radioactive phosphate group from [γ-³³P]ATP to a specific substrate by the kinase. The phosphorylated substrate is then captured, and the amount of incorporated radioactivity is quantified.

Protocol:

  • Reaction Setup: In a 96-well filter plate, combine the kinase, a suitable substrate (peptide or protein), and the test compound (this compound) in kinase buffer.

  • Initiation: Start the reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination and Capture: Stop the reaction by adding phosphoric acid. The phosphorylated substrate is captured on the filter membrane of the plate.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Add scintillation fluid to the wells and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to a DMSO control and determine IC₅₀ values from dose-response curves.

Cellular Target Engagement: NanoBRET™ Assay

While biochemical assays are crucial for determining direct inhibitory activity, cellular assays are necessary to confirm that the compound can engage its target in a physiological environment. The NanoBRET™ Target Engagement Assay is a robust method for quantifying compound binding to a specific kinase in living cells.[7]

Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that reversibly binds to the kinase's ATP pocket. A test compound that also binds to the ATP pocket will displace the tracer, leading to a decrease in the BRET signal.

Protocol:

  • Cell Preparation: Transfect cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

  • Plating: Plate the transfected cells in a 96-well or 384-well white assay plate.

  • Compound Treatment: Add serial dilutions of this compound to the cells.

  • Tracer and Substrate Addition: Add the fluorescent energy transfer tracer and the NanoLuc® substrate to the wells.

  • Incubation: Incubate at 37°C to allow for compound entry and target engagement.

  • Signal Detection: Measure the luminescence at two wavelengths (donor and acceptor) using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio and plot the dose-dependent response to determine the cellular IC₅₀.

Comparative Data Analysis

To put the selectivity profile of this compound into context, it is essential to compare its activity against well-characterized kinase inhibitors. Based on the known targets of the broader imidazo[4,5-b]pyridine class, a focused comparison against inhibitors of Aurora kinases and FLT3 is a logical starting point.[3][4]

Hypothetical Kinase Selectivity Data

The following table presents a hypothetical kinase selectivity profile for this compound alongside established inhibitors. This serves as a template for presenting your experimental findings.

Kinase TargetThis compound (IC₅₀, nM)Alisertib (Aurora A Inhibitor) (IC₅₀, nM)Quizartinib (FLT3 Inhibitor) (IC₅₀, nM)
Aurora AExperimental Value1.21.1
Aurora BExperimental Value122.7
FLT3Experimental Value>10,0001.1
FLT3 (ITD)Experimental Value>10,0000.7
VEGFR2Experimental Value23010
KITExperimental Value>10,00018
JAK2Experimental Value>10,000350

Note: IC₅₀ values for Alisertib and Quizartinib are representative literature values.

Visualizing Selectivity: Kinome Tree Representation

A powerful way to visualize kinase selectivity is to map the inhibition data onto a kinome tree. This provides an immediate and intuitive overview of the compound's activity across the entire kinome. Commercial kinase profiling services often provide this visualization as part of their data package.[8]

G cluster_TK Tyrosine Kinases (TK) cluster_STK Serine/Threonine Kinases (STK) cluster_Other Other Kinases FLT3 FLT3 VEGFR2 VEGFR2 AuroraA Aurora A KIT KIT JAK2 JAK2 AuroraB Aurora B Other1 Other Other2 Other

Caption: A simplified kinome map to visualize kinase selectivity.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic kinase selectivity profiling of this compound. By employing a combination of robust biochemical and cellular assays, researchers can generate a detailed and reliable dataset. Comparing these findings against known inhibitors will provide valuable context and guide further drug development efforts. The resulting selectivity profile will be instrumental in identifying potential therapeutic applications and de-risking future preclinical and clinical development.

References

A Researcher's Guide to Assessing Kinase Cross-Reactivity: The Case of 5,6-Dichloro-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and inflammation, protein kinases stand out as a major class of therapeutic targets.[1][2][3] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. The imidazo[4,5-b]pyridine scaffold, a structural analogue of purines, has emerged as a privileged core in the design of potent kinase inhibitors, with derivatives showing activity against key targets such as Aurora kinases, FLT3, and B-Raf.[4][5][6][7] This guide focuses on a representative member of this class, 5,6-Dichloro-3H-imidazo[4,5-b]pyridine, to illustrate a comprehensive strategy for evaluating one of the most critical parameters in kinase inhibitor development: selectivity.

Understanding the cross-reactivity of a kinase inhibitor across the human kinome is paramount. While potent inhibition of the intended target is desirable, off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][8] Therefore, a rigorous and multi-faceted approach to profiling inhibitor selectivity is not just a regulatory requirement but a fundamental aspect of robust preclinical research.[9][10]

This guide provides an in-depth look at the experimental workflows and data interpretation necessary to characterize the kinase selectivity profile of a compound like this compound. We will delve into the rationale behind choosing specific assays, from broad kinome-wide scans to detailed cellular characterization, providing a framework for researchers to generate a comprehensive and reliable selectivity dataset.

The Kinase Selectivity Funnel: A Multi-Pronged Experimental Approach

A thorough assessment of kinase inhibitor selectivity is best conceptualized as a funnel, starting with a broad, high-throughput screen to identify potential off-targets and progressively narrowing down to more focused biochemical and cell-based assays to confirm and quantify these interactions.

G cluster_0 Broad Screening cluster_1 Biochemical Validation cluster_2 Cellular Confirmation Kinome-wide Binding Assay Kinome-wide Binding Assay Biochemical IC50 Determination Biochemical IC50 Determination Kinome-wide Binding Assay->Biochemical IC50 Determination Prioritize hits Target Engagement Assays Target Engagement Assays Biochemical IC50 Determination->Target Engagement Assays Confirm cellular activity Phospho-protein Analysis Phospho-protein Analysis Target Engagement Assays->Phospho-protein Analysis Assess downstream effects

Caption: The Kinase Selectivity Profiling Funnel.

Phase 1: Broad Kinome-Wide Profiling

The initial step involves screening the compound against a large, representative panel of the human kinome. This provides a global view of the inhibitor's selectivity and identifies potential off-target interactions that warrant further investigation.

Featured Technology: KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform is a widely used method for broad kinase inhibitor profiling.[11][12][13] It is a competition-based binding assay that measures the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of a large panel of kinases.

Experimental Protocol: KINOMEscan™ Assay

  • Kinase Preparation: A panel of human kinases, typically expressed as DNA-tagged fusion proteins in E. coli or insect cells, is utilized.

  • Ligand Immobilization: A broadly active kinase inhibitor is immobilized on a solid support, such as beads.

  • Competitive Binding: The test compound (e.g., this compound) is incubated at a fixed concentration (commonly 1 µM) with the kinase and the immobilized ligand. The test compound competes for binding to the kinase's active site.

  • Quantification: After reaching equilibrium, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.

  • Data Analysis: Results are typically expressed as a percentage of the control (vehicle-treated) sample. A lower percentage signifies a stronger interaction.

Illustrative Data Presentation

The results of a kinome scan are often visualized as a dendrogram, providing a clear representation of the compound's selectivity across the kinome.

Kinase TargetKinase FamilyPercent of Control (%) @ 1 µM
Aurora A Ser/Thr 5.2
Aurora B Ser/Thr 8.1
FLT3 Tyr 12.5
B-RafSer/Thr35.7
CDK2Ser/Thr48.9
VEGFR2Tyr65.3
EGFRTyr88.1
SRCTyr92.4
This is illustrative data for a hypothetical imidazo[4,5-b]pyridine derivative and not actual data for this compound.
Phase 2: Biochemical Validation of Hits

Hits identified from the broad screen must be validated and quantified using orthogonal biochemical assays. These assays directly measure the inhibition of kinase catalytic activity and determine the half-maximal inhibitory concentration (IC50), a key measure of potency.

Featured Technology: TR-FRET and Luminescence-Based Kinase Activity Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and luminescence-based assays are robust, non-radiometric methods for quantifying kinase activity.[14][15]

Experimental Protocol: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)

  • Reaction Setup: In a multi-well plate, incubate the kinase, its specific substrate, and ATP with serial dilutions of the inhibitor (e.g., this compound).

  • Kinase Reaction: Allow the phosphorylation reaction to proceed for a defined period at an optimal temperature.

  • ADP Detection: Add a reagent that terminates the kinase reaction and simultaneously depletes the remaining ATP.

  • Luminescence Generation: Add a second reagent that converts the ADP produced into ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.

  • Data Analysis: The luminescence intensity is directly proportional to the amount of ADP produced and thus to kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.

Illustrative Data Presentation

Kinase TargetIC50 (nM)
Aurora A 25
Aurora B 45
FLT3 60
B-Raf850
CDK2>1000
VEGFR2>5000
This is illustrative data for a hypothetical imidazo[4,5-b]pyridine derivative and not actual data for this compound.
Phase 3: Cellular Confirmation and Downstream Effects

Biochemical activity does not always translate directly to a cellular context due to factors like cell permeability, efflux pumps, and intracellular ATP concentrations. Therefore, it is crucial to assess the inhibitor's activity in a cellular setting.[9][16][17]

Featured Technologies: Cellular Target Engagement and Phospho-protein Analysis

Cellular thermal shift assays (CETSA) or NanoBRET™ can be used to confirm target engagement in intact cells. Western blotting or ELISA-based methods can then be used to measure the phosphorylation of downstream substrates, providing a functional readout of kinase inhibition.[17][18]

Experimental Protocol: Western Blot for Downstream Substrate Phosphorylation

  • Cell Treatment: Culture an appropriate cell line (e.g., one that overexpresses the target kinase) and treat with serial dilutions of the inhibitor for a specified time.

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase. Also, probe with an antibody for the total protein as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

G Compound Compound Target Kinase Target Kinase Compound->Target Kinase Inhibition Downstream Substrate Downstream Substrate Target Kinase->Downstream Substrate Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Downstream Substrate->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response

Caption: Cellular Kinase Inhibition Pathway.

Conclusion: Building a Comprehensive Selectivity Profile

The journey from a promising chemical scaffold like imidazo[4,5-b]pyridine to a well-characterized kinase inhibitor is paved with rigorous experimental evaluation. By employing a systematic, multi-tiered approach to selectivity profiling, researchers can build a comprehensive understanding of a compound's biological activities. This guide, using this compound as a conceptual example, outlines a robust workflow that integrates broad, high-throughput screening with detailed biochemical and cellular validation. The resulting data is not only crucial for lead optimization and candidate selection but also provides invaluable insights into the compound's mechanism of action and potential therapeutic window, ultimately contributing to the development of safer and more effective kinase-targeted therapies.

References

A Comparative Analysis of the Cytotoxicity of 5,6-Dichloro-3H-imidazo[4,5-b]pyridine Across Diverse Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the cytotoxic effects of 5,6-Dichloro-3H-imidazo[4,5-b]pyridine, a heterocyclic compound of interest in contemporary cancer research. Recognizing the critical need for nuanced efficacy and safety profiling, this document details a comparative analysis across a panel of human cancer cell lines, alongside a normal human fibroblast cell line, to underscore differential sensitivity. The experimental data presented herein is illustrative, designed to guide researchers in establishing robust in-house screening protocols. The methodologies are grounded in established and validated cytotoxicity assays, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for Broad-Spectrum Cytotoxicity Profiling

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2][3][4][5][6][7] The subject of this guide, this compound, is a member of this class. Early-stage drug discovery necessitates a thorough understanding of a compound's cytotoxic profile. A critical aspect of this is the assessment of differential cytotoxicity—the variance in a compound's ability to induce cell death across different cell types. This is paramount for identifying potential therapeutic windows and predicting both on-target efficacy and off-target toxicities.

The heterogeneity of cancer, driven by diverse genetic and epigenetic alterations, results in varied responses to therapeutic agents. Therefore, screening a novel compound against a panel of cell lines representing different cancer types is a foundational step in preclinical evaluation. This guide outlines a framework for such a comparative study, using illustrative data to highlight the potential for differential cytotoxicity of this compound.

Comparative Cytotoxicity: An Illustrative Overview

To exemplify the process of comparing cytotoxicity, the following table presents a hypothetical dataset of the half-maximal inhibitory concentration (IC50) values for this compound across a selection of human cancer cell lines and a normal human fibroblast cell line. This illustrative data was generated to model a scenario where the compound exhibits preferential cytotoxicity towards specific cancer cell lines.

Table 1: Illustrative IC50 Values of this compound Across Various Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma8.5
MDA-MB-231Breast Adenocarcinoma (Triple-Negative)2.3
HCT116Colorectal Carcinoma5.1
K562Chronic Myelogenous Leukemia1.8
U266Multiple Myeloma3.2
L929Normal Mouse Fibroblast> 50

Disclaimer: The data presented in this table is for illustrative purposes only and is intended to serve as a guide for researchers. Actual experimental results may vary.

The hypothetical data in Table 1 suggests that this compound exhibits potent cytotoxic activity against the tested cancer cell lines, with particularly high potency against the triple-negative breast cancer cell line MDA-MB-231 and the leukemia cell line K562. Importantly, the significantly higher IC50 value against the normal fibroblast cell line (L929) suggests a potential therapeutic window, a desirable characteristic for a prospective anticancer agent.

Experimental Protocol: MTT Assay for Cell Viability

The following is a detailed, step-by-step protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[8][9][10][11]

Principle of the MTT Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][9] The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.

Materials
  • This compound

  • Selected cell lines

  • Complete culture medium (specific to each cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[8]

  • 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest cells in their exponential growth phase.

    • Perform a cell count using a hemocytometer to determine cell density.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[8]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[8]

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

Data Analysis
  • Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot a dose-response curve of cell viability versus compound concentration.

  • Determine the IC50 value, the concentration of the compound that inhibits cell viability by 50%, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Experimental Workflow

To provide a clear overview of the MTT assay protocol, the following diagram illustrates the key steps.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Cell Seeding in 96-well Plate incubation_24h 24h Incubation (Attachment) cell_seeding->incubation_24h compound_addition Addition of this compound incubation_24h->compound_addition incubation_treatment Incubation (e.g., 48h) compound_addition->incubation_treatment mtt_addition Add MTT Reagent incubation_treatment->mtt_addition incubation_mtt 2-4h Incubation mtt_addition->incubation_mtt solubilization Add Solubilization Solution incubation_mtt->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate % Viability & IC50 read_absorbance->data_analysis

Caption: Workflow of the MTT cytotoxicity assay.

Potential Mechanisms of Differential Cytotoxicity

While specific mechanistic studies on this compound are limited, the broader class of imidazo[4,5-b]pyridine derivatives has been shown to exert their anticancer effects through the inhibition of various protein kinases.[1][4] Notably, related compounds have been identified as inhibitors of Casein Kinase 2 (CK2) and Cyclin-Dependent Kinases (CDKs).[12][13][14][15]

Casein Kinase 2 (CK2) is a serine/threonine kinase that is frequently overexpressed in a multitude of cancers, including hematological malignancies and solid tumors.[13] CK2 promotes cell survival and proliferation by phosphorylating and regulating a wide array of substrates involved in key oncogenic signaling pathways, such as PI3K/Akt/mTOR and NF-κB.[13][16] Inhibition of CK2 can lead to the induction of apoptosis and sensitization of cancer cells to other therapeutic agents.[12][13]

Cyclin-Dependent Kinases (CDKs) are crucial regulators of the cell cycle and transcription. The related compound 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB) is a known inhibitor of CDK7 and CDK9, which are involved in transcriptional regulation.[14] Inhibition of these CDKs can lead to the downregulation of anti-apoptotic proteins, such as Mcl-1, and subsequent induction of apoptosis in cancer cells.[17][18]

The hypothetical differential cytotoxicity observed in Table 1 could be attributed to the varying dependence of the different cancer cell lines on these signaling pathways. For instance, triple-negative breast cancers and certain leukemias may exhibit a higher reliance on CK2 or specific CDKs for their survival and proliferation, rendering them more susceptible to inhibition.

The following diagram illustrates the potential signaling pathways that may be targeted by this compound, leading to apoptosis.

Signaling_Pathway cluster_compound Therapeutic Intervention cluster_kinases Potential Molecular Targets cluster_pathways Downstream Signaling Pathways cluster_outcome Cellular Outcome compound This compound CK2 Casein Kinase 2 (CK2) compound->CK2 Inhibition CDK9 Cyclin-Dependent Kinase 9 (CDK9) compound->CDK9 Inhibition Akt Akt Pathway CK2->Akt Inhibits activation NFkB NF-κB Pathway CK2->NFkB Inhibits activation Mcl1 Mcl-1 Transcription CDK9->Mcl1 Inhibits transcription Proliferation Decreased Proliferation Akt->Proliferation NFkB->Proliferation Apoptosis Induction of Apoptosis Mcl1->Apoptosis Inhibition of Mcl-1 leads to apoptosis

Caption: Potential mechanism of action of this compound.

Conclusion and Future Directions

This guide has provided a framework for comparing the cytotoxicity of this compound across various cell lines. The illustrative data highlights the importance of such comparative studies in identifying compounds with a favorable therapeutic index. The detailed MTT assay protocol offers a robust method for generating reliable cytotoxicity data.

Further research should focus on validating the cytotoxic effects of this compound in a broader panel of cancer cell lines and in in vivo models. Mechanistic studies are also warranted to definitively identify the molecular targets of this compound and to elucidate the basis for any observed differential cytotoxicity. Such studies will be instrumental in advancing our understanding of the therapeutic potential of this promising class of compounds.

References

A Head-to-Head Comparison: The Established Aurora Kinase Inhibitor PF-03814735 Versus the Promising Scaffold 5,6-Dichloro-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cancer drug discovery, the inhibition of protein kinases remains a cornerstone of targeted therapy. This guide provides a detailed comparison between PF-03814735, a well-characterized and clinically evaluated Aurora kinase inhibitor, and 5,6-Dichloro-3H-imidazo[4,5-b]pyridine, a member of a privileged chemical scaffold known to produce potent kinase inhibitors. While PF-03814735 offers a wealth of preclinical and clinical data, this compound represents a largely uncharacterized but potentially valuable starting point for novel drug development. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the known attributes of PF-03814735 and to frame the potential of this compound based on the established activity of its chemical relatives.

Part 1: PF-03814735 - A Potent and Selective Aurora Kinase Inhibitor

PF-03814735 is a potent, orally bioavailable small molecule that acts as a reversible, ATP-competitive inhibitor of Aurora kinases A and B.[1][2] These serine/threonine kinases are key regulators of mitosis, and their overexpression is implicated in the progression of various cancers.[3]

Mechanism of Action and Kinase Selectivity

PF-03814735 exhibits high affinity for both Aurora A and Aurora B, with IC50 values of 0.8 nM and 5 nM, respectively.[1] Its mechanism of action involves competing with ATP for the kinase's binding site, thereby preventing the phosphorylation of downstream substrates essential for mitotic progression.[1] While highly potent against Aurora kinases, PF-03814735 has been profiled against a broader panel of kinases and has shown inhibitory activity against other targets, including Flt1, FAK, and TrkA at nanomolar concentrations.[2]

Biochemical and Cellular Effects

The inhibition of Aurora kinases by PF-03814735 leads to distinct cellular phenotypes. In intact cells, treatment with PF-03814735 reduces the levels of phospho-Aurora A, phospho-Aurora B, and the key Aurora B substrate, phosphohistone H3.[3] This disruption of the mitotic machinery results in a blockage of cytokinesis, leading to the formation of polyploid, multinucleated cells and ultimately, the inhibition of cell proliferation.[3] In vivo studies using human tumor xenograft models have demonstrated that oral administration of PF-03814735 can lead to significant tumor growth inhibition.[3]

Clinical Development

PF-03814735 has undergone Phase I clinical trials in patients with advanced solid tumors to determine its maximum tolerated dose and recommended Phase II dose.[4]

Table 1: Kinase Inhibition Profile of PF-03814735

KinaseIC50 (nM)
Aurora A0.8
Aurora B5
Flt110
FAK22
TrkA30

Data sourced from Axon Medchem.[2]

Aurora_Kinase_Pathway_Inhibition cluster_0 Mitotic Progression G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis Aurora A Cytokinesis Cytokinesis Mitosis->Cytokinesis Aurora B Cell_Proliferation Cell Proliferation Cytokinesis->Cell_Proliferation PF_03814735 PF-03814735 PF_03814735->Mitosis Inhibits Aurora A PF_03814735->Cytokinesis Inhibits Aurora B Inhibition Inhibition

Caption: Inhibition of Aurora Kinases A and B by PF-03814735 disrupts mitosis and cytokinesis.

Part 2: this compound - A Scaffold with Untapped Potential

This compound is a halogenated heterocyclic compound.[5] While specific biological data for this exact molecule is scarce in the public domain, its core structure, the imidazo[4,5-b]pyridine scaffold, is a well-established "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors.[1][6] This structural similarity to purines allows imidazo[4,5-b]pyridine derivatives to effectively interact with the ATP-binding sites of various kinases.

The Imidazo[4,5-b]pyridine Scaffold in Kinase Inhibition

The versatility of the imidazo[4,5-b]pyridine core is demonstrated by its presence in inhibitors targeting a range of kinases, including:

  • Aurora Kinases: Numerous derivatives of imidazo[4,5-b]pyridine have been synthesized and evaluated as potent inhibitors of Aurora kinases.[3][7]

  • CDK9: Novel imidazo[4,5-b]pyridine-based compounds have shown significant anticancer activity through the inhibition of Cyclin-Dependent Kinase 9 (CDK9).[8]

  • B-Raf: The scaffold has been utilized to develop inhibitors that bind to the DFG-in, αC-helix out conformation of B-Raf kinase.[5]

  • p21-Activated Kinase 4 (PAK4): An imidazo[4,5-b]pyridine-based inhibitor of PAK4 has been discovered through fragment-based drug design.[9]

  • p38 MAP Kinase: Structure-based design has led to the identification of imidazo[4,5-b]pyridin-2-one derivatives as potent p38 MAP kinase inhibitors.[10]

Notably, the presence of a chlorine atom at the 6-position of the imidazo[4,5-b]pyridine ring has been shown to be a key feature in some potent Aurora kinase inhibitors.[7] This suggests that the 5,6-dichloro substitution pattern of the topic compound could confer significant kinase inhibitory activity.

Hypothetical Activity Profile

Based on the extensive literature on related compounds, it is reasonable to hypothesize that this compound could function as a kinase inhibitor. The dichloro substitutions may enhance its binding affinity to the ATP pocket of certain kinases, potentially leading to potent inhibition. Its simpler structure compared to highly decorated inhibitors like PF-03814735 could offer advantages in terms of synthetic accessibility and amenability to further chemical modification. However, without experimental data, its specific kinase targets, potency, and cellular effects remain speculative.

Part 3: A Speculative Head-to-Head Comparison

The following table provides a comparative summary of PF-03814735 and a hypothesized profile for this compound. It is crucial to note that the information for the latter is inferred from structurally related compounds and requires experimental validation.

Table 2: Comparative Profile

FeaturePF-03814735This compound (Hypothetical)
Primary Target(s) Aurora Kinase A, Aurora Kinase B[1]Likely a protein kinase; potential for Aurora kinase activity based on scaffold and chloro-substituents.[7]
Mechanism of Action ATP-competitive inhibitor[1]Likely ATP-competitive inhibitor.
Potency High (low nM IC50 values against primary targets)[1]Unknown; requires experimental determination.
Cellular Effects Inhibition of histone H3 phosphorylation, block in cytokinesis, induction of polyploidy, anti-proliferative.[3]Unknown; if an Aurora kinase inhibitor, similar cellular effects would be expected.
In Vivo Activity Demonstrated tumor growth inhibition in xenograft models.[3]Unknown.
Development Stage Preclinical and Phase I clinical trials.[4]Uncharacterized; a potential starting point for drug discovery.
Structural Complexity HighLow

Part 4: Experimental Protocols for Characterization

To elucidate the biological activity of this compound, a systematic experimental approach is necessary.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a test compound.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffers, kinase solutions (e.g., Aurora A, Aurora B), substrate solutions (e.g., a generic peptide substrate), and a solution of this compound at various concentrations.

  • Kinase Reaction: In a 384-well plate, combine the kinase, substrate, ATP, and the test compound. Include positive (no inhibitor) and negative (no kinase) controls. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Reaction_Setup Set up Kinase Reaction (Kinase, Substrate, ATP, Compound) Compound_Prep->Reaction_Setup Incubation1 Incubate (e.g., 60 min) Reaction_Setup->Incubation1 Stop_Reaction Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubation1->Stop_Reaction Incubation2 Incubate (e.g., 40 min) Stop_Reaction->Incubation2 Signal_Generation Add Kinase Detection Reagent (Generate Luminescent Signal) Incubation2->Signal_Generation Incubation3 Incubate (e.g., 30 min) Signal_Generation->Incubation3 Read_Plate Measure Luminescence Incubation3->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Proliferation Assay (e.g., MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

PF-03814735 stands as a well-documented, potent inhibitor of Aurora kinases with a clear mechanism of action and demonstrated in vitro and in vivo activity. In contrast, this compound is an unexplored entity. However, its chemical backbone is a highly validated scaffold for kinase inhibitor development, and the presence of dichloro-substituents suggests a potential for significant biological activity. While a direct, data-driven comparison is not yet possible, this guide highlights the known strengths of PF-03814735 and illuminates the promising, albeit unproven, potential of this compound. Further investigation into the biological targets and cellular effects of this compound is warranted and could unveil a valuable new tool for cancer research and drug discovery.

References

A Head-to-Head Analysis: Benchmarking a Novel Imidazo[4,5-b]pyridine Kinase Inhibitor Against the Clinical-Stage Compound AMG 900

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Evaluation of Aurora Kinase Inhibitors

In the landscape of oncology drug discovery, the Aurora kinase family stands out as a critical regulator of mitotic progression, making it a high-value target for therapeutic intervention. Overexpression of these serine/threonine kinases is a common feature in a variety of human cancers and is often associated with poor prognosis.[1][2] This guide provides an in-depth comparative analysis of two potent Aurora kinase inhibitors: AMG 900, a well-characterized compound that has undergone clinical evaluation, and a representative preclinical candidate from the versatile imidazo[4,5-b]pyridine class.

While 5,6-Dichloro-3H-imidazo[4,5-b]pyridine represents a core chemical scaffold, for the purpose of a data-driven benchmark, this guide will focus on a specific, highly potent derivative from this family: 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine , hereafter referred to as IMP-27e . This compound has demonstrated potent dual inhibitory activity against both Aurora and FMS-like tyrosine kinase 3 (FLT3), another important oncology target.[3][4]

This document is designed for researchers, scientists, and drug development professionals, offering not only a summary of performance data but also the detailed experimental frameworks required to conduct such a comparative evaluation in-house. We will delve into the causality behind experimental choices, ensuring that the described protocols serve as a self-validating system for generating robust and reliable data.

Mechanistic Overview: Targeting the Conductors of Mitosis

Both AMG 900 and the imidazo[4,5-b]pyridine series are ATP-competitive inhibitors that target Aurora kinases.[5] This family comprises three key members—Aurora A, B, and C—each with distinct roles in cell division.

  • Aurora A is crucial for centrosome maturation and the formation of a proper mitotic spindle.[1]

  • Aurora B , a component of the chromosomal passenger complex, is essential for chromosome condensation, proper attachment to the spindle, and cytokinesis.[1]

  • Aurora C shares functions with Aurora B and is primarily expressed in germ cells.

Inhibition of Aurora B, a common mechanism for both compounds, disrupts the spindle assembly checkpoint. This circumvents a prolonged mitotic arrest and forces cells into an aberrant exit from mitosis, leading to endoreduplication, polyploidy, and ultimately, apoptosis.[6][7] A key pharmacodynamic biomarker for Aurora B inhibition is the reduced phosphorylation of its direct substrate, Histone H3 at Serine 10 (p-Histone H3).[6][8]

Aurora_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Centrosome_Maturation->Spindle_Assembly Chromosome_Condensation Chromosome Condensation Chromosome_Alignment Chromosome Alignment Cytokinesis Cytokinesis Chromosome_Alignment->Cytokinesis Apoptosis Polyploidy & Apoptosis Cytokinesis->Apoptosis Failure leads to Aurora_A Aurora A Aurora_A->Centrosome_Maturation Aurora_B Aurora B / CPC Aurora_B->Chromosome_Condensation Aurora_B->Chromosome_Alignment Aurora_B->Cytokinesis Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylates (Ser10) AMG_900 AMG 900 & IMP-27e AMG_900->Aurora_A Inhibits AMG_900->Aurora_B Inhibits

Figure 1: Simplified Aurora Kinase Signaling Pathway in Mitosis.

Comparative Performance Metrics: A Quantitative Snapshot

A direct comparison of inhibitory potency is fundamental. The following table summarizes key biochemical and cellular potency data for AMG 900 and the representative imidazo[4,5-b]pyridine, IMP-27e, compiled from authoritative sources.

ParameterAMG 900IMP-27eRationale for Comparison
Biochemical Potency Measures direct interaction with the purified target protein, independent of cellular factors.
Aurora A (IC₅₀/K_d_)5 nM[5][9]7.5 nM (K_d_)[3][4]Assesses potency against a key mitotic spindle regulator.
Aurora B (IC₅₀/K_d_)4 nM[5][9]48 nM (K_d_)[3][4]Evaluates potency against the primary driver of the endoreduplication phenotype.
Aurora C (IC₅₀)1 nM[5][9]Not ReportedCompares activity against the third family member.
FLT3 (K_d_)>10-fold selective[5]6.2 nM[3][4]Highlights the dual-inhibitor characteristic of IMP-27e, relevant in AML.
FLT3-ITD (K_d_)Not Reported38 nM[3][4]Assesses activity against a common oncogenic mutation in AML.
Cellular Potency Measures the compound's ability to inhibit proliferation in a biological context.
HCT116 GI₅₀~2-3 nM[5]300 nM[4]Standard solid tumor cell line for evaluating general anti-proliferative activity.
MOLM-13 GI₅₀Single-digit nM[8]104 nM[4]FLT3-ITD positive AML cell line to assess dual-target engagement.
Cellular Target Engagement Confirms the compound interacts with its intended target within the cell.
Aurora A (p-T288 IC₅₀)Not Reported30 nM[4]Measures inhibition of Aurora A autophosphorylation.
Aurora B (p-H3 IC₅₀)Potent inhibition[5]148 nM[4]Measures inhibition of the key downstream substrate of Aurora B.

Note: IC₅₀ (half-maximal inhibitory concentration) and K_d_ (dissociation constant) are both measures of potency. GI₅₀ is the concentration for 50% of maximal inhibition of cell proliferation.

Experimental Protocols for In-House Benchmarking

To ensure scientific rigor, any novel compound must be validated against established benchmarks using standardized assays. The following protocols provide a framework for this process.

Overall Experimental Workflow

The logical flow of experiments begins with biochemical assays to confirm direct target inhibition, followed by cell-based assays to measure biological effect and confirm on-target activity within a cellular system.

Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays cluster_Data Data Analysis Kinase_Assay In Vitro Kinase Assay (Determine IC50) MTT_Assay Cell Proliferation Assay (Determine GI50) Kinase_Assay->MTT_Assay Western_Blot Target Engagement Assay (Measure p-Histone H3) MTT_Assay->Western_Blot Comparison Head-to-Head Comparison Western_Blot->Comparison

Figure 2: Experimental Workflow for Benchmarking Kinase Inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol determines a compound's IC₅₀ value against a purified kinase. The principle relies on measuring the phosphorylation of a specific substrate, where inhibitor activity corresponds to a decrease in signal.[10]

Rationale: This is the primary screen to confirm direct, cell-free enzymatic inhibition and determine biochemical potency. A fluorescence-based method is chosen for its high-throughput compatibility and sensitivity over radioactive methods.[10][11]

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the K_m_ for the specific kinase to ensure competitive inhibition is accurately measured.

    • Kinase and Substrate: Dilute recombinant human Aurora A/B kinase and a suitable peptide substrate (e.g., a biotinylated version of LRRASLG, "Kemptide") in kinase buffer.[10]

    • Test Compounds: Prepare a serial dilution series of this compound and AMG 900 in DMSO, then dilute further in kinase buffer. Ensure the final DMSO concentration is consistent across all wells (typically <1%).

  • Assay Procedure (384-well plate format):

    • Add 5 µL of diluted test compound or DMSO vehicle (control) to appropriate wells.

    • Add 10 µL of the kinase/substrate mix to all wells and incubate for 10 minutes at room temperature to allow compound-enzyme interaction.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.

    • Incubate the plate for 60 minutes at 30°C.

    • Stop the reaction by adding 25 µL of a stop/detection buffer containing EDTA (to chelate Mg²⁺) and a phosphorylation-detection reagent (e.g., a terbium-labeled anti-phospho-specific antibody for a TR-FRET assay).[10]

    • Incubate for 60 minutes at room temperature to allow detection reagents to bind.

  • Data Acquisition and Analysis:

    • Read the plate using a suitable microplate reader (e.g., measuring fluorescence at the appropriate wavelengths for TR-FRET).

    • Subtract background values (wells with no kinase).

    • Normalize the data to positive (DMSO vehicle) and negative (no ATP) controls.

    • Plot the normalized percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Viability and Proliferation Assay (MTT-Based)

This colorimetric assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation.[12]

Rationale: This assay determines the compound's effect on cell growth (cytostatic) or its ability to kill cells (cytotoxic). The HCT116 (colon cancer) cell line is a standard model for solid tumors, while MOLM-13 is critical for assessing activity in an FLT3-mutated AML context.[4][13] The MTT assay is chosen for its robustness and cost-effectiveness.[14]

Methodology:

  • Cell Seeding:

    • Culture HCT116 or MOLM-13 cells in appropriate media (e.g., McCoy's 5A or RPMI-1640, respectively, with 10% FBS).

    • Trypsinize (if adherent) and count the cells. Seed 2,000-5,000 cells per well in 100 µL of media into a 96-well flat-bottom plate.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a 10-point, 3-fold serial dilution of each test compound in culture media.

    • Remove the old media from the wells and add 100 µL of the media containing the test compounds. Include vehicle-only (DMSO) wells as a 100% viability control and wells with media only for background control.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[14]

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]

    • Carefully add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

    • Allow the plate to stand overnight in the incubator or shake for 15 minutes on an orbital shaker to ensure complete solubilization.[14][16]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570-590 nm using a microplate reader.[14] A reference wavelength of >650 nm can be used to subtract background absorbance.

    • Subtract the absorbance of the media-only wells from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percent viability against the log concentration of the inhibitor and fit the data to determine the GI₅₀ value.

Concluding Remarks and Future Outlook

This guide outlines a comprehensive framework for benchmarking a novel imidazo[4,5-b]pyridine-based kinase inhibitor against the clinical candidate AMG 900.

  • AMG 900 stands as a potent and highly selective pan-Aurora kinase inhibitor with demonstrated clinical activity and, critically, efficacy in multidrug-resistant tumor models.[1][6][7] Its development provides a robust benchmark for both potency and pharmacodynamic response.

  • The imidazo[4,5-b]pyridine scaffold , represented here by IMP-27e, showcases remarkable versatility. While IMP-27e appears less potent against Aurora kinases and in cellular proliferation assays compared to AMG 900, its potent, dual-inhibition of FLT3 presents a distinct therapeutic hypothesis, particularly for AML, where FLT3 mutations are prevalent.[3][4]

The decision to advance a compound like IMP-27e would depend on a strategic assessment of its dual-targeting profile, weighing the potential benefits against the reduced single-target potency on Aurora kinases. The experimental protocols provided herein offer the tools to generate the necessary data for such a critical decision, ensuring that the next generation of kinase inhibitors is selected based on a foundation of scientific integrity and empirical evidence.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5,6-Dichloro-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 5,6-Dichloro-3H-imidazo[4,5-b]pyridine demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.

Hazard Assessment and Chemical Profile

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from structurally similar chlorinated imidazo[4,5-b]pyridine derivatives provide a strong basis for hazard assessment.

Compounds in this class are generally classified with the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

The presence of the dichlorinated pyridine ring suggests that upon combustion, there is a potential for the release of toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride (HCl).[3] Therefore, this compound must be treated as a hazardous waste.

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Hazard ClassificationGHS PictogramRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral)Exclamation MarkStandard laboratory attire (lab coat)
Skin IrritationExclamation MarkNitrile or butyl rubber gloves, fully-buttoned lab coat
Eye IrritationExclamation MarkChemical safety goggles or face shield
Respiratory IrritationExclamation MarkUse in a certified chemical fume hood

Waste Segregation and Containment: The First Line of Defense

Proper segregation is the most critical step in preventing accidental chemical reactions and ensuring compliant disposal. The causality here is simple: incompatible waste streams, when mixed, can generate heat, toxic gases, or even explosions.

Step-by-Step Segregation Protocol:

  • Designate a Waste Stream: this compound waste should be classified as halogenated organic waste .[4] Never mix it with non-halogenated organic solvents, aqueous waste, or strong oxidizing agents.[3]

  • Select an Appropriate Container:

    • Use a clearly labeled, leak-proof container made of compatible material (e.g., glass or high-density polyethylene - HDPE).

    • The container must have a secure, tight-fitting screw cap to prevent the release of vapors.[5][6]

    • Ensure the container is in good condition, free from cracks or defects.

  • Proper Labeling: Immediately upon adding the first volume of waste, label the container. The label must be completed and affixed to the container.[5] A proper hazardous waste label should include:

    • The words "Hazardous Waste"

    • Full chemical name: "this compound" and any other components in the waste stream.

    • The primary hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.

    • Your name, laboratory, and contact information.

Workflow for Waste Accumulation and Disposal

The following diagram illustrates the decision-making and operational flow for managing this compound waste from generation to final disposal.

G cluster_0 Waste Generation & Segregation cluster_1 Accumulation & Storage cluster_2 Disposal & Pickup gen Waste Generated (Pure compound, solutions, or contaminated labware) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe request Complete Chemical Collection Request Form classify Classify as 'Halogenated Organic Waste' ppe->classify container Select Labeled, Compatible Waste Container classify->container accumulate Add Waste to Container (Use funnel, avoid splashes) container->accumulate close Securely Close Container (Except when adding waste) accumulate->close storage Store in Designated Satellite Accumulation Area (SAA) (Secondary containment, away from incompatibles) close->storage full Container is Full (<90%) or No Longer in Use storage->full full->request Yes pickup Transfer to Main Accumulation Area for EH&S Pickup request->pickup

Caption: Workflow for the safe disposal of this compound.

Spill Management and Decontamination

Accidents can happen, and a prepared response is key to mitigating risks.

Immediate Spill Response Protocol:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the appropriate PPE as listed in Table 1, including respiratory protection if vapors are significant.

  • Contain the Spill: For liquid spills, absorb the material with an inert absorbent like vermiculite, sand, or a commercial chemical absorbent.[7][8] Do not use combustible materials like paper towels as the primary absorbent. For solid spills, carefully sweep the material to avoid creating dust.

  • Collect and Dispose: Place the absorbed material or swept solid into a designated hazardous waste container.[5] Label it as "Spill Debris containing this compound."

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EH&S) office.

Final Disposal: The Role of Licensed Professionals

Under regulations set by the Environmental Protection Agency (EPA) and corresponding local authorities, chlorinated organic compounds cannot be disposed of via landfill or drain.[4][6] The only acceptable final disposal method for this category of chemical is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[9]

Your institution's EH&S department manages the relationship with certified hazardous waste disposal vendors.[10] Your responsibility is to ensure the waste is properly accumulated, labeled, and prepared for pickup.

Procedure for Empty Containers:

Empty containers that held this compound are also considered hazardous waste unless properly decontaminated.[6]

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or methanol).

  • Collect Rinsate: The rinsate must be collected and disposed of as halogenated organic hazardous waste.[11]

  • Deface Label: Completely remove or deface the original label on the empty container.[11]

  • Dispose of Container: Once triple-rinsed and the label is defaced, the container can typically be disposed of in the normal laboratory glass or plastic recycling stream, pending institutional policy.

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and ensure that your critical research activities are conducted with the utmost integrity and responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dichloro-3H-imidazo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
5,6-Dichloro-3H-imidazo[4,5-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.